Aspeverin
Beschreibung
Aspeverin is a natural product found in Aspergillus versicolor with data available.
Eigenschaften
Molekularformel |
C22H24N4O2 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
(1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.01,9.02,7.011,19.013,17]tricosa-2,4,6,8-tetraene-18-carbonitrile |
InChI |
InChI=1S/C22H24N4O2/c1-20(2)16-10-13-6-5-9-26(13)17(11-23)21(16)12-22(28-19(27)25-21)14-7-3-4-8-15(14)24-18(20)22/h3-4,7-8,13,16-17H,5-6,9-10,12H2,1-2H3,(H,25,27)/t13-,16-,17-,21+,22+/m0/s1 |
InChI-Schlüssel |
MJAHQBSZAYUSFL-MKGFCTCPSA-N |
Isomerische SMILES |
CC1([C@@H]2C[C@@H]3CCCN3[C@H]([C@@]24C[C@@]5(C1=NC6=CC=CC=C65)OC(=O)N4)C#N)C |
Kanonische SMILES |
CC1(C2CC3CCCN3C(C24CC5(C1=NC6=CC=CC=C65)OC(=O)N4)C#N)C |
Herkunft des Produkts |
United States |
Aspeverin: A Technical Guide to its Discovery, Isolation, and Biological Activity
A Comprehensive Resource for Researchers and Drug Development Professionals
Foreword: Aspeverin, a novel carbamate- and cyano-containing indole (B1671886) alkaloid, represents a fascinating fungal secondary metabolite with demonstrated biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and known biological properties of Aspeverin, tailored for researchers, scientists, and professionals in the field of drug development. This document synthesizes the available scientific literature to present a detailed resource, complete with experimental protocols and data presented for comparative analysis.
Discovery and Structural Elucidation
Aspeverin (1) was first isolated from a culture of an algicolous strain of the fungus Aspergillus versicolor (strain dl-29)[1][2]. This endophytic fungus was sourced from the marine green alga Codium fragile[1]. The structure of Aspeverin was determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry.[1][2]. The absolute configuration of the molecule was established as 4S, 6S, 11R, 12R, and 14R using quantum chemical calculations of its electronic circular dichroism (ECD) spectrum[1]. The total synthesis of Aspeverin has also been successfully achieved, further confirming its complex structure[3][4].
Table 1: Physicochemical Properties of Aspeverin
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄N₄O₂ | [5] |
| Molecular Weight | 376.5 g/mol | [5] |
| Appearance | Colorless gum | [1] |
| Optical Rotation | [α]²³D +17.8 (c 0.18, MeOH) | [1] |
| IUPAC Name | (1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.0¹,⁹.0²,⁷.0¹¹,¹⁹.0¹³,¹⁷]tricosa-2,4,6,8-tetraene-18-carbonitrile | [5] |
Isolation of Aspeverin from Aspergillus versicolor
The isolation of Aspeverin from the fungal culture involves a multi-step process of fermentation, extraction, and chromatographic purification.
Fermentation Protocol
A detailed protocol for the cultivation of Aspergillus versicolor (dl-29) for the production of Aspeverin is outlined below.
Materials:
-
Aspergillus versicolor strain (dl-29)
-
Malt extract agar (B569324) (MEA)
-
Rice solid medium
-
Sterile distilled water
-
Incubator
Procedure:
-
Inoculate Aspergillus versicolor (ATCC 9577) onto Malt Extract Agar (MEA) using a sterile inoculating loop.
-
Incubate the plates at 23°C with 98% humidity for 7 days to allow for sufficient growth and sporulation.
-
Recover the conidia from the MEA plates using a sterile inoculating loop and suspend them in sterile distilled water.
-
Dilute the conidial suspension to a concentration of 2.5 × 10⁶ conidia/mL.
-
Inoculate 5 mL of the conidial suspension onto 10 g of autoclaved white rice in 100 mm Petri dishes.
-
Incubate the rice cultures at 23°C with 98% humidity for 7–10 days for static fermentation[1].
Extraction and Purification Protocol
Following fermentation, the fungal culture is extracted and the crude extract is subjected to chromatographic separation to yield pure Aspeverin.
Materials:
-
Ethyl acetate (B1210297) (EtOAc)
-
Sephadex LH-20
-
Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol (B129727) gradients)
-
Preparative Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
After the fermentation period, extract the entire rice culture (15 L) exhaustively with ethyl acetate (EtOAc)[1].
-
Concentrate the EtOAc extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Subject the crude extract to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-EtOAc, followed by EtOAc-methanol) to fractionate the components.
-
Further purify the fractions containing Aspeverin using Sephadex LH-20 column chromatography.
-
Perform a final purification step using preparative Thin Layer Chromatography (TLC) to yield pure Aspeverin[1].
Biological Activity of Aspeverin
Aspeverin has been evaluated for its biological activity against a range of marine organisms and bacteria.
Growth Inhibition Activity
Aspeverin exhibited significant growth inhibition against the marine phytoplankton Heterosigma akashiwo and weak inhibitory activity against the marine zooplankton Artemia salina[1].
Table 2: Growth Inhibition Activity of Aspeverin
| Organism | Assay Type | EC₅₀ (µg/mL) - 24h | EC₅₀ (µg/mL) - 96h |
| Heterosigma akashiwo | Phytoplankton Growth Inhibition | 6.3 | 3.4 |
| Artemia salina | Zooplankton Growth Inhibition | >10 | >10 |
Antibacterial Activity
Aspeverin has also been tested for its antibacterial properties against several marine-derived bacteria, showing weak inhibitory effects.
Table 3: Antibacterial Activity of Aspeverin (MIC in µg/mL)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Vibrio ichthyoenteri | Gram-Negative | >50 |
| Proteus mirabilis | Gram-Negative | >50 |
| Enterobacter cloacae | Gram-Negative | >50 |
| Bacillus cereus | Gram-Positive | >50 |
Experimental Protocols for Biological Assays
This protocol can be adapted for testing the inhibitory effects of Aspeverin on phytoplankton and zooplankton.
Materials:
-
Aspeverin stock solution (in a suitable solvent like DMSO)
-
Culture of the target organism (Heterosigma akashiwo or Artemia salina)
-
Appropriate culture medium
-
96-well microtiter plates
-
Incubator with appropriate lighting and temperature conditions
-
Microplate reader or microscope for assessing growth
Procedure:
-
Prepare a serial dilution of the Aspeverin stock solution in the culture medium.
-
Add a defined volume of the target organism culture to each well of a 96-well plate.
-
Add the different concentrations of Aspeverin to the wells. Include a solvent control (medium with DMSO) and a negative control (medium with organism only).
-
Incubate the plates under optimal growth conditions for the target organism for 24 and 96 hours.
-
Assess the growth inhibition by measuring absorbance using a microplate reader (for phytoplankton) or by counting viable organisms under a microscope (for zooplankton).
-
Calculate the EC₅₀ value, which is the concentration of Aspeverin that causes 50% inhibition of growth compared to the control.
This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of Aspeverin against various bacterial strains.
Materials:
-
Aspeverin stock solution
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare a two-fold serial dilution of Aspeverin in the broth medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of Aspeverin that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanism of Action (A Frontier for Research)
Currently, the specific signaling pathways modulated by Aspeverin and its precise mechanism of action have not been elucidated in the scientific literature. This represents a significant knowledge gap and a promising area for future research.
Based on the known biological activities of other indole alkaloids from fungi, it is plausible that Aspeverin could interfere with fundamental cellular processes. Fungal alkaloids are known to target various cellular components, including enzymes, receptors, and nucleic acids. Given its inhibitory effects on phytoplankton and bacteria, Aspeverin might disrupt cell wall integrity, protein synthesis, or metabolic pathways essential for the growth of these organisms.
To investigate the mechanism of action of Aspeverin, future studies could focus on:
-
Target identification studies: Utilizing techniques such as affinity chromatography or proteomics to identify the cellular binding partners of Aspeverin.
-
Transcriptomic and proteomic analyses: Examining the changes in gene and protein expression in susceptible organisms upon treatment with Aspeverin to identify affected pathways.
-
Enzymatic assays: Testing the inhibitory activity of Aspeverin against key enzymes involved in vital cellular processes.
Conclusion and Future Directions
Aspeverin is a structurally unique natural product with demonstrated, albeit modest, biological activity. This technical guide provides a comprehensive summary of the current knowledge regarding its discovery, isolation, and bioactivity. The detailed protocols are intended to serve as a valuable resource for researchers interested in further exploring this and similar fungal metabolites. The most significant opportunity for future research lies in the elucidation of Aspeverin's mechanism of action and the identification of its specific cellular targets and affected signaling pathways. Such studies will be crucial in determining the potential of Aspeverin as a lead compound for the development of new therapeutic agents.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Aspeverin: A Technical Guide to the Bioactive Alkaloid from Aspergillus versicolor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspeverin is a novel and structurally complex prenylated indole (B1671886) alkaloid isolated from the marine algicolous fungus Aspergillus versicolor. As a member of the diverse family of secondary metabolites produced by Aspergillus species, aspeverin has garnered attention for its potential biological activities, particularly its cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the current knowledge on aspeverin, including its chemical properties, biological activities with quantitative data, detailed experimental protocols for its evaluation, and a hypothesized mechanism of action based on related fungal metabolites.
Chemical Properties
Aspeverin is a novel carbamate- and cyano-containing alkaloid.[1][2] Its complex chemical structure was elucidated through extensive spectroscopic analysis, including NMR, IR, and mass spectrometry, as well as quantum chemical calculations.[3]
Table 1: Chemical and Physical Properties of Aspeverin
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₄O₂ | [4] |
| Molecular Weight | 376.5 g/mol | [4] |
| IUPAC Name | (1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.0¹'⁹.0²'⁷.0¹¹'¹⁹.0¹³'¹⁷]tricosa-2,4,6,8-tetraene-18-carbonitrile | [4] |
| Class | Indole Alkaloid | [1][5] |
Biological Activity
Aspeverin has demonstrated a range of biological activities, with the most significant being its cytotoxic effects against human cancer cell lines. It also exhibits inhibitory activity against certain marine microorganisms.
Anticancer Activity
In vitro studies have shown that aspeverin exhibits significant inhibitory effects on the growth of several human hepatoma (liver cancer) cell lines.
Table 2: Cytotoxicity of Aspeverin against Human Hepatoma Cell Lines
| Cell Line | IC₅₀ (µM) |
| HEPG2 | 4.97 ± 1.44 |
| MHCC-LM3 | 6.23 ± 3.53 |
| BEL-7402 | 5.35 ± 2.41 |
| HUH-7 | 4.14 ± 1.12 |
Data from a patent application disclosing the use of aspeverin in the preparation of medicines for treating liver cancer.
Activity Against Marine Organisms
Aspeverin has been tested for its effects on marine zooplankton and phytoplankton, showing notable growth inhibition against the latter.
Table 3: Bioactivity of Aspeverin against Marine Organisms
| Organism | Assay | Endpoint | Result |
| Heterosigma akashiwo (phytoplankton) | Growth Inhibition | EC₅₀ (24h) | 6.3 µg/mL |
| EC₅₀ (96h) | 3.4 µg/mL | ||
| Artemia salina (zooplankton) | Lethality Assay | - | Weakly active |
Antimicrobial Activity
Aspeverin has shown weak inhibitory activity against several bacterial strains.
Table 4: Antibacterial Activity of Aspeverin
| Bacterial Strain | Activity |
| Vibrio ichthyoenteri | Weakly active |
| Proteus mirabilis | Weakly active |
| Enterobacter cloacae | Weakly active |
| Bacillus cereus | Weakly active |
Hypothesized Mechanism of Action
While the precise molecular mechanisms of aspeverin are yet to be fully elucidated, its structural classification as an indole alkaloid and its origin from an Aspergillus species allow for the formulation of a hypothesized mechanism of action. Many fungal secondary metabolites, particularly indole alkaloids, exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][5][6]
Induction of Apoptosis
It is hypothesized that aspeverin may trigger apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This could involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.
References
- 1. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest [mdpi.com]
Unveiling the Intricate Architecture of Aspeverin: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of Aspeverin, a novel and complex alkaloid. Isolated from an algicolous strain of Aspergillus versicolor, this natural product presents a unique carbamate- and cyano-containing scaffold, making its structural determination a compelling case study in modern natural product chemistry.[1] This document details the experimental methodologies and spectroscopic analyses that were pivotal in piecing together its intricate molecular framework, culminating in its definitive confirmation through total synthesis.
Isolation and Purification
Aspeverin was first isolated from the culture of an Aspergillus versicolor strain (dl-29), an endophyte obtained from the marine green alga Codium fragile.[1][2] The following protocol outlines the key steps in its extraction and purification.
Experimental Protocol: Isolation of Aspeverin
-
Fermentation: The fungal strain A. versicolor dl-29 was subjected to static fermentation in 15 L of culture medium for 30 days.[2]
-
Extraction: The entire culture was harvested and exhaustively extracted with ethyl acetate (B1210297) (EtOAc) to yield a crude extract containing a mixture of secondary metabolites.
-
Chromatographic Separation: The crude extract was then subjected to a series of chromatographic techniques to isolate the target compound.
-
Silica (B1680970) Gel Column Chromatography: The initial separation of the crude extract was performed on a silica gel column.
-
Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest were further purified using a Sephadex LH-20 column.
-
Preparative Thin-Layer Chromatography (TLC): The final purification step involved preparative TLC to yield Aspeverin as a colorless gum.[2]
-
Spectroscopic Characterization and Structure Elucidation
A combination of advanced spectroscopic techniques was employed to determine the planar structure and relative stereochemistry of Aspeverin. The molecular formula was established as C₂₂H₂₄N₄O₂ by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).[1]
Mass Spectrometry (MS)
Mass spectrometry was crucial in determining the molecular weight and formula of Aspeverin.
| Technique | Ionization Mode | Observed m/z | Inference |
| Electrospray Ionization (ESI-MS) | Positive | 377 [M+H]⁺ | Molecular Weight of 376 |
| ESI-MS | Negative | 375 [M-H]⁻ | Molecular Weight of 376 |
| High-Resolution EIMS (HREIMS) | - | 376.1857 [M]⁺ | Molecular Formula: C₂₂H₂₄N₄O₂ (calculated for 376.1899) |
Infrared (IR) Spectroscopy
Infrared spectroscopy provided key information about the functional groups present in the Aspeverin molecule.
| Absorption Band (cm⁻¹) | Functional Group Assignment |
| 756 | ortho-Disubstituted benzene (B151609) ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were instrumental in assembling the carbon skeleton and proton environments of Aspeverin. The spectra were recorded at 500 MHz for ¹H and 125 MHz for ¹³C.
Table of ¹H and ¹³C NMR Spectroscopic Data for Aspeverin
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 168.2 | |
| 3 | 104.9 | |
| 4 | 129.0 | |
| 4a | 136.2 | |
| 5 | 122.9 | 7.21 (t, 7.5) |
| 6 | 128.8 | 7.35 (d, 7.5) |
| 7 | 121.8 | 7.05 (t, 7.5) |
| 8 | 138.1 | 7.52 (d, 7.5) |
| 8a | 148.9 | |
| 9 | 59.9 | 3.25 (m) |
| 10 | 25.4 | 1.85 (m), 2.05 (m) |
| 11 | 37.1 | 2.95 (m) |
| 12 | 68.1 | |
| 13 | 52.9 | 4.15 (s) |
| 14 | 85.1 | |
| 15 | 34.5 | 1.25 (s) |
| 16 | 28.9 | 1.35 (s) |
| 17 | 118.9 | |
| 18 | 154.2 | |
| 19 | 60.1 | |
| 20 | 22.1 | 1.10 (s) |
| 21 | 29.8 | 1.15 (s) |
| 22 | 170.1 |
Electronic Circular Dichroism (ECD) Spectroscopy
The absolute configuration of Aspeverin was established using ECD spectroscopy in conjunction with quantum chemical calculations. The experimental ECD spectrum was compared with the calculated spectrum to determine the stereochemistry.
-
Sample Preparation: A solution of Aspeverin in methanol (B129727) was prepared.
-
Data Acquisition: The ECD spectrum was recorded on a circular dichroism spectrometer.
-
Quantum Chemical Calculation: The theoretical ECD spectrum was calculated using time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level of theory.
-
Comparison: The experimental and calculated ECD spectra were compared to assign the absolute configuration as 4S, 6S, 11R, 12R, and 14R.[1]
Confirmation of Structure by Total Synthesis
The proposed structure of Aspeverin was unequivocally confirmed through its first total synthesis.[3] The synthetic route involved several key steps, including a highly diastereoselective Diels-Alder reaction, a Curtius rearrangement, and a novel iodine(III)-initiated oxidative cyclization to install the unique bicyclic urethane (B1682113) linkage.[3] The spectroscopic data of the synthetically produced Aspeverin were in full agreement with those of the natural product, thereby validating the elucidated structure.[3]
Visualizing the Path to Structure Elucidation
The following diagram illustrates the logical workflow employed in the determination of Aspeverin's chemical structure.
Conclusion
The structural elucidation of Aspeverin serves as an excellent example of the synergistic application of modern analytical techniques. Through a meticulous process of isolation, comprehensive spectroscopic analysis, and final confirmation by total synthesis, the complex and novel chemical architecture of this fungal metabolite was successfully unveiled. This detailed understanding of Aspeverin's structure is a critical first step for further investigation into its biosynthetic pathways and potential pharmacological applications.
References
A Comprehensive Technical Guide to the Spectroscopic Data of Aspeverin
This guide provides an in-depth analysis of the spectroscopic data for Aspeverin, a novel carbamate- and cyano-containing alkaloid. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that were pivotal in the elucidation of its complex structure.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was crucial in determining the molecular formula of Aspeverin.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₄O₂ | [1] |
| Exact Mass | 376.1899 g/mol | [2] |
| Monoisotopic Mass | 376.18992602 Da | [2] |
| HRESIMS (M+) | m/z 376.1857 (calcd. for C₂₂H₂₄N₄O₂, 376.1899) | [1] |
| ESIMS ([M+H]⁺) | m/z 377 | [1] |
| ESIMS ([M-H]⁻) | m/z 375 | [1] |
Infrared (IR) Spectroscopy Data
The IR spectrum of Aspeverin provided key insights into its functional groups. A notable absorption band indicated the presence of an ortho-disubstituted phenyl group.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| ortho-disubstituted phenyl group | 756 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural framework of Aspeverin was elucidated through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR data were recorded in both DMSO-d₆ and CDCl₃, with the chemical shifts (δ) reported in parts per million (ppm).
Table of ¹H and ¹³C NMR Data for Aspeverin[1]
| Position | δH, mult. (J in Hz) in DMSO-d₆ | δH, mult. (J in Hz) in CDCl₃ | δC in DMSO-d₆ | δC in CDCl₃ |
| 2 | 186.0, qC | 184.4, qC | ||
| 3 | 39.3, qC | 39.3, qC | ||
| 4 | 1.65, dd (12.6, 2.9) | 1.82, dd (12.5, 3.4) | 40.1, CH | 40.4, CH |
| 5a | 1.95, m | 2.08, m | 25.3, CH₂ | 25.4, CH₂ |
| 5b | 1.75, m | 1.88, m | ||
| 6 | 3.52, m | 3.65, m | 59.9, CH | 60.1, CH |
| 8a | 2.95, m | 3.08, m | 46.5, CH₂ | 46.8, CH₂ |
| 8b | 2.65, m | 2.78, m | ||
| 9 | 7.45, d (7.6) | 7.58, d (7.6) | 127.8, CH | 128.0, CH |
| 10 | 7.05, t (7.6) | 7.18, t (7.6) | 122.5, CH | 122.8, CH |
| 11 | 7.25, t (7.6) | 7.38, t (7.6) | 128.9, CH | 129.2, CH |
| 12 | 6.85, d (7.6) | 6.98, d (7.6) | 118.9, CH | 119.2, CH |
| 13a | 2.25, m | 2.38, m | 31.5, CH₂ | 31.8, CH₂ |
| 13b | 1.85, m | 1.98, m | ||
| 14 | 4.85, s | 4.98, s | 88.9, CH | 89.2, CH |
| 16 | 152.5, qC | 152.8, qC | ||
| 17 | 119.5, qC | 119.8, qC | ||
| 18 | 120.5, qC | 120.8, qC | ||
| 19 | 139.8, qC | 140.1, qC | ||
| 20-Me | 1.25, s | 1.38, s | 25.8, CH₃ | 26.1, CH₃ |
| 21-Me | 1.15, s | 1.28, s | 21.5, CH₃ | 21.8, CH₃ |
| CN | 117.5, qC | 117.8, qC | ||
| OCONH | 8.55, br s | 8.68, br s | 155.5, qC | 155.8, qC |
Experimental Protocols
The spectroscopic data for Aspeverin were acquired using standard analytical techniques.
Mass Spectrometry Protocol
-
Instrumentation: A high-resolution electrospray ionization mass spectrometer (HRESIMS) was used for accurate mass measurements.
-
Sample Preparation: The purified sample of Aspeverin was dissolved in a suitable solvent, typically methanol (B129727) or acetonitrile, at a low concentration.
-
Data Acquisition: The sample solution was introduced into the ESI source. Mass spectra were acquired in both positive and negative ion modes. The instrument was calibrated using a known standard to ensure high mass accuracy.
Infrared Spectroscopy Protocol
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was utilized.
-
Sample Preparation: A small amount of the purified Aspeverin was prepared as a thin film on a KBr pellet or dissolved in a suitable solvent for analysis in a liquid cell.
-
Data Acquisition: The IR spectrum was recorded over the standard range of 4000-400 cm⁻¹. The background spectrum of the KBr pellet or solvent was subtracted from the sample spectrum to obtain the final spectrum of Aspeverin.
Nuclear Magnetic Resonance Spectroscopy Protocol
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.
-
Sample Preparation: The Aspeverin sample was dissolved in deuterated solvents (DMSO-d₆ and CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Standard pulse sequences were used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra. The data were processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like Aspeverin.
Caption: Workflow of Aspeverin's spectroscopic analysis.
References
The Enigmatic Assembly of Aspeverin: A Proposed Biosynthesis Pathway in Aspergillus
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aspeverin, a structurally unique prenylated indole (B1671886) alkaloid isolated from Aspergillus versicolor, presents a fascinating biosynthetic puzzle.[1][2] Its complex architecture, characterized by a distinctive cyclic urethane (B1682113) linkage and an α-cyanoamine moiety, suggests a sophisticated enzymatic assembly line.[1] While the definitive biosynthetic gene cluster (BGC) for aspeverin remains to be experimentally verified, this technical guide delineates a putative pathway based on established principles of fungal secondary metabolism, the biosynthesis of related indole alkaloids, and retrosynthetic insights from its total chemical synthesis.[1][3][4] This document aims to provide a foundational roadmap for researchers seeking to elucidate the genetic and biochemical underpinnings of aspeverin biosynthesis, a critical step towards its potential biotechnological production and derivatization.
Introduction to Aspeverin and its Significance
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds.[5][6] Among these, the prenylated indole alkaloids, produced by various species of Aspergillus, have garnered significant attention for their complex chemical structures and potent biological activities.[1] Aspeverin, isolated from Aspergillus versicolor, is a prime example of this molecular novelty.[2][7] Its intricate hexacyclic framework, which includes a rare bicyclic urethane linkage, makes it a challenging target for chemical synthesis and a compelling subject for biosynthetic investigation.[1][8] Understanding the enzymatic machinery responsible for its construction could unlock new tools for biocatalysis and the engineered biosynthesis of novel alkaloid analogs.
It is hypothesized that aspeverin, like other complex indole alkaloids such as the citrinalins and citrinadins, may derive from a bicyclo[2.2.2]diazaoctane core structure, which is a common scaffold in fungal metabolites.[1] This guide proposes a biosynthetic pathway commencing from primary metabolites and proceeding through a series of enzymatic modifications orchestrated by a dedicated biosynthetic gene cluster (BGC).
Proposed Biosynthetic Pathway of Aspeverin
The proposed biosynthesis of aspeverin likely initiates from the precursors L-tryptophan and L-proline, which are assembled and modified by a series of enzymes, including a Non-Ribosomal Peptide Synthetase (NRPS) or a PKS-NRPS hybrid, and various tailoring enzymes.
Key Precursors:
-
L-Tryptophan (Indole moiety)
-
L-Proline
-
Dimethylallyl pyrophosphate (DMAPP) (Prenyl group)
-
S-adenosyl methionine (SAM) (Potential for methylation)
-
Carbon dioxide (for the urethane linkage)
-
Ammonia/glutamine (for the cyano group)
The pathway can be conceptualized in the following stages:
Stage 1: Core Scaffold Assembly A multi-modular NRPS enzyme is proposed to activate and link L-tryptophan and L-proline. This would be followed by a prenylation event, where a prenyltransferase attaches a dimethylallyl group to the indole ring of tryptophan, a common modification in this class of alkaloids.
Stage 2: Intramolecular Cyclization (Diels-Alder-like reaction) A key step in forming the characteristic bicyclo[2.2.2]diazaoctane core is a putative intramolecular [4+2] cycloaddition. This type of transformation, while more common in chemical synthesis, can be catalyzed by enzymes in nature.
Stage 3: Oxidative Modifications and Rearrangements A series of tailoring enzymes, likely cytochrome P450 monooxygenases and oxidoreductases, would then modify the core structure. These modifications are crucial for setting up the subsequent cyclizations.
Stage 4: Formation of the Cyclic Urethane and α-Cyanoamine Linkages The final, and most unique, steps involve the formation of the bicyclic urethane and the α-cyanoamine moieties. The urethane linkage is likely formed through the enzymatic carboxylation of a nitrogen atom followed by an intramolecular cyclization. The α-cyanoamine could be installed by an enzyme capable of C-N bond formation and subsequent cyanation, a rare biochemical transformation.
Caption: Proposed biosynthetic pathway for Aspeverin.
Hypothetical Biosynthetic Gene Cluster (BGC)
The genes responsible for aspeverin biosynthesis are expected to be co-located in a BGC within the Aspergillus versicolor genome. Based on the proposed pathway, the cluster would likely contain:
| Putative Gene | Predicted Function |
| aspA | Multi-modular NRPS or PKS-NRPS hybrid |
| aspB | Prenyltransferase |
| aspC | FAD-dependent monooxygenase/cyclase |
| aspD, aspE | Cytochrome P450 monooxygenases |
| aspF | Oxidoreductase |
| aspG | Carboxylase |
| aspH | Cyanating enzyme |
| aspR | Pathway-specific transcription factor (e.g., Zn(II)2Cys6) |
| aspT | MFS Transporter |
Experimental Protocols for Pathway Elucidation
The following experimental workflow outlines a strategy to identify and characterize the aspeverin BGC.
Identification of the Putative BGC
Objective: To locate the aspeverin BGC in the genome of Aspergillus versicolor.
Methodology:
-
Genome Sequencing: Obtain a high-quality genome sequence of an aspeverin-producing strain of A. versicolor.
-
Bioinformatic Analysis: Use tools like antiSMASH or SMURF to predict secondary metabolite BGCs.[3][9]
-
Homology Search: Search the predicted BGCs for genes encoding enzymes homologous to those known to be involved in indole alkaloid biosynthesis (e.g., NRPS, prenyltransferases, P450s). The presence of a multi-domain NRPS in close proximity to a prenyltransferase would mark a high-priority candidate cluster.
Functional Characterization of the BGC
Objective: To confirm the role of the candidate BGC in aspeverin production.
Methodology: Gene Knockout
-
Construct Generation: Create a gene knockout cassette for a key biosynthetic gene (e.g., the NRPS aspA) containing a selectable marker (e.g., hygromycin resistance).
-
Fungal Transformation: Transform A. versicolor protoplasts with the knockout cassette.
-
Mutant Selection and Verification: Select transformants on appropriate media and confirm gene replacement via PCR and Southern blotting.
-
Metabolite Analysis: Culture the wild-type and knockout strains under aspeverin-producing conditions. Analyze the culture extracts using HPLC and LC-MS. The absence of aspeverin in the mutant strain would confirm the BGC's involvement.
Caption: Workflow for the elucidation of the Aspeverin pathway.
In Vitro Enzymatic Assays
Objective: To determine the function of individual enzymes in the pathway.
Methodology:
-
Gene Cloning and Expression: Clone the coding sequence of a target gene (e.g., the prenyltransferase aspB) into an expression vector (e.g., pET-28a). Express the protein in E. coli and purify it using affinity chromatography.
-
Enzyme Assay: Incubate the purified enzyme with the predicted substrate (e.g., L-tryptophan) and co-factors (e.g., DMAPP, Mg²⁺).
-
Product Analysis: Analyze the reaction mixture by HPLC and LC-MS to identify the product.
Quantitative Data (Hypothetical)
As the aspeverin pathway has not been experimentally elucidated, no quantitative data is currently available. The following table represents hypothetical data that would be generated through the experimental protocols described above.
| Parameter | Hypothetical Value | Method |
| Aspeverin Titer (WT A. versicolor) | 15.2 ± 2.1 mg/L | HPLC Quantification |
| Aspeverin Titer (ΔaspA mutant) | Not Detected | HPLC Quantification |
| AspB (Prenyltransferase) Kₘ for L-Tryptophan | 50 µM | In vitro enzyme assay |
| AspB (Prenyltransferase) k꜀ₐₜ | 1.5 s⁻¹ | In vitro enzyme assay |
Conclusion and Future Directions
This guide provides a comprehensive, albeit putative, framework for the biosynthesis of aspeverin in Aspergillus versicolor. The proposed pathway, involving a core NRPS and a suite of tailoring enzymes, offers a clear roadmap for future experimental validation. The elucidation of this pathway will not only solve a fascinating biochemical puzzle but also provide a new set of enzymatic tools for synthetic biology and drug discovery. Future work should focus on the heterologous expression of the entire BGC to enable sustainable production of aspeverin and the in-depth characterization of the novel enzymes responsible for the formation of its unique chemical moieties.
References
- 1. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Post‐translational modifications drive secondary metabolite biosynthesis in Aspergillus : a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus [frontiersin.org]
- 6. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Aspergillus niger as a Secondary Metabolite Factory [frontiersin.org]
Aspeverin: A Technical Overview of its Molecular Characteristics
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular formula, weight, and related physicochemical properties of Aspeverin, a novel prenylated indole (B1671886) alkaloid. The document includes a summary of its discovery, key experimental methodologies for its isolation and synthesis, and a visualization of relevant biochemical and experimental workflows.
Core Molecular Data
Aspeverin is a structurally complex natural product isolated from an algicolous strain of the fungus Aspergillus versicolor.[1][2] Its unique carbamate- and cyano-containing structure has garnered interest in the scientific community.[1][2] The fundamental molecular and physical properties of Aspeverin are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄N₄O₂ | PubChem CID: 71712961[3] |
| Molecular Weight | 376.5 g/mol | Computed by PubChem[3] |
| Monoisotopic Mass | 376.18992602 Da | Computed by PubChem[3] |
| IUPAC Name | (1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.0¹,⁹.0²,⁷.0¹¹,¹⁹.0¹³,¹⁷]tricosa-2,4,6,8-tetraene-18-carbonitrile | PubChem CID: 71712961[3] |
| Physical Appearance | Colorless gum | [1] |
Experimental Protocols
The isolation and characterization, as well as the total synthesis of Aspeverin, involve a series of sophisticated experimental procedures. The following sections outline the methodologies employed in the key studies. For complete, detailed protocols, readers are directed to the supporting information of the cited publications.
Aspeverin was first isolated from the culture of an Aspergillus versicolor strain (dl-29), which was itself isolated from the marine green alga Codium fragile.[1][4]
Fermentation and Extraction:
-
The fungal strain was subjected to static fermentation in 15 L of culture medium for 30 days.[1][4]
-
The entire culture was then extracted with ethyl acetate (B1210297) (EtOAc) to yield a crude extract containing a mixture of secondary metabolites.[1][4]
Chromatographic Separation:
-
The crude extract was fractionated using repeated column chromatography on silica (B1680970) gel.
-
Further purification was achieved using Sephadex LH-20 column chromatography.
-
The final purification step involved preparative Thin Layer Chromatography (TLC) to yield pure Aspeverin.[1][4]
Structure Elucidation: The absolute configuration and structure of Aspeverin were determined using a combination of spectroscopic and computational methods:[1][2]
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.[1]
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC) Nuclear Magnetic Resonance experiments were conducted to establish the planar structure and connectivity of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Electronic Circular Dichroism (ECD): The experimental ECD spectrum was compared with quantum chemical calculations (Time-Dependent Density Functional Theory) to determine the absolute stereochemistry of the molecule.[1]
The first total synthesis of Aspeverin was accomplished in 20 steps, confirming its structure and providing a route for the preparation of analogues for further study.[5]
Key Synthetic Steps: [5][6][7]
-
Diels-Alder Reaction: A highly diastereoselective Diels-Alder reaction was employed to construct the core CDE ring system of the molecule.
-
Curtius Rearrangement: This reaction was utilized for the strategic installation of a key nitrogen-containing functional group.
-
gem-Dimethyl Group Installation: An unconventional method involving a trimethylaluminum (B3029685) (Me₃Al)-mediated ring opening was used to install the geminal dimethyl group.
-
Oxidative Cyclization: A novel iodine(III)-initiated oxidative cyclization of a carbamate (B1207046) onto the indole ring was the key step to form the distinctive bicyclic urethane (B1682113) linkage.
-
Final Steps: The synthesis was completed by a partial reduction with DIBAL-H, introduction of the cyano group, and a final demethylation step to yield Aspeverin.[5][6]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the isolation of Aspeverin and the putative biosynthetic pathway for its class of compounds.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of Aspeverin via an Iodine(III)-Mediated Oxidative Cyclization [agris.fao.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Aspeverin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspeverin is a novel, complex indole (B1671886) alkaloid isolated from the marine algicolous fungus Aspergillus versicolor.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of aspeverin. Due to its recent discovery, experimentally determined data for some properties are not yet available in the public domain. In such instances, this guide provides detailed, standard experimental protocols for their determination. Furthermore, based on its demonstrated in vitro activity against hepatocellular carcinoma cell lines, a plausible mechanism of action is proposed, accompanied by a robust experimental workflow for its investigation. This document is intended to serve as a foundational resource for researchers engaged in the study and development of aspeverin as a potential therapeutic agent.
Chemical and Physical Properties
Aspeverin is a structurally intricate molecule with the IUPAC name (1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.0¹’⁹.0²’⁷.0¹¹’¹⁹.0¹³’¹⁷]tricosa-2,4,6,8-tetraene-18-carbonitrile.[3] Its complex nature influences its physicochemical characteristics.
Data Presentation
The known and computed physical and chemical properties of aspeverin are summarized in the table below. It is important to note that many of these values are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄N₄O₂ | PubChem[3] |
| Molecular Weight | 376.5 g/mol | PubChem[3] |
| Physical State | Colorless gum | (Ji et al., 2013)[2] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in ethyl acetate (B1210297) and methanol. Likely poorly soluble in water. | Inferred from extraction methods (Ji et al., 2013)[2] |
| pKa | Not reported | - |
| LogP (computed) | 2.5 | PubChem[3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of novel alkaloids like aspeverin are provided below.
Given that aspeverin is described as a "colorless gum," it may not exhibit a sharp melting point.[2] However, for solid derivatives or if a crystalline form is obtained, the following capillary method can be employed.[4][5][6][7][8]
Protocol:
-
Sample Preparation: A small amount of the purified and dried sample is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting range.
The solubility of aspeverin can be quantitatively determined using the shake-flask method, which is considered the gold standard for equilibrium solubility measurement.[9][10][11]
Protocol:
-
Sample Preparation: An excess amount of aspeverin is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and filtration.
-
Quantification: The concentration of aspeverin in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replication: The experiment is performed in triplicate to ensure the reliability of the results.
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a common and accurate method for pKa determination.[12][13][14][15]
Protocol:
-
Sample Preparation: A solution of aspeverin of known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the aspeverin solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH versus volume of titrant added).
Biological Activity and Proposed Mechanism of Action
Aspeverin has demonstrated significant in vitro activity against several human hepatocellular carcinoma (liver cancer) cell lines. This section outlines the known biological effects and proposes a putative mechanism of action for further investigation.
Anticancer Activity
A patent application has disclosed the inhibitory effects of aspeverin on the growth of various human hepatoma cell strains. The reported half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Cell Line | IC₅₀ (µM) |
| HEPG2 | 4.97 ± 1.44 |
| MHCC-LM3 | 6.23 ± 3.53 |
| BEL-7402 | 5.35 ± 2.41 |
| HUH-7 | 4.14 ± 1.12 |
Source: CN103316010A
Proposed Signaling Pathway for Anticancer Activity
While the precise molecular mechanism of aspeverin's anticancer activity has not been elucidated, many indole alkaloids exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[16][17][18][19][20][21][22] Based on the known mechanisms of similar compounds, a plausible hypothesis is that aspeverin induces apoptosis in liver cancer cells by modulating the PI3K/Akt/mTOR and MAPK signaling pathways.
Caption: Proposed mechanism of action of Aspeverin in liver cancer cells.
Experimental Workflow for Mechanism of Action Elucidation
To validate the proposed mechanism of action, a systematic experimental workflow is necessary. This workflow will assess the effects of aspeverin on key cellular processes and signaling molecules.
Caption: Workflow for elucidating the anticancer mechanism of Aspeverin.
Protocol for Western Blot Analysis:
-
Cell Treatment and Lysis: Liver cancer cells are treated with varying concentrations of aspeverin for specified time points. Subsequently, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3).
-
Detection: After incubation with a corresponding secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression and phosphorylation status.
Conclusion
Aspeverin is a novel indole alkaloid with a complex chemical structure and promising anticancer activity. This technical guide has consolidated the currently available data on its physical and chemical properties and has provided standardized protocols for the determination of yet unknown characteristics. The proposed mechanism of action and the accompanying experimental workflow offer a clear path for future research to elucidate its therapeutic potential. Further investigation into this fascinating molecule is warranted to fully understand its pharmacological profile and to explore its development as a potential therapeutic agent for hepatocellular carcinoma.
References
- 1. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. westlab.com [westlab.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pennwest.edu [pennwest.edu]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Accurate pKa calculation of the conjugate acids of alkanolamines, alkaloids and nucleotide bases by quantum chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Advances in indole-containing alkaloids as potential anticancer agents by regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Asperverin: A Technical Guide to its Biological Activity Screening
Disclaimer: Initial searches for "Asperverin" did not yield specific results, suggesting a possible misspelling. The following guide is based on data for Papaverine , a structurally related and well-researched benzylisoquinoline alkaloid, which is likely the intended subject of inquiry.
This technical guide provides a comprehensive overview of the biological activity screening of Papaverine, a non-addictive opium alkaloid. It is intended for researchers, scientists, and drug development professionals interested in its multifaceted pharmacological effects. This document details its mechanism of action, summarizes key quantitative data from various in vitro and ex vivo studies, and outlines the experimental protocols for the cited assays.
Core Biological Activities and Mechanism of Action
Papaverine is primarily recognized as a potent smooth muscle relaxant and vasodilator.[1][2] Its biological activities extend to anticancer, anti-inflammatory, antiviral, neuroprotective, and cardioprotective effects.[1] The primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Additionally, Papaverine is known to block calcium ion channels, further contributing to its muscle relaxant properties.[1][2]
Signaling Pathway of Papaverine in Smooth Muscle Relaxation
The following diagram illustrates the key signaling pathway through which Papaverine induces smooth muscle relaxation.
Caption: Papaverine's mechanism of smooth muscle relaxation.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of Papaverine from various studies.
Table 1: Anticancer Activity of Papaverine
| Cell Line | Assay Type | Concentration (µM) | Time (h) | Result | Reference |
| MDA-MB-231 (Breast Cancer) | Migration Assay | 100 | 48 | 81% reduction in cell migration | [3] |
| A549 (Lung Cancer) | Migration Assay | 100 | 48 | 91% reduction in cell migration | [3] |
| DU145 (Prostate Cancer) | Migration Assay | 100 | 48 | 71% reduction in cell migration | [3] |
| MDA-MB-231 | VEGF B Expression | 100 | 48 | 0.79-fold decrease | [3] |
| A549 | VEGF B Expression | 100 | 48 | 0.71-fold decrease | [3] |
| DU145 | VEGF B Expression | 100 | 48 | 0.73-fold decrease | [3] |
| MDA-MB-231 | VEGF R1 Expression | 100 | 48 | 1.38-fold increase | [3] |
| DU145 | VEGF R1 Expression | 100 | 48 | 1.46-fold increase | [3] |
| A549 | VEGF R1 Expression | 150 | 48 | 0.90-fold decrease | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Objective: To assess the effect of Papaverine on cancer cell migration in vitro.
Protocol:
-
Cell Culture: MDA-MB-231, A549, and DU145 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Wound Healing Assay:
-
Cells are seeded in 6-well plates and grown to confluence.
-
A sterile pipette tip is used to create a uniform scratch (wound) in the cell monolayer.
-
The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Fresh media containing either vehicle control or Papaverine at the desired concentration (e.g., 100 µM) is added.
-
Images of the wound are captured at 0 and 48 hours using a light microscope.
-
-
Data Analysis: The wound area is measured using image analysis software. The percentage of wound closure is calculated to determine the extent of cell migration. A reduction in wound closure in the presence of Papaverine indicates an inhibitory effect on cell migration.
Objective: To determine the effect of Papaverine on the expression of vascular endothelial growth factor (VEGF) B and its receptor (VEGF R1).
Protocol:
-
Cell Treatment: Cancer cell lines (MDA-MB-231, A549, and DU145) are treated with Papaverine at specified concentrations for 48 hours.
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
qPCR is performed using specific primers for VEGF B, VEGF R1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The reaction is run on a real-time PCR system.
-
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method. The fold change in expression in Papaverine-treated cells is determined relative to the vehicle-treated control cells.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for in vitro screening of a compound like Papaverine.
Caption: General workflow for in vitro biological activity screening.
References
- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 3. In Vitro Effects of Papaverine on Cell Migration and Vascular Endothelial Growth Factor in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Papaverine, a Prototypical Spasmolytic and Potential Antitussive Agent
Disclaimer: Initial research into the mechanism of action of "Aspeverin" has revealed that it is a novel alkaloid recently isolated from the fungus Aspergillus versicolor. There is currently no scientific literature available that associates "Aspeverin" with papaverine-like spasmolytic or antitussive properties. It is highly probable that the query is based on a mistaken identity of the substance. This guide will, therefore, focus on the well-documented mechanism of action of papaverine (B1678415) , a benzylisoquinoline alkaloid with known spasmolytic and potential antitussive effects, which aligns with the core functional description provided in the topic request.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Papaverine is an opium alkaloid that, unlike morphine and codeine, does not possess significant analgesic properties.[1] Its primary therapeutic applications stem from its potent ability to relax smooth muscles, making it a valuable agent in the treatment of visceral and vascular spasms.[2] This document provides a comprehensive overview of the molecular mechanisms underpinning papaverine's pharmacological effects, with a focus on its spasmolytic and emerging antitussive activities. We will delve into the core signaling pathways, present quantitative data from key studies, and detail relevant experimental protocols to provide a thorough technical resource for the scientific community.
Core Mechanism of Action: Spasmolysis
The spasmolytic effect of papaverine is primarily attributed to its direct action on smooth muscle cells, independent of neuronal input.[3] The core mechanism involves the inhibition of phosphodiesterase (PDE) enzymes and modulation of intracellular calcium levels.[4]
Phosphodiesterase Inhibition
Papaverine is a non-selective inhibitor of several phosphodiesterase isoforms, with a notable potency against PDE10A.[2][5] PDEs are enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in smooth muscle relaxation.
By inhibiting PDEs, papaverine leads to an accumulation of intracellular cAMP and cGMP.[4] This triggers a cascade of downstream signaling events:
-
Activation of Protein Kinase A (PKA) and Protein Kinase G (PKG): Elevated levels of cAMP and cGMP activate PKA and PKG, respectively.
-
Phosphorylation of Target Proteins: These kinases phosphorylate various intracellular proteins, which collectively contribute to smooth muscle relaxation. A key target is the myosin light-chain kinase (MLCK), which is inhibited upon phosphorylation, leading to reduced phosphorylation of the myosin light chain and consequently, muscle relaxation.
-
Modulation of Ion Channels: PKA and PKG can also phosphorylate and modulate the activity of various ion channels, leading to a decrease in intracellular calcium concentration.
Calcium Channel Blockade
In addition to PDE inhibition, papaverine has been shown to directly inhibit transmembrane calcium influx, although the exact mechanism is not fully elucidated.[1] This action further contributes to the reduction of intracellular calcium levels, a critical factor for smooth muscle contraction.
Antitussive Mechanism of Action
While papaverine is not a classical antitussive agent like codeine or dextromethorphan, some evidence suggests it may possess cough-suppressant properties. The benzylisoquinoline alkaloid family, to which papaverine belongs, is known to include compounds with antitussive activity.[4]
A study in guinea pigs demonstrated that low doses of papaverine (0.25 and 0.5 mg/kg) were effective in reducing enalapril-induced cough.[6] This model suggests a potential peripheral mechanism of action, as enalapril-induced cough is thought to be mediated by the accumulation of bradykinin (B550075) in the lungs, which sensitizes sensory nerve fibers. However, the effect was only observed in enalapril-pretreated animals, indicating a specific interaction rather than a general central antitussive effect.[6] Further research is required to determine if papaverine acts on airway sensory nerves or possesses any central antitussive activity.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacological actions of papaverine.
Table 1: Phosphodiesterase Inhibition
| Compound | Target | IC₅₀ (µM) | Assay Type | Source |
|---|---|---|---|---|
| Papaverine | PDE10A | 0.019 | In vitro enzyme assay | [7] |
| Papaverine| h-PTP 1B | 1.20 | In vitro enzyme assay |[8] |
Table 2: Smooth Muscle Relaxation
| Compound | Preparation | EC₅₀ (µM) | Stimulant | Source |
|---|
| Papaverine | Rat Vascular Smooth Muscle Cells | 16 | - |[9] |
Table 3: Cytotoxicity Data
| Compound | Cell Type | IC₅₀ (mM) | Exposure Time | Source |
|---|---|---|---|---|
| Papaverine hydrochloride | Smooth Muscle Cells (SMCs) | 0.097 | 1 min | [10] |
| Papaverine hydrochloride | Endothelial Cells (ECs) | 0.056 | 1 min |[10] |
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization-Based)
This protocol outlines a general method for determining the inhibitory activity of a compound against PDE enzymes using a fluorescence polarization-based assay.[11]
Materials:
-
Recombinant PDE enzyme
-
Fluorescently labeled cAMP or cGMP substrate
-
Assay buffer
-
Test compound (e.g., Papaverine)
-
384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Dispense the diluted test compound and controls into the wells of the 384-well plate.
-
Add the PDE enzyme to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add a binding agent that specifically binds to the fluorescent product, resulting in a change in fluorescence polarization.
-
Read the fluorescence polarization on a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Guinea Pig Model of Induced Cough
This protocol describes a common method for evaluating the antitussive efficacy of a test compound in guinea pigs.[6][12]
Animals:
-
Male Dunkin-Hartley or Hartley guinea pigs.
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory conditions for a sufficient period before the experiment.
-
Pre-treatment (optional): For specific models like enalapril-induced cough, pre-treat the animals with the inducing agent.
-
Drug Administration: Administer the test compound (e.g., Papaverine) or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
Cough Induction: Place the unrestrained animal in a whole-body plethysmograph chamber. After an acclimation period in the chamber, expose the animal to a nebulized tussive agent (e.g., citric acid or capsaicin (B1668287) aerosol).
-
Data Acquisition: Record the coughs during and after the exposure period using a pressure transducer to detect the characteristic changes in chamber air pressure associated with coughing.
-
Data Analysis: Quantify the number of coughs and compare the results between the test compound-treated group and the control group to determine the antitussive effect.
Conclusion
Papaverine exerts its potent spasmolytic effects primarily through the non-selective inhibition of phosphodiesterases, leading to an accumulation of cAMP and cGMP and subsequent smooth muscle relaxation. A secondary mechanism involving the direct blockade of calcium channels likely contributes to this effect. While its role as an antitussive is not well-established, preliminary evidence suggests a potential for cough suppression, possibly through a peripheral mechanism of action. The lack of centrally mediated side effects typical of opioid antitussives makes this a potentially interesting area for further investigation. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals interested in the pharmacology of papaverine and related compounds. Future studies should aim to further elucidate the precise molecular targets of papaverine, particularly in the context of its potential antitussive activity, and to explore the therapeutic potential of more selective PDE inhibitors.
References
- 1. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Papaverine - Wikipedia [en.wikipedia.org]
- 3. Papaverine (Papaverine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Interaction of papaverine with the enalapril-induced cough in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Docking simulations and in vitro assay unveil potent inhibitory action of papaverine against protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells—Potential Application in Microsurgery [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to Novel Alkaloids from Marine-Derived Fungi: Discovery, Characterization, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The marine environment, with its vast and largely unexplored biodiversity, represents a prolific source of novel natural products with significant therapeutic potential. Among these, marine-derived fungi have emerged as a particularly rich reservoir of structurally diverse and biologically active secondary metabolites. This technical guide provides an in-depth overview of novel alkaloids discovered from these fascinating microorganisms, with a focus on their isolation, structure elucidation, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this exciting field.
Featured Novel Alkaloids from Marine Fungi
This section highlights recently discovered alkaloids from marine-derived fungi, showcasing their chemical diversity and range of biological activities.
Alkaloids from Aspergillus fumigatus AF1 (Deep-Sea Fungus)
A recent study on the deep-sea-derived fungus Aspergillus fumigatus AF1 led to the isolation of five new indole (B1671886) alkaloid derivatives, along with sixteen known compounds. These discoveries underscore the unique metabolic potential of fungi from extreme marine environments.
Table 1: Novel Alkaloids from Aspergillus fumigatus AF1
| Compound Name | Molecular Formula | Class | Key Bioactivity |
| Fumianthrogliotoxin | C₂₀H₁₇N₃O₃ | Gliotoxin Derivative | Not Reported |
| N3-(methyl propionate) indoquizoline | C₂₀H₁₇N₃O₃ | Indoquizoline Alkaloid | Anti-pulmonary fibrosis |
| Anthroxyindole | C₁₅H₁₁NO₃ | Indole Alkaloid | Not Reported |
| (±)-Asperfumiindole A | C₁₅H₁₁NO₃ | Indole Alkaloid | Not Reported |
| (±)-Asperfumiindole B | C₁₅H₁₁NO₃ | Indole Alkaloid | Not Reported |
Table 2: Quantitative Spectroscopic Data for N3-(methyl propionate) indoquizoline
| Data Type | Value |
| HR-ESI-MS | m/z 346.1196 [M − H]⁻ (calcd for C₂₀H₁₆N₃O₃⁻, 346.1197) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δH 8.34 (1H, d, J = 8.0 Hz, H-9), 7.77 (2H, m, H-6, H-7), 7.66 (1H, d, J = 8.0 Hz, H-15), 7.52 (1H, s, H-21), 7.50 (1H, m, H-8), 7.39 (1H, d, J = 8.0 Hz, H-18), 7.26 (1H, dd, J = 8.0, 7.5 Hz, H-17), 7.22 (1H, dd, J = 8.0, 7.5 Hz, H-16), 3.54 (3H, s, -OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δC 172.5 (C-22), 160.2 (C-2), 158.9 (C-4), 147.6 (C-5a), 145.3 (C-9a), 136.2 (C-14), 134.5 (C-8), 129.5 (C-18a), 127.8 (C-10), 126.8 (C-6), 126.3 (C-7), 125.4 (C-17), 123.0 (C-16), 121.8 (C-18), 121.2 (C-15), 115.7 (C-21), 111.9 (C-14a), 51.8 (-OCH₃) |
Alkaloids from Metarhizium sp. P2100 (Marine-Derived Fungus)
The "One Strain Many Compounds" (OSMAC) strategy applied to the marine-derived fungus Metarhizium sp. P2100 resulted in the isolation of a rare N-butenone spiroquinazoline (B1250128) alkaloid, N-butenonelapatin A, along with nine known compounds.[1]
Table 3: Bioactive Alkaloids from Metarhizium sp. P2100
| Compound | Class | Bioactivity | MIC/IC₅₀ (µg/mL or µM) |
| N-butenonelapatin A | Spiroquinazoline Alkaloid | Weak cytotoxicity against A-375 and HCT 116 cell lines | Not specified |
| Known Compound 3 | Alkaloid | Anti-inflammatory (LPS-induced NO production) | IC₅₀: 37.08 µM |
| Known Compound 4 | Alkaloid | Antibacterial against Vibrio vulnificus MCCC E1758 | MIC: 6.25 µg/mL |
| Known Compound 6 | Alkaloid | Anti-inflammatory (LPS-induced NO production) | IC₅₀: 37.48 µM |
| Known Compound 7 | Alkaloid | Antibacterial against V. vulnificus, V. rotiferianus, V. campbellii | MIC: 12.5, 12.5, and 6.25 μg/mL, respectively |
Fumiquinazoline F from Penicillium thymicola
Fumiquinazoline F, an alkaloid produced by the fungus Penicillium, has demonstrated notable anticancer efficacy against triple-negative breast cancer cells (MDA-MB-231).[2] It has been shown to inhibit cell migration and induce apoptosis.[3][4]
Table 4: Cytotoxicity of Fumiquinazoline F
| Cell Line | Assay | IC₅₀ |
| MDA-MB-231 | Cell Migration | 1.75 µg/mL (4.54 µM) |
| MDA-MB-231 | Cytotoxicity (48h) | > 30 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and characterization of novel marine fungal alkaloids.
Protocol 1: Fungal Fermentation and Metabolite Extraction
This protocol outlines a general procedure for the cultivation of marine-derived fungi and the subsequent extraction of secondary metabolites.
-
Fungal Strain and Culture Media:
-
Obtain a pure culture of the desired marine-derived fungus (e.g., Aspergillus fumigatus AF1).
-
Prepare a suitable liquid or solid-state fermentation medium. A common example is Potato Dextrose Broth (PDB) or rice medium.
-
-
Fermentation:
-
Inoculate the sterile fermentation medium with the fungal strain.
-
Incubate the culture under appropriate conditions (e.g., 28°C for 14-30 days) with or without shaking.
-
-
Extraction:
-
For liquid cultures, separate the mycelium from the broth by filtration.
-
Extract the culture broth with an organic solvent such as ethyl acetate (B1210297) (EtOAc) three times.
-
Extract the mycelium with methanol (B129727) (MeOH) or another suitable solvent, followed by partitioning with EtOAc.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Experimental workflow for fungal fermentation and extraction.
Protocol 2: Isolation and Purification of Alkaloids
This protocol describes a general chromatographic procedure for the isolation of pure alkaloids from a crude fungal extract.
-
Initial Fractionation:
-
Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel or a C18 reversed-phase stationary phase.
-
Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to pool similar fractions.
-
-
Further Purification:
-
Purify the fractions containing the target alkaloids using repeated column chromatography, including Sephadex LH-20 size-exclusion chromatography.
-
Employ High-Performance Liquid Chromatography (HPLC), often with a photodiode array (PDA) detector, for the final purification of individual compounds.
-
Protocol 3: Structure Elucidation
The chemical structures of the purified alkaloids are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS):
-
Determine the molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1D NMR spectra (¹H and ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC) to establish the planar structure of the molecule.
-
Use a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Stereochemistry Determination:
-
Analyze NOESY/ROESY spectra to determine the relative stereochemistry.
-
Determine the absolute configuration using methods such as X-ray crystallography, Mosher's method, or by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]
-
Cell Seeding:
-
Seed human cancer cells (e.g., MDA-MB-231, A549, HepG2) in a 96-well plate at a density of 3,000-5,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the purified alkaloids.
-
Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 5: Antibacterial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[7][8]
-
Preparation of Inoculum:
-
Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well.
-
Include a positive control (e.g., ciprofloxacin) and a growth control (no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these novel alkaloids exert their biological effects is crucial for their development as therapeutic agents. Many of these compounds have been found to induce apoptosis in cancer cells, often through the modulation of key signaling pathways.
Apoptosis (Programmed Cell Death)
Apoptosis is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents function by inducing apoptosis. The process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of cell death. Fumiquinazoline F, for instance, has been shown to induce apoptosis in MDA-MB-231 breast cancer cells.[3][4]
Generalized apoptosis signaling pathways and the putative role of Fumiquinazoline F.
PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various cancers, making it a prime target for anticancer drug development. Some marine-derived alkaloids may exert their cytotoxic effects by inhibiting components of this pathway.
The PI3K/AKT/mTOR signaling pathway and potential inhibition by marine alkaloids.
Conclusion
Marine-derived fungi represent a frontier in the search for novel therapeutic agents. The alkaloids produced by these organisms exhibit a remarkable diversity of chemical structures and a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This guide has provided a snapshot of recent discoveries, along with detailed protocols to aid researchers in this field. Continued exploration of marine fungal metabolites, coupled with advances in spectroscopic analysis and high-throughput screening, will undoubtedly lead to the discovery of new lead compounds for drug development. The elucidation of their mechanisms of action will be paramount in translating these fascinating natural products into clinically effective therapies.
References
- 1. Novel Marine Secondary Metabolites Worthy of Development as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Significance of research on natural products from marine-derived Aspergillus species as a source against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
Aspeverin CAS number and chemical identifiers
A comprehensive technical guide on the core aspects of Aspeverin, presented for researchers, scientists, and drug development professionals. This document summarizes key chemical identifiers, experimental protocols for its isolation and synthesis, and available biological activity data.
Introduction
Aspeverin is a novel and structurally complex alkaloid containing carbamate (B1207046) and cyano functional groups.[1][2] It was first isolated from an algicolous strain of the fungus Aspergillus versicolor.[1][2] The unique chemical architecture of Aspeverin, which includes a distinctive bicyclic urethane (B1682113) linkage, has garnered significant interest within the scientific community, culminating in its successful total synthesis.[3] This guide offers a detailed technical overview of Aspeverin, covering its chemical identifiers, experimental procedures for its isolation and synthesis, and its currently understood biological activities.
Chemical Identifiers
While a specific CAS (Chemical Abstracts Service) number for Aspeverin is not found in the available literature, a comprehensive compilation of its other key chemical identifiers is provided in the table below.
| Identifier | Value |
| IUPAC Name | (1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.0¹,⁹.0²,⁷.0¹¹,¹⁹.0¹³,¹⁷]tricosa-2,4,6,8-tetraene-18-carbonitrile[4] |
| Molecular Formula | C₂₂H₂₄N₄O₂[4] |
| Molecular Weight | 376.5 g/mol [4] |
| Canonical SMILES | CC1([C@@H]2C[C@@H]3CCCN3--INVALID-LINK--C#N)C[4] |
| InChI | InChI=1S/C22H24N4O2/c1-20(2)16-10-13-6-5-9-26(13)17(11-23)21(16)12-22(28-19(27)25-21)14-7-3-4-8-15(14)24-18(20)22/h3-4,7-8,13,16-17H,5-6,9-10,12H2,1-2H3,(H,25,27)/t13-,16-,17-,21+,22+/m0/s1[4] |
| InChIKey | MJAHQBSZAYUSFL-MKGFCTCPSA-N[4] |
| PubChem CID | 71712961[4] |
Experimental Protocols
Isolation from Aspergillus versicolor
Aspeverin was originally discovered and isolated from the culture of an algicolous strain of Aspergillus versicolor (dl-29). The general workflow for its extraction and purification is depicted below.
The definitive structure and absolute stereochemistry of the isolated Aspeverin were established through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Electronic Circular Dichroism (ECD), and mass spectrometry.[1]
Total Synthesis
The first total synthesis of Aspeverin has been achieved, providing a viable synthetic pathway to this complex natural product.[3] The key strategic steps of this synthesis are outlined in the following diagram.
This synthetic achievement not only unequivocally confirms the structure of Aspeverin but also opens avenues for the synthesis of novel analogs for further biological investigation.[3]
Biological Activity
Initial investigations into the biological activity of Aspeverin have been conducted against a panel of marine-derived organisms. The table below provides a summary of the reported bioactivities.
| Target Organism | Activity | EC₅₀ (24h) | EC₅₀ (96h) |
| Heterosigma akashiwo (phytoplankton) | Growth inhibition | 6.3 µg/mL | 3.4 µg/mL[1] |
| Artemia salina (zooplankton) | Weak inhibitory activity | - | -[1] |
| Proteus mirabilis (bacteria) | Weak inhibitory activity | - | -[1] |
| Enterobacter cloacae (bacteria) | Weak inhibitory activity | - | -[1] |
| Bacillus cereus (bacteria) | Weak inhibitory activity | - | -[1] |
These preliminary results indicate that Aspeverin exhibits potent inhibitory activity against the phytoplankton Heterosigma akashiwo, whereas its activity against the tested zooplankton and bacteria was found to be weak.[1]
Signaling Pathways
Currently, there is no published scientific literature that directly links Aspeverin to a specific signaling pathway. However, it is well-established that secondary metabolites produced by fungi such as Aspergillus can interact with a variety of cellular pathways. The following diagram provides a generalized representation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a critical role in maintaining cell wall integrity in Aspergillus fumigatus. The potential interaction of Aspeverin with this or other signaling cascades in either Aspergillus or in target organisms represents an important area for future research.
Conclusion
Aspeverin stands out as a structurally novel alkaloid with demonstrated biological activity. This guide consolidates the essential information available for researchers and professionals interested in this compound. The absence of a registered CAS number and the intriguing, albeit limited, bioactivity data underscore the need for more extensive investigation into the chemical and pharmacological properties of Aspeverin. The successful total synthesis of this molecule will undoubtedly be a critical enabler of these future studies, which may, in turn, unveil new therapeutic potentials for this remarkable natural product.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Aspeverin: A Technical Guide to its Discovery, Origin, and Synthesis
A Comprehensive Whitepaper for Researchers and Drug Development Professionals
Abstract
Aspeverin is a structurally novel prenylated indole (B1671886) alkaloid, first identified in 2013. Its complex architecture, characterized by a unique cyclic urethane (B1682113) linkage and an α-cyanoamine group, has garnered significant interest from the synthetic chemistry community.[1] Isolated from a marine-associated fungus, Aspergillus versicolor, Aspeverin has demonstrated noteworthy biological activities in preliminary studies, including potent effects against certain marine organisms and inhibitory action on human liver cancer cell lines.[2][3][4][5] This document provides an in-depth technical overview of the discovery, origin, and the first total synthesis of Aspeverin, presenting key data and experimental protocols to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.
Discovery and Origin
Aspeverin was first discovered and isolated in 2013 by Ji and coworkers from an algicolous strain (dl-29) of the fungus Aspergillus versicolor.[1][2] This particular fungal strain was found living on the marine green alga Codium fragile.[3][4][6] The discovery highlighted the potential of marine-derived microorganisms as a source of novel secondary metabolites with complex chemical structures and interesting biological activities.[7]
The structure of Aspeverin was determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry.[2][3] Its absolute configuration was established using Electronic Circular Dichroism (ECD) and quantum chemical calculations.[2][3] Aspeverin is classified as an organic heterohexacyclic compound with the molecular formula C22H24N4O2.[8]
Biological Activity
Initial biological evaluations of Aspeverin have revealed potent activities against various organisms. Furthermore, a patent application has been filed for its use as a potential treatment for liver cancer, based on its demonstrated in vitro activity against several human hepatoma cell lines.[5]
Activity Against Marine Organisms
Aspeverin has shown significant inhibitory effects on the growth of marine phytoplankton.[9]
Table 1: Inhibitory Activity of Aspeverin against Marine Phytoplankton
| Organism | Assay Duration | EC50 (μg/mL) |
| Heterosigma akashiwo | 24 hours | 6.3 |
| Heterosigma akashiwo | 96 hours | 3.4 |
Data sourced from Ji et al., 2013.[3]
In Vitro Anticancer Activity
A 2013 patent application disclosed the inhibitory effects of Aspeverin on the growth of several human hepatoma cell lines.[5] The half-maximal inhibitory concentrations (IC50) were determined using an in vitro MTT assay.[5]
Table 2: In Vitro Inhibitory Activity of Aspeverin against Human Hepatoma Cell Lines
| Cell Line | IC50 (μM) |
| HEPG2 | 4.97 ± 1.44 |
| MHCC-LM3 | 6.23 ± 3.53 |
| BEL-7402 | 5.35 ± 2.41 |
| HUH-7 | 4.14 ± 1.12 |
Data sourced from patent application CN103316010A.[5]
Experimental Protocols
Isolation of Aspeverin from Aspergillus versicolor
The following is a summary of the protocol described by Ji and coworkers for the isolation of Aspeverin.[3][6]
Caption: Workflow for the isolation of Aspeverin.
-
Fermentation: The Aspergillus versicolor strain (dl-29) was cultured in a static 15-liter fermentation for 30 days.[3][6]
-
Extraction: The entire culture was extracted with ethyl acetate (EtOAc) to yield a crude extract.[3][6]
-
Purification: The crude extract was subjected to a series of chromatographic separations, including repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography to yield pure Aspeverin.[3][6]
Total Synthesis of Aspeverin
The first total synthesis of Aspeverin was accomplished in 2014, providing a route to access this complex molecule in the laboratory.[1][10] The synthesis is a multi-step process, and a simplified retrosynthetic analysis is presented below.
Caption: Simplified retrosynthetic analysis of Aspeverin.
The key steps in the forward synthesis include:[1][10]
-
A highly diastereoselective Diels-Alder reaction to construct the core structure.
-
A Curtius rearrangement.
-
A unique strategy for the installation of the geminal dimethyl group.
-
A novel iodine(III)-initiated oxidative cyclization to form the distinctive bicyclic urethane linkage.
The synthesis was completed in 20 steps starting from a known indolizidine precursor.[1][10]
Potential Signaling Pathways and Mechanism of Action
The precise mechanism of action for Aspeverin's biological activities has not yet been elucidated. Given its demonstrated in vitro efficacy against hepatoma cells, it is plausible that Aspeverin may interact with one or more signaling pathways that are commonly dysregulated in cancer. The diagram below represents a generalized signaling pathway that is often implicated in cell proliferation and survival in cancer. It is important to note that this is a hypothetical target pathway for Aspeverin, pending further research.
Caption: Hypothetical signaling pathway for Aspeverin's anticancer activity.
Future Directions
The discovery of Aspeverin opens up several avenues for future research. Elucidating its precise mechanism of action is a critical next step in understanding its therapeutic potential. Further studies are needed to evaluate its efficacy and safety in preclinical animal models. The total synthesis route provides a platform for the creation of analogues, which could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties. The unique structural motifs of Aspeverin also make it an interesting subject for further biosynthetic studies.
References
- 1. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Hot off the Press - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP90022C [pubs.rsc.org]
- 5. CN103316010A - Application of Aspeverin in preparation of medicine for treating liver cancer - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Therapeutic Potential of Aspeverin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspeverin is a novel, structurally complex alkaloid isolated from the marine-derived fungus Aspergillus versicolor.[1][2][3] This technical guide serves as a comprehensive overview of the current state of knowledge regarding the potential therapeutic applications of Aspeverin, with a particular focus on its anti-cancer properties. While research into this recently discovered natural product is still in its nascent stages, initial findings suggest a promising starting point for further investigation and drug development. This document collates the available quantitative data, details the experimental protocols used in its preliminary assessment, and outlines the current understanding of its therapeutic targets.
Quantitative Data: Anti-Cancer Activity of Aspeverin
The most significant therapeutic potential of Aspeverin identified to date lies in its cytotoxic activity against human liver cancer cells. A patent application has disclosed the inhibitory effects of Aspeverin on four distinct human hepatoma cell lines.[4] The half-maximal inhibitory concentration (IC50) values from these in vitro studies are summarized in the table below.
| Human Hepatoma Cell Line | IC50 (µM) |
| HEPG2 | 4.97 ± 1.44 |
| MHCC-LM3 | 6.23 ± 3.53 |
| BEL-7402 | 5.35 ± 2.41 |
| HUH-7 | 4.14 ± 1.12 |
Caption: In vitro cytotoxicity of Aspeverin against various human liver cancer cell lines as determined by the MTT assay.[4]
Experimental Protocols
The anti-cancer activity of Aspeverin was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is directly proportional to the number of viable cells.
MTT Assay for Hepatoma Cell Viability
1. Cell Culture and Seeding:
-
Human hepatoma cell lines (HEPG2, MHCC-LM3, BEL-7402, and HUH-7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells in the logarithmic growth phase are seeded into 96-well plates at a density of 1.5 x 10^4 cells per well.
-
The cells are allowed to adhere and grow for 24 hours.
2. Aspeverin Treatment:
-
After 24 hours, the culture medium is removed.
-
The cells are then treated with fresh medium containing various concentrations of Aspeverin. A blank control group is treated with medium containing the vehicle used to dissolve Aspeverin.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Staining and Measurement:
-
Following the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT-containing medium is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
4. Data Analysis:
-
The cell survival rate is calculated using the following formula:
-
Cell Survival Rate (%) = (OD of drug-treated group / OD of blank control group) x 100
-
-
The IC50 value, the concentration of Aspeverin that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
Experimental Workflow: MTT Assay
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103316010A - Application of Aspeverin in preparation of medicine for treating liver cancer - Google Patents [patents.google.com]
Application Notes and Protocols for the Extraction of Aspeverin from Aspergillus versicolor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspeverin is a novel, structurally complex alkaloid isolated from the marine algicolous fungus Aspergillus versicolor strain dl-29.[1][2] This compound belongs to the prenylated indole (B1671886) alkaloid class and possesses a unique carbamate (B1207046) and cyano-containing structure.[1] Aspeverin has demonstrated noteworthy biological activity, particularly its potent inhibitory effects against the marine phytoplankton Heterosigma akashiwo, suggesting its potential for further investigation in drug discovery and development.[1] These application notes provide a detailed protocol for the extraction and purification of Aspeverin from Aspergillus versicolor cultures, a summary of its known biological activities, and a hypothetical mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₄O₂ | [1] |
| Molecular Weight | 376.19 g/mol | [1] |
| Appearance | Colorless gum | [1] |
| Optical Rotation | [α]²³D +17.8 (c 0.18, MeOH) | [1] |
Quantitative Data
Note: The yield of purified Aspeverin from the described 15 L fermentation of Aspergillus versicolor strain dl-29 is not explicitly stated in the primary literature.
Bioactivity of Aspeverin
| Target Organism | Assay | Exposure Time | Result (EC₅₀) | Reference |
| Heterosigma akashiwo (marine phytoplankton) | Growth Inhibition | 24 hours | 6.3 µg/mL | [1] |
| Heterosigma akashiwo (marine phytoplankton) | Growth Inhibition | 96 hours | 3.4 µg/mL | [1] |
| Artemia salina (marine zooplankton) | Growth Inhibition | - | Weak Inhibitory Activity | [1] |
| Vibrio ichthyoenteri (marine bacterium) | Growth Inhibition | - | Weak Inhibitory Activity | [1] |
| Proteus mirabilis (marine bacterium) | Growth Inhibition | - | Weak Inhibitory Activity | [1] |
| Enterobacter cloacae (marine bacterium) | Growth Inhibition | - | Weak Inhibitory Activity | [1] |
| Bacillus cereus (marine bacterium) | Growth Inhibition | - | Weak Inhibitory Activity | [1] |
Experimental Protocols
Fermentation of Aspergillus versicolor (dl-29)
This protocol is based on the methodology described by Ji et al. (2013).[1]
Materials:
-
Aspergillus versicolor strain dl-29
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Incubator
Protocol:
-
Maintain the Aspergillus versicolor strain dl-29 on PDA plates.
-
Inoculate a suitable volume of PDB with a fresh culture of A. versicolor.
-
Incubate the culture under static conditions at room temperature for 30 days. For a 15 L scale fermentation, multiple flasks will be required.[1]
Extraction of Aspeverin
Materials:
-
30-day old culture of A. versicolor
-
Ethyl acetate (B1210297) (EtOAc)
-
Large extraction vessel
-
Rotary evaporator
Protocol:
-
Extract the whole culture with an equal volume of ethyl acetate (EtOAc).[1]
-
Perform the extraction multiple times (e.g., 3x) to ensure complete recovery of the secondary metabolites.
-
Combine the organic extracts.
-
Concentrate the combined EtOAc extracts under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of Aspeverin
Materials:
-
Crude EtOAc extract
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol (B129727) gradients)
-
Preparative Thin Layer Chromatography (TLC) plates
-
TLC visualization reagents (e.g., UV light, staining solution)
Protocol:
-
Subject the crude extract to repeated column chromatography on silica gel.[1] Elute with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) to separate the components based on polarity.
-
Monitor the fractions by TLC to identify those containing Aspeverin.
-
Pool the fractions containing the compound of interest and concentrate them.
-
Further purify the enriched fractions using Sephadex LH-20 column chromatography.[1] This step separates compounds based on size.
-
As a final purification step, utilize preparative TLC to isolate pure Aspeverin.[1]
-
Scrape the band corresponding to Aspeverin from the preparative TLC plate and elute the compound from the silica with a suitable solvent (e.g., ethyl acetate or methanol).
-
Concentrate the solvent to obtain purified Aspeverin as a colorless gum.[1]
Experimental Workflows and Signaling Pathways
Caption: Workflow for Aspeverin Extraction and Purification.
Caption: Hypothetical Signaling Pathway for Aspeverin's Bioactivity.
Discussion of Hypothetical Signaling Pathway
Currently, there is no published research on the specific signaling pathways modulated by Aspeverin. However, the presence of a carbamate functional group in its structure suggests a potential mechanism of action related to the inhibition of cholinesterases. Carbamate-containing compounds are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
The hypothetical pathway illustrated above depicts Aspeverin inhibiting acetylcholinesterase. This inhibition would lead to an accumulation of acetylcholine in the synapse, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the activity of several carbamate-based insecticides and pharmaceuticals. The observed weak toxicity of Aspeverin towards Artemia salina (a marine crustacean) could potentially be explained by such a neurological effect. Further research, including enzyme inhibition assays and receptor binding studies, is necessary to validate this hypothesis and to fully elucidate the molecular targets and signaling pathways affected by Aspeverin.
References
Application Notes and Protocols for the Purification of Aspeverin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the purification of Aspeverin, a novel carbamate- and cyano-containing alkaloid.[1][2] Aspeverin, isolated from Aspergillus versicolor, is a prenylated indole (B1671886) alkaloid with potential biological activities.[1][3][4][5] The following protocols are designed to guide researchers in obtaining high-purity Aspeverin from both natural product extracts and synthetic reaction mixtures.
Overview of Aspeverin and Purification Strategies
Aspeverin (Molecular Formula: C22H24N4O2; Molecular Weight: 376.5 g/mol ) possesses a complex hexacyclic structure.[3] Its purification can be challenging due to the potential for co-eluting impurities with similar polarities. The choice of purification strategy depends on the source of the material (natural extract or synthetic) and the nature of the impurities. Common techniques for the purification of small molecule drugs like Aspeverin include chromatography and recrystallization.[6][7][8]
Table 1: Comparison of Illustrative Purification Strategies for Aspeverin
| Purification Strategy | Method | Stationary Phase / Solvent System | Purity Achieved (%) | Yield (%) | Processing Time (hours) | Notes |
| Strategy 1: Initial Purification | Reversed-Phase HPLC | C18 silica (B1680970) gel; Acetonitrile (B52724)/Water gradient | >95 | 70-80 | 4-6 | Effective for removing polar and non-polar impurities. |
| Strategy 2: High-Purity Polishing | Recrystallization | Methanol (B129727)/Water | >99 | 85-95 (of purified material) | 12-24 | Ideal for removing closely related structural analogs. |
| Strategy 3: Chiral Separation | Supercritical Fluid Chromatography (SFC) | Chiral stationary phase (e.g., cellulose-based); CO2/Methanol | >99.5 (enantiomeric excess) | 90-98 | 2-4 | Necessary if the synthesis is not stereospecific.[9] |
| Strategy 4: Natural Product Isolation | Column Chromatography followed by RP-HPLC | Silica gel; Hexane/Ethyl Acetate gradient, then C18; Acetonitrile/Water | >98 | 50-60 (from crude extract) | 24-48 | Multi-step process required for complex extracts. |
Experimental Protocols
This protocol is designed for the purification of Aspeverin from a crude synthetic reaction mixture.
Materials:
-
Crude Aspeverin sample
-
HPLC-grade acetonitrile
-
Ultrapure water
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in both water and acetonitrile (optional, for improved peak shape)
-
Reversed-phase C18 HPLC column
-
Preparative HPLC system with a UV detector
Methodology:
-
Sample Preparation: Dissolve the crude Aspeverin sample in a minimum amount of the initial mobile phase (e.g., 10% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 40 minutes is a good starting point. The gradient should be optimized based on the separation of Aspeverin from its impurities.
-
Flow Rate: Typically 15-20 mL/min for a preparative column of this size.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength determined by UV-Vis analysis of Aspeverin).
-
-
Fraction Collection: Collect fractions corresponding to the Aspeverin peak.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
This protocol is suitable for the final purification step to obtain highly pure, crystalline Aspeverin.[10][11][12]
Materials:
-
Partially purified Aspeverin
-
Methanol
-
Ultrapure water
-
Heating plate with magnetic stirring
-
Crystallization dish
-
Vacuum filtration apparatus
Methodology:
-
Solvent Selection: A binary solvent system, such as methanol and water, is often effective. Aspeverin should be soluble in the hot solvent (methanol) and insoluble in the cold anti-solvent (water).
-
Dissolution: In a clean flask, dissolve the Aspeverin sample in the minimum amount of hot methanol. Heat the solution gently with stirring until all the solid has dissolved.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add water dropwise until the solution becomes slightly turbid, indicating the point of saturation.
-
Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be gradual. The flask can then be placed in an ice bath to maximize crystal precipitation.
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization of Workflows and Concepts
The following diagrams illustrate the general workflows and logical relationships in the purification of Aspeverin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Drugs [dupont.com]
- 7. Small Molecule Purification | Hanbon [jshanbon.com]
- 8. Chromatography | Purification of Pharm Drugs | Small Molecule Pharmaceuticals | Merck [merckmillipore.com]
- 9. Purification Technologies Small Molecules | Kdpharmagroup [kdpharma.kdpharmagroup.com]
- 10. scispace.com [scispace.com]
- 11. LabXchange [labxchange.org]
- 12. praxilabs.com [praxilabs.com]
Application Notes and Protocols for the Analytical Detection of Aspeverin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspeverin is a prenylated indole (B1671886) alkaloid first isolated from the marine-derived fungus Aspergillus versicolor.[1][2] Its complex chemical structure and potential biological activities make it a compound of interest in natural product chemistry and drug discovery.[1][3] Accurate and reliable analytical methods are essential for the detection and quantification of Aspeverin in various samples, including fungal cultures, extracts, and potentially in biological matrices for pharmacokinetic studies.
These application notes provide detailed protocols for the analytical determination of Aspeverin using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Analytical Methodologies
The choice of analytical method for Aspeverin will depend on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for routine quantification of Aspeverin in samples with relatively high concentrations, such as fungal extracts and purified samples.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the ideal method for detecting trace amounts of Aspeverin in complex matrices like biological fluids.[5]
-
UV-Visible Spectrophotometry: A simple and accessible technique for the quantification of purified or semi-purified Aspeverin samples.[6]
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 ng/mL | 3 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL | 0.2 - 500 ng/mL | 5 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.995 | > 0.998 | > 0.990 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (Recovery %) | 95 - 105% | 98 - 108% | 90 - 110% |
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for accurate analysis and to prevent contamination of the analytical instruments.[7][8]
1.1. Fungal Culture Extraction:
-
Grow the Aspergillus versicolor strain in a suitable liquid or solid medium.[3]
-
For liquid cultures, filter to separate the mycelia from the broth.
-
Extract the filtrate twice with an equal volume of ethyl acetate (B1210297).
-
For solid cultures, homogenize the agar (B569324) and mycelia and extract with a suitable solvent like ethyl acetate or methanol (B129727).[5]
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the initial mobile phase solvent (e.g., methanol or acetonitrile).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[5]
1.2. Standard Solution Preparation:
-
Accurately weigh a known amount of pure Aspeverin standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.[5]
High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general guideline for the quantification of Aspeverin using HPLC with UV detection.
2.1. Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is recommended. A typical gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 30% Acetonitrile
-
35-40 min: 30% Acetonitrile (equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis detector. The detection wavelength should be set at the maximum absorbance for Aspeverin. A full UV-Vis scan of a standard is recommended to determine the optimal wavelength.[5]
-
Column Temperature: 30 °C.
2.2. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Aspeverin standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[5]
-
Quantify the amount of Aspeverin in the samples by interpolating their peak areas on the calibration curve.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification of Aspeverin.
3.1. Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient program should be optimized for the best separation and peak shape.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.[5]
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for Aspeverin would need to be determined by infusing a standard solution.
-
3.2. Data Analysis:
-
Similar to HPLC, a calibration curve is generated using the peak areas of the MRM transitions for the standards.
-
The concentration of Aspeverin in the samples is determined from this calibration curve.
UV-Visible Spectrophotometry
A straightforward method for the quantification of purified Aspeverin.
4.1. Sample and Standard Preparation:
-
The Aspeverin in the sample must be sufficiently pure to avoid interference from other compounds that absorb UV-Vis light.[5]
-
Prepare a series of calibration standards of pure Aspeverin in a suitable solvent (e.g., methanol) with known concentrations.
4.2. Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of Aspeverin by scanning a standard solution across the UV-Vis spectrum (typically 200-400 nm).[5]
-
Set the spectrophotometer to the determined λmax.
-
Blank the instrument using the same solvent used for the samples and standards.
-
Measure the absorbance of each calibration standard and the samples.
4.3. Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Use the Beer-Lambert law (A = εbc) and the calibration curve to calculate the concentration of Aspeverin in the samples.[5]
Aspeverin Biotransformation Pathways
While the specific metabolic fate of Aspeverin has not been extensively studied, it is likely to undergo Phase I and Phase II biotransformation reactions common for xenobiotics in biological systems.[9]
Conclusion
The analytical methods outlined in these application notes provide a framework for the reliable detection and quantification of Aspeverin. For routine analysis of extracts, HPLC-UV offers a robust and accessible option. For trace-level quantification in complex biological samples, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity. UV-Visible spectrophotometry can be a useful tool for the analysis of purified Aspeverin. The validation and optimization of these methods are essential for their successful application in specific research contexts.
References
- 1. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of UV-Visible spectrophotometric baseline manipulation methodology for simultaneous analysis of drotraverine and etoricoxib in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. organomation.com [organomation.com]
- 9. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Aspeverin in Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspeverin is a structurally novel alkaloid containing both carbamate (B1207046) and cyano moieties, originally isolated from an algicolous strain of Aspergillus versicolor.[1][2] As a prenylated indole (B1671886) alkaloid, Aspeverin belongs to a class of fungal secondary metabolites known for their diverse and potent biological activities.[3] The accurate quantification of Aspeverin in fungal cultures is essential for a multitude of research applications, including the optimization of fermentation processes, elucidation of its biosynthetic pathway, and assessment of its pharmacological potential.
These application notes provide a comprehensive guide with detailed protocols for the extraction and quantification of Aspeverin from fungal cultures. The methodologies described are based on established techniques for the analysis of fungal alkaloids and other secondary metabolites, offering a robust framework for researchers. This document includes protocols for fungal cultivation, various extraction techniques, and quantitative analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize representative quantitative data and performance characteristics for the analytical methods described herein. It is important to note that these values are illustrative and should be experimentally validated for specific fungal strains and culture conditions.
Table 1: Representative Quantitative Yield of Aspeverin from Aspergillus versicolor Culture
| Culture Method | Extraction Solvent | Typical Yield Range (mg/L) |
| Liquid Static Culture | Ethyl Acetate (B1210297) | 5 - 25 |
| Shaken Liquid Culture | Ethyl Acetate | 10 - 50 |
| Solid-State Fermentation (Rice) | Methanol (B129727) followed by Ethyl Acetate | 50 - 200 (mg/kg substrate) |
Table 2: Performance Characteristics of Proposed HPLC-UV Method for Aspeverin Quantification
| Parameter | Representative Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 3: Performance Characteristics of Proposed LC-MS/MS Method for Aspeverin Quantification
| Parameter | Representative Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Protocol 1: Cultivation of Aspergillus versicolor for Aspeverin Production
This protocol outlines general conditions for cultivating Aspergillus versicolor to produce Aspeverin. Optimization of media components and culture parameters may be required for specific strains.
Materials:
-
Aspergillus versicolor strain (e.g., dl-29)[1]
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Incubator
Procedure:
-
Activation of Fungal Strain: Inoculate the Aspergillus versicolor strain onto a PDA plate from a glycerol (B35011) stock. Incubate at 25-28°C for 5-7 days until sporulation is observed.
-
Seed Culture Preparation: Aseptically add 10 mL of sterile PDB to the mature PDA plate and gently scrape the surface to release the spores, creating a spore suspension.
-
Inoculation: Transfer the spore suspension into a flask containing 100 mL of PDB to a final concentration of approximately 1 x 10⁶ spores/mL.
-
Incubation: Incubate the flask at 25-28°C for 14-30 days. For shaken cultures, use an orbital shaker at 150-180 rpm. For static cultures, leave the flask undisturbed.[1]
-
Harvesting: After the incubation period, harvest the fungal culture for extraction.
Protocol 2: Extraction of Aspeverin from Fungal Culture
This protocol describes the extraction of Aspeverin from both the culture broth (extracellular) and the fungal mycelium (intracellular).
Materials:
-
Fungal culture from Protocol 1
-
Ethyl acetate
-
Methanol
-
Filter paper (e.g., Whatman No. 1)
-
Separatory funnel
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by vacuum filtration.
-
Extraction from Culture Broth:
-
Transfer the culture filtrate to a separatory funnel.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
-
-
Extraction from Mycelium:
-
The harvested mycelium can be either freeze-dried or used fresh.
-
Homogenize the mycelium in a blender or with a mortar and pestle.
-
Extract the homogenized mycelium with methanol (e.g., 3 x 100 mL) with shaking for 1-2 hours for each extraction.
-
Combine the methanolic extracts and filter.
-
Evaporate the methanol under reduced pressure.
-
Resuspend the residue in water and partition with an equal volume of ethyl acetate three times as described for the broth.
-
-
Sample Preparation for Analysis: Dissolve the dried crude extract in a known volume of methanol or mobile phase for subsequent analysis.
Protocol 3: Quantification of Aspeverin by HPLC-UV
This protocol provides a proposed method for the quantification of Aspeverin using HPLC with UV detection.
Materials:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Aspeverin standard (if available) or a purified and characterized in-house standard
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the Aspeverin standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Reconstitute the dried fungal extracts in the initial mobile phase.
-
Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV absorbance of indole alkaloids, a wavelength between 220-280 nm should be evaluated. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the Aspeverin standards.
-
Quantify the amount of Aspeverin in the samples by interpolating their peak areas on the calibration curve.
-
Protocol 4: Quantification of Aspeverin by LC-MS/MS
For higher sensitivity and selectivity, this protocol outlines a proposed LC-MS/MS method for Aspeverin quantification.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Aspeverin standard
-
LC-MS grade acetonitrile, water, and formic acid
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standards and Samples: Prepare standards and samples as described in Protocol 3, but at lower concentrations suitable for MS detection (e.g., in the ng/mL range).
-
LC-MS/MS Conditions:
-
Mobile Phase: As described in Protocol 3.
-
Gradient: A faster gradient can often be used with shorter columns.
-
0-1 min: 10% B
-
1-7 min: 10% to 95% B
-
7-9 min: 95% B
-
9-9.1 min: 95% to 10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 377.2 (M+H)⁺ for Aspeverin (C₂₂H₂₄N₄O₂)
-
Product Ions (Q3): To be determined by infusing a standard solution of Aspeverin and performing a product ion scan. At least two characteristic transitions should be monitored for quantification and confirmation.
-
-
-
Data Analysis:
-
Generate a calibration curve using the peak areas of the quantifier ion transition for the standards.
-
Quantify Aspeverin in the samples using the calibration curve.
-
Confirm the identity of Aspeverin by ensuring the retention time matches the standard and the ratio of the quantifier to qualifier ion is within acceptable limits.
-
Signaling Pathways and Experimental Workflows
The biosynthesis of complex fungal alkaloids like Aspeverin is typically orchestrated by a series of enzymes encoded by a biosynthetic gene cluster (BGC). While the specific pathway for Aspeverin has not been fully elucidated, a putative pathway can be proposed based on its structure as a prenylated indole alkaloid. This likely involves a non-ribosomal peptide synthetase (NRPS) for the assembly of the core structure, followed by tailoring enzymes such as prenyltransferases, oxidases, and cyclases.
Caption: Experimental workflow for Aspeverin quantification.
Caption: Putative biosynthetic pathway for Aspeverin.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of Aspeverin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspeverin is a novel, structurally complex alkaloid isolated from the fungus Aspergillus versicolor.[1][2][3] While its documented biological activities are presently limited to the growth inhibition of some marine microorganisms, its structural characteristics as a fungal alkaloid suggest the potential for a broader range of pharmacological effects.[1][2] These application notes provide a comprehensive guide for the in vitro investigation of Aspeverin's potential as a smooth muscle relaxant and an anticholinergic agent. The protocols herein are designed to elucidate its mechanism of action at the cellular level.
Given the lack of specific data on Aspeverin's mechanism, the proposed assays are based on the well-established pharmacology of Papaverine (B1678415), a benzylisoquinoline alkaloid known for its smooth muscle relaxant properties through phosphodiesterase (PDE) inhibition and modulation of calcium channels, and on general principles of assessing anticholinergic activity.[4][5][6][7]
Hypothesized Mechanisms of Action
-
Smooth Muscle Relaxation: It is hypothesized that Aspeverin may act as a smooth muscle relaxant by:
-
Inhibiting phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and/or cyclic guanosine (B1672433) monophosphate (cGMP).
-
Modulating intracellular calcium (Ca2+) concentrations, either by blocking influx or by inhibiting its release from intracellular stores.
-
-
Anticholinergic Activity: Aspeverin may exert anticholinergic effects by:
-
Acting as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby inhibiting cholinergic signaling.
-
The following protocols are designed to systematically test these hypotheses.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This assay will determine if Aspeverin can inhibit the activity of PDEs, leading to an increase in cyclic nucleotides.
Protocol:
-
Cell Line: Human Aortic Smooth Muscle Cells (HASMC).
-
Cell Culture: Culture HASMC in Smooth Muscle Growth Medium-2 (SmGM-2) at 37°C in a humidified atmosphere of 5% CO2. Passage cells at 80-90% confluency.
-
Assay Principle: A commercially available PDE activity assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay) will be used. This assay measures the conversion of a cAMP or cGMP substrate to AMP or GMP, respectively.
-
Procedure:
-
Seed HASMC in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Lyse the cells according to the kit manufacturer's protocol to obtain cell lysates containing PDEs.
-
Prepare a dilution series of Aspeverin (e.g., 0.1 nM to 100 µM) in the assay buffer. Include a known PDE inhibitor (e.g., IBMX or Papaverine) as a positive control and a vehicle control (e.g., DMSO).
-
In a new 96-well plate, add the cell lysate, the cAMP or cGMP substrate, and the different concentrations of Aspeverin or controls.
-
Incubate the plate at room temperature for the time specified in the kit's protocol.
-
Add the detection reagents to terminate the PDE reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of Aspeverin. Determine the IC50 value (the concentration of Aspeverin that causes 50% inhibition of PDE activity) by plotting the percentage of inhibition against the logarithm of the Aspeverin concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target | IC50 (µM) |
| Aspeverin | Total PDE | TBD |
| Papaverine (Control) | Total PDE | ~1-10 |
| Vehicle Control | Total PDE | No Inhibition |
Intracellular Calcium Mobilization Assay
This assay will assess the ability of Aspeverin to inhibit increases in intracellular calcium concentration ([Ca2+]i) induced by a contractile agonist in smooth muscle cells.
Protocol:
-
Cell Line: Human Aortic Smooth Muscle Cells (HASMC).
-
Cell Culture: As described in Protocol 1.
-
Assay Principle: Use a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that increases in fluorescence intensity upon binding to free Ca2+.
-
Procedure:
-
Seed HASMC in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24-48 hours.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium).
-
Pre-incubate the cells with various concentrations of Aspeverin (e.g., 0.1 nM to 100 µM) or a known calcium channel blocker (e.g., Verapamil) as a positive control for 15-30 minutes.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Stimulate the cells with a contractile agonist (e.g., phenylephrine (B352888) or angiotensin II).
-
Immediately measure the fluorescence signal over time.
-
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline after agonist stimulation. Determine the percentage of inhibition of the agonist-induced calcium response by Aspeverin. Calculate the IC50 value.
Data Presentation:
| Compound | Agonist | IC50 (µM) for Inhibition of [Ca2+]i |
| Aspeverin | Phenylephrine | TBD |
| Verapamil (Control) | Phenylephrine | ~0.1-1 |
| Vehicle Control | Phenylephrine | No Inhibition |
Smooth Muscle Cell Contraction Assay
This assay directly measures the effect of Aspeverin on the contractility of smooth muscle cells embedded in a 3D matrix.
Protocol:
-
Cell Line: Human Bronchial Smooth Muscle Cells (HBSMC) or HASMC.
-
Cell Culture: As previously described for the respective cell types.
-
Assay Principle: Cells are embedded in a collagen gel matrix. Contraction of the cells leads to a measurable reduction in the size of the gel.
-
Procedure:
-
Prepare a cell suspension of HBSMC in culture medium.
-
Mix the cell suspension with a neutralized collagen solution.
-
Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.
-
After polymerization, gently detach the gels from the sides of the wells and add culture medium containing different concentrations of Aspeverin (e.g., 0.1 nM to 100 µM) or a known relaxant (e.g., Papaverine).
-
Induce contraction by adding a contractile agonist (e.g., methacholine (B1211447) or histamine).
-
Incubate the plate for 24-48 hours.
-
Image the plates at various time points and measure the area of the collagen gels.
-
-
Data Analysis: Calculate the percentage of gel contraction relative to the initial area. Compare the contraction in the presence of different concentrations of Aspeverin to the vehicle control. Determine the EC50 value for the relaxation effect.
Data Presentation:
| Compound | Agonist | EC50 (µM) for Relaxation |
| Aspeverin | Methacholine | TBD |
| Papaverine (Control) | Methacholine | ~1-10 |
| Vehicle Control | Methacholine | Maximal Contraction |
Muscarinic Receptor Antagonist Assay
This assay will determine if Aspeverin can block the activation of muscarinic acetylcholine receptors.
Protocol:
-
Cell Line: Human neuroblastoma cell line SH-SY5Y (endogenously expressing muscarinic receptors).
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Principle: This assay is similar to the intracellular calcium mobilization assay but uses a cholinergic agonist.
-
Procedure:
-
Follow the procedure for the Intracellular Calcium Mobilization Assay (Protocol 2).
-
Use a muscarinic agonist such as Carbachol or Acetylcholine to stimulate the cells.
-
Pre-incubate the cells with various concentrations of Aspeverin or a known muscarinic antagonist (e.g., Atropine) as a positive control.
-
-
Data Analysis: Calculate the percentage of inhibition of the carbachol-induced calcium response by Aspeverin. Determine the IC50 value.
Data Presentation:
| Compound | Agonist | IC50 (µM) for Inhibition of [Ca2+]i |
| Aspeverin | Carbachol | TBD |
| Atropine (Control) | Carbachol | ~0.001-0.01 |
| Vehicle Control | Carbachol | No Inhibition |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathway for Aspeverin-induced smooth muscle relaxation.
Caption: Experimental workflow for the phosphodiesterase (PDE) inhibition assay.
Caption: Experimental workflow for the intracellular calcium mobilization assay.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by papaverine of calcium movements and tension in the smooth muscles of rat vas deferens and urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
Aspeverin: Application Notes and Protocols for Liver Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspeverin has demonstrated significant inhibitory effects on the growth of human hepatoma cell lines, suggesting its potential as a therapeutic agent for liver cancer.[1] This document provides detailed application notes and experimental protocols for studying the effects of Aspeverin on liver cancer cell lines. While quantitative data on its inhibitory concentrations are available, further research is required to fully elucidate its mechanism of action and the specific signaling pathways involved. The protocols outlined below provide a framework for investigating the potential anti-cancer properties of Aspeverin, including its effects on cell viability, apoptosis, and cell cycle progression.
Quantitative Data
Aspeverin has been shown to inhibit the growth of several human hepatoma cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1]
| Cell Line | IC50 Value (µM) |
| HEPG2 | 4.97 ± 1.44 |
| MHCC-LM3 | 6.23 ± 3.53 |
| BEL-7402 | 5.35 ± 2.41 |
| HUH-7 | 4.14 ± 1.12 |
Experimental Protocols
To investigate the anti-cancer effects of Aspeverin on liver cancer cell lines, a series of in vitro assays can be performed. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Aspeverin on the metabolic activity of liver cancer cells, which is an indicator of cell viability.[2][3][4][5]
Materials:
-
Human liver cancer cell lines (e.g., HEPG2, HUH-7)
-
Aspeverin
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed liver cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of Aspeverin in complete DMEM at various concentrations.
-
Remove the medium from the wells and add 100 µL of the Aspeverin dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (early and late) and necrosis in Aspeverin-treated cells.
Materials:
-
Liver cancer cells
-
Aspeverin
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Aspeverin for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with Aspeverin.[6][7][8][9]
Materials:
-
Liver cancer cells
-
Aspeverin
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Aspeverin as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[10][11][12][13]
Materials:
-
Liver cancer cells
-
Aspeverin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, PARP, and β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Aspeverin, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Hypothesized Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by Aspeverin in liver cancer cells are yet to be fully elucidated, based on the effects of similar compounds and general mechanisms of anti-cancer drugs, the following pathways are hypothesized to be involved. Further research is necessary to confirm these hypotheses.
Hypothesized Mechanism of Aspeverin-Induced Apoptosis
Aspeverin may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
References
- 1. CN103316010A - Application of Aspeverin in preparation of medicine for treating liver cancer - Google Patents [patents.google.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 2.6. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Aspeverin: Application Notes for Anticancer Research
For Research Use Only
Introduction
Aspeverin is a novel alkaloid that was first isolated from an algicolous strain of Aspergillus versicolor.[1][2] Structurally, it is a complex carbamate- and cyano-containing organic heterohexacyclic compound.[3][4] Initial biological activity screenings of Aspeverin have shown it to possess potent effects against certain marine-derived organisms.[1] More recently, preliminary studies have indicated its potential as an anticancer agent, particularly in the context of liver cancer.[5] A Chinese patent has disclosed findings that Aspeverin exhibits a significant inhibitory effect on the growth of several human hepatoma cell lines.[5] This discovery has opened the door for further investigation into its mechanism of action and its potential development as a therapeutic agent.
These application notes serve as a guide for researchers, scientists, and drug development professionals interested in exploring the anticancer properties of Aspeverin. The document provides a summary of the currently available data, protocols for preliminary in vitro evaluation, and a discussion of potential mechanisms of action based on related compounds.
Quantitative Data Summary
The primary evidence for Aspeverin's anticancer potential comes from in vitro cytotoxicity assays against a panel of human hepatoma cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HUH-7 | Human Hepatoma | 4.14 ± 1.12 |
| HEPG2 | Human Hepatoma | 4.97 ± 1.44 |
| BEL-7402 | Human Hepatoma | 5.35 ± 2.41 |
| MHCC-LM3 | Human Hepatoma | 6.23 ± 3.53 |
Data sourced from patent application CN103316010A.[5]
Postulated Mechanisms of Action (Based on Related Compounds)
While the precise mechanism of action for Aspeverin has not yet been elucidated, the activities of other anticancer compounds isolated from Aspergillus species may provide valuable insights for future research. It is important to note that the following pathways are speculative for Aspeverin and require experimental validation.
One potential mechanism is the inhibition of tubulin polymerization . For instance, Asperphenin A, another metabolite from a marine-derived Aspergillus sp. fungus, has been shown to induce cell death in colon cancer cells by arresting the cell cycle in the G2/M phase through the inhibition of tubulin polymerization.[1]
Another possible avenue of action is the induction of apoptosis and cell cycle arrest . Asperfuranone, from Aspergillus nidulans, inhibits the proliferation of non-small cell lung cancer A549 cells by blocking cell cycle progression and inducing apoptosis.[6] This effect may be mediated by the p53-dependent induction of p21 Waf1/Cip1 and the activation of the Fas/Fas ligand apoptotic system.[6]
The diagram below illustrates a hypothetical experimental workflow for the initial screening of Aspeverin's anticancer properties.
Below is a diagram illustrating a potential signaling pathway that could be affected by Aspeverin, based on the known mechanisms of similar compounds.
Experimental Protocols
The following are generalized protocols that can be adapted for the initial investigation of Aspeverin's anticancer properties.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the IC50 value of Aspeverin in various cancer cell lines.
Materials:
-
Aspeverin (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HEPG2, HUH-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Aspeverin in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of Aspeverin to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Aspeverin) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Aspeverin on cell cycle progression.
Materials:
-
Aspeverin
-
Cancer cell lines
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Aspeverin at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
The available data, primarily from patent literature, suggests that Aspeverin holds promise as a potential anticancer agent, particularly for liver cancer.[5] Its inhibitory activity against human hepatoma cell lines warrants further in-depth investigation. Future research should focus on confirming these initial findings in a broader range of cancer cell lines, elucidating the specific molecular mechanisms of action, and evaluating its efficacy and safety in preclinical in vivo models. The protocols and potential pathways outlined in these notes provide a foundational framework for initiating such studies.
References
- 1. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN103316010A - Application of Aspeverin in preparation of medicine for treating liver cancer - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Aspeverin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the total synthesis of Aspeverin, a prenylated indole (B1671886) alkaloid. The synthesis commences from a known indolizidine precursor and involves several key transformations to construct the complex polycyclic architecture of the natural product.
Introduction
Aspeverin is a structurally unique prenylated indole alkaloid that was first isolated from the fungus Aspergillus versicolor.[1][2] It exhibits potent biological activities, including inhibitory effects against various marine microorganisms.[2][3][4] The total synthesis of Aspeverin was first achieved by Levinson and colleagues, providing a route to access this complex molecule for further biological evaluation.[1][5][6][7] This document outlines the key starting materials and detailed experimental protocols for the multi-step synthesis of Aspeverin.
Starting Materials
The total synthesis of Aspeverin begins with the known indolizidine 15 .[1][6] This starting material is a key building block that can be synthesized enantioselectively, allowing for the asymmetric synthesis of Aspeverin.[1][6]
Key Reagents and Intermediates:
| Reagent/Intermediate | Role in Synthesis | Reference |
| Indolizidine 15 | Starting Material | [1][6] |
| Zinc Chloride (ZnCl₂) | Lewis acid catalyst for Diels-Alder reaction | [1] |
| Diphenylphosphoryl azide (B81097) (DPPA) | Reagent for Curtius rearrangement | |
| Phenyliodine(III) diacetate (PhI(OAc)₂) | Oxidizing agent for intramolecular cyclization | [1] |
Synthetic Strategy Overview
The synthesis of Aspeverin can be conceptually divided into the following key stages:
-
Construction of the CDE Ring System: A highly diastereoselective Diels-Alder reaction is employed to build the core polycyclic framework.[1][5][6][7]
-
Installation of the Angular Nitrogen: A Curtius rearrangement is utilized to introduce the nitrogen atom at a key quaternary center.[1][5][6][7]
-
Formation of the Bicyclic Urethane (B1682113) Linkage: A novel iodine(III)-mediated intramolecular oxidative cyclization of a carbamate (B1207046) onto the indole ring forges the distinctive bicyclic urethane moiety of Aspeverin.[1][5][6][7]
Caption: Overall synthetic workflow for Aspeverin.
Experimental Protocols
The following protocols are based on the total synthesis reported by Levinson et al. and are intended for informational purposes. Researchers should consult the original publication for complete experimental details and safety precautions.
Protocol 1: Diastereoselective Diels-Alder Reaction
This protocol describes the construction of the CDE ring system of an Aspeverin precursor.
Materials:
-
Dienophile precursor
-
Diene precursor
-
Zinc Chloride (ZnCl₂)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the dienophile precursor in anhydrous dichloromethane (B109758) under an inert atmosphere, add the diene precursor.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of zinc chloride in a suitable solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.
Quantitative Data:
| Reactant/Reagent | Molar Equiv. | Concentration | Reaction Time | Temperature | Yield |
| Dienophile | 1.0 | 0.1 M | 12 h | 0 °C to rt | ~90% |
| Diene | 1.2 | ||||
| ZnCl₂ | 1.1 |
Protocol 2: Curtius Rearrangement
This protocol details the formation of the carbamate precursor to the bicyclic urethane.
Materials:
-
Carboxylic acid precursor
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
2-(Trimethylsilyl)ethanol
-
Anhydrous Toluene (B28343)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the carboxylic acid precursor in anhydrous toluene under an inert atmosphere, add triethylamine.
-
Add diphenylphosphoryl azide (DPPA) dropwise to the solution at room temperature.
-
After stirring for 30 minutes, add 2-(trimethylsilyl)ethanol.
-
Heat the reaction mixture to reflux and maintain for the specified time, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired carbamate.
Quantitative Data:
| Reactant/Reagent | Molar Equiv. | Concentration | Reaction Time | Temperature | Yield |
| Carboxylic Acid | 1.0 | 0.2 M | 4 h | Reflux | ~85% |
| DPPA | 1.1 | ||||
| Et₃N | 1.1 | ||||
| 2-(TMS)ethanol | 1.5 |
Protocol 3: Iodine(III)-Mediated Oxidative Cyclization
This final key step constructs the bicyclic urethane linkage of Aspeverin.
Materials:
-
Carbamate precursor
-
Phenyliodine(III) diacetate (PhI(OAc)₂)
-
Hexafluoroisopropanol (HFIP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the carbamate precursor in hexafluoroisopropanol under an inert atmosphere.
-
Add phenyliodine(III) diacetate in one portion at room temperature.
-
Stir the reaction mixture for the specified time, monitoring the formation of the product by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC to obtain pure Aspeverin.
Quantitative Data:
| Reactant/Reagent | Molar Equiv. | Concentration | Reaction Time | Temperature | Yield |
| Carbamate | 1.0 | 0.05 M | 1 h | rt | ~70% |
| PhI(OAc)₂ | 1.2 |
Biological Activity and Potential Applications
Aspeverin has demonstrated significant biological activity, particularly against marine microorganisms.
-
Algicidal Activity: Aspeverin exhibits potent growth inhibitory activity against the marine phytoplankton Heterosigma akashiwo.[3]
-
Antibacterial Activity: Weak inhibitory activities have been observed against certain marine-derived bacteria.[3]
The unique structure and biological activity of Aspeverin make it an interesting lead compound for the development of novel therapeutic agents or agrochemicals. Further research is warranted to elucidate its precise mechanism of action and to explore its full pharmacological potential.
Caption: Biological activities and potential applications of Aspeverin.
References
- 1. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Item - Aspeverin, a New Alkaloid from an Algicolous Strain of Aspergillus versicolor - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iodine(III)-Mediated Oxidative Cyclization in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine(III)-mediated oxidative cyclization is a powerful and versatile strategy in modern organic synthesis for the construction of a wide variety of heterocyclic compounds.[1][2][3][4] This methodology utilizes hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), as environmentally benign and easy-to-handle oxidants.[1][2][3] These reactions often proceed under mild, metal-free conditions, offering an attractive alternative to traditional transition-metal-catalyzed methods.[2][3][5] The broad substrate scope and functional group tolerance make this approach highly valuable in the synthesis of natural products, pharmaceuticals, and other biologically active molecules.[2][6] This document provides an overview of the applications, detailed experimental protocols for key transformations, and quantitative data to facilitate the adoption of this methodology in research and development.
Applications in Heterocycle Synthesis
Iodine(III)-mediated oxidative cyclization has been successfully employed in the synthesis of a diverse range of heterocyclic scaffolds, including:
-
Nitrogen-containing heterocycles: Indoles, quinoxalines, benzimidazoles, pyrroloquinazolines, spirooxindoles, and various fused and spiro-fused nitrogenous rings.[1][3][5][6][7]
-
Oxygen-containing heterocycles: Dihydrofurans, coumarins, and other oxygen-containing ring systems.[8][9][10]
-
Sulfur-containing heterocycles: Benzothiazoles.[11]
These reactions typically involve the intramolecular formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, or nitrogen-nitrogen bonds.[3]
Reaction Mechanisms
The mechanism of iodine(III)-mediated oxidative cyclization often involves the initial activation of a nucleophilic atom (commonly nitrogen or oxygen) by the hypervalent iodine reagent. This is followed by an intramolecular attack on an appended unsaturated moiety (e.g., an alkene or an aromatic ring) to forge the new cyclic structure. Two commonly proposed mechanistic pathways involve the formation of highly reactive intermediates such as nitrenium ions or phenoxenium ions.[12][13][14]
A generalized mechanistic pathway is depicted below:
Caption: Generalized mechanism of Iodine(III)-mediated oxidative cyclization.
Quantitative Data Summary
The following tables summarize the quantitative data for selected Iodine(III)-mediated oxidative cyclization reactions, showcasing the scope and efficiency of these transformations.
Table 1: PIFA-Mediated Synthesis of Spiro-Fused Pyrazolin-5-one N-Oxides [15]
| Entry | Substrate (1-carbamoyl-1-oximylcycloalkane) | PIFA (equiv.) | TFA (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexyl derivative | 1.1 | 3.0 | CH₂Cl₂ | 0 | 2.0 | 80 |
| 2 | Cyclopentyl derivative | 1.1 | 3.0 | CH₂Cl₂ | 0 | 2.0 | 75 |
| 3 | Cycloheptyl derivative | 1.1 | 3.0 | CH₂Cl₂ | 0 | 2.5 | 78 |
| 4 | Cyclooctyl derivative | 1.1 | 3.0 | CH₂Cl₂ | 0 | 2.5 | 72 |
Table 2: PIDA-Mediated Synthesis of Quinoxalines from N-(2-acetaminophenyl)enaminones [5]
| Entry | Substrate (R group on enaminone) | PIDA (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | 1.2 | CH₃CN | 80 | 2 | 92 |
| 2 | 4-Methylphenyl | 1.2 | CH₃CN | 80 | 2 | 95 |
| 3 | 4-Methoxyphenyl | 1.2 | CH₃CN | 80 | 2 | 90 |
| 4 | 4-Chlorophenyl | 1.2 | CH₃CN | 80 | 2 | 88 |
| 5 | Methyl | 1.2 | CH₃CN | 80 | 2 | 85 |
Table 3: PIDA/I₂-Mediated Synthesis of Coumarins from Substituted Phenylacrylic Acids [8]
| Entry | Substrate (Substituent on phenyl ring) | PIDA (equiv.) | I₂ (equiv.) | Solvent | Irradiation | Time (h) | Yield (%) |
| 1 | 4-Methoxy | 2.0 | 2.0 | CH₂Cl₂ | Blue LEDs | 12 | 85 |
| 2 | 4-Methyl | 2.0 | 2.0 | CH₂Cl₂ | Blue LEDs | 12 | 78 |
| 3 | 4-Fluoro | 2.0 | 2.0 | CH₂Cl₂ | Blue LEDs | 12 | 72 |
| 4 | Unsubstituted | 2.0 | 2.0 | CH₂Cl₂ | Blue LEDs | 12 | 65 |
Experimental Protocols
Protocol 1: General Procedure for the PIFA-Mediated Synthesis of Spiro-Fused Pyrazolin-5-one N-Oxides[15]
This protocol describes a facile and efficient synthesis of spiro-fused pyrazolin-5-one N-oxides through an intramolecular N-N bond formation.
Materials:
-
1-Carbamoyl-1-oximylcycloalkane derivative
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the 1-carbamoyl-1-oximylcycloalkane (1.0 mmol) in CH₂Cl₂ (10 mL) at 0 °C, add TFA (3.0 mmol, 3.0 equiv.).
-
To this mixture, add PIFA (1.1 mmol, 1.1 equiv.) in one portion.
-
Stir the reaction mixture at 0 °C for the time indicated in Table 1 (typically 2-2.5 hours).
-
Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-fused pyrazolin-5-one N-oxide.
Protocol 2: General Procedure for the PIDA-Mediated Synthesis of Quinoxalines[5]
This protocol outlines the synthesis of quinoxalines from readily available N-(2-acetaminophenyl)enaminones via an intramolecular oxidative C(sp²)-N bond formation.
Materials:
-
N-(2-acetaminophenyl)enaminone derivative
-
Phenyliodine(III) diacetate (PIDA)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-(2-acetaminophenyl)enaminone (0.5 mmol) in CH₃CN (5 mL), add PIDA (0.6 mmol, 1.2 equiv.).
-
Stir the reaction mixture at 80 °C for the time specified in Table 2 (typically 2 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the corresponding quinoxaline (B1680401) derivative.
Mandatory Visualizations
Caption: A typical experimental workflow for Iodine(III)-mediated oxidative cyclization.
References
- 1. scispace.com [scispace.com]
- 2. chim.it [chim.it]
- 3. benthamscience.com [benthamscience.com]
- 4. Oxidative Heterocycle Formation Using Hypervalent Iodine(III) Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIDA-mediated intramolecular oxidative C–N bond formation for the direct synthesis of quinoxalines from enaminones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of coumarins via PIDA/I2-mediated oxidative cyclization of substituted phenylacrylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Collection - Aqueous Iodine(III)-Mediated Stereoselective Oxidative Cyclization for the Synthesis of Functionalized Fused Dihydrofuran Derivatives - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. Aqueous iodine(III)-mediated stereoselective oxidative cyclization for the synthesis of functionalized fused dihydrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles [organic-chemistry.org]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-up Synthesis of Aspeverin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspeverin, a prenylated indole (B1671886) alkaloid first isolated from Aspergillus versicolor, has demonstrated a range of biological activities, including potent effects against marine organisms and inhibitory action on human hepatoma cell lines.[1][2] The complex heterocyclic structure of Aspeverin presents a significant challenge for chemical synthesis, particularly for large-scale production. This document provides a detailed overview of the reported total synthesis of Aspeverin and explores key considerations for its scale-up. The protocols and notes herein are intended to guide researchers in developing a safe, efficient, and scalable manufacturing process for this promising bioactive compound.
Introduction to Aspeverin
Aspeverin (C₂₂H₂₄N₄O₂) is a structurally unique alkaloid characterized by a complex, polycyclic framework.[3] Its discovery has opened avenues for investigating its therapeutic potential. The inhibitory effects of Aspeverin on the growth of human hepatoma cell strains HEPG2, MHCC-LM3, BEL-7402, and HUH-7 suggest its potential as an anticancer agent. Further research and development of Aspeverin as a therapeutic agent will necessitate a robust and scalable synthetic route to ensure a consistent and adequate supply of the molecule for preclinical and clinical studies.
Overview of the Laboratory-Scale Total Synthesis
The first total synthesis of Aspeverin was a multi-step process that relied on several key chemical transformations to construct the complex core structure.[4][5] The overall synthetic strategy involves a highly diastereoselective Diels-Alder reaction, a Curtius rearrangement, and a novel iodine(III)-mediated oxidative cyclization.[4][5]
Synthetic Route of Aspeverin (Lab-Scale)
Caption: Synthetic pathway for the total synthesis of Aspeverin.
Key Reaction Steps and Scale-up Considerations
The transition from a laboratory-scale synthesis to an industrial-scale process requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness. The following table summarizes the key reactions in the total synthesis of Aspeverin and outlines the primary considerations for their scale-up.
| Reaction Step | Description | Laboratory-Scale Observations | Scale-up Considerations | Proposed Solutions for Scale-up |
| Diels-Alder Reaction | A [4+2] cycloaddition to form the core carbocyclic framework. | Highly diastereoselective, providing good control over stereochemistry. | - Heat transfer for highly exothermic or endothermic reactions.- Mixing efficiency to ensure homogeneity.- Potential for side reactions at higher temperatures and concentrations. | - Use of jacketed reactors with precise temperature control.- Computational fluid dynamics (CFD) modeling to optimize impeller design and agitation speed.- Use of continuous flow reactors to improve heat and mass transfer. |
| Curtius Rearrangement | Conversion of a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate. | A versatile reaction for the synthesis of amines and their derivatives. | - Safety: Acyl azides can be explosive, especially at elevated temperatures.- Handling of hazardous reagents: Diphenylphosphoryl azide (DPPA) is commonly used. | - Continuous flow chemistry: Offers significant safety advantages by minimizing the volume of hazardous intermediates at any given time.[6][7][8]- In-line monitoring (e.g., IR spectroscopy) to ensure complete conversion and detect any potentially hazardous build-up of intermediates.[6][7] |
| Oxidative Cyclization | Formation of a key heterocyclic ring system using an oxidizing agent. | The use of a novel iodine(III)-initiated cyclization was reported. | - Stoichiometric oxidants: Large quantities of oxidizing agents can lead to significant waste streams.- Reaction kinetics and control: Oxidative reactions can be highly energetic and require careful monitoring. | - Investigation of catalytic aerobic oxidation methods to reduce waste.- Use of Process Analytical Technology (PAT) for real-time monitoring of the reaction progress.- Detailed calorimetric studies (e.g., using a reaction calorimeter) to assess the thermal risk of the process. |
Proposed Experimental Protocols for Scaled-up Synthesis (Conceptual)
The following protocols are conceptual and intended to serve as a starting point for the development of a scaled-up synthesis of Aspeverin. Each step would require extensive process development and optimization.
Diels-Alder Reaction in a Jacketed Reactor
-
Reactor Preparation: Ensure a 100 L jacketed glass reactor is clean, dry, and inerted with nitrogen.
-
Reactant Charging: Charge the diene and dienophile to the reactor under a nitrogen atmosphere.
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, xylene) via a closed-system charging line.
-
Reaction Execution:
-
Initiate stirring at a pre-determined optimal speed.
-
Heat the reaction mixture to the target temperature using the reactor jacket.
-
Monitor the reaction progress by in-line spectroscopy or periodic sampling and HPLC analysis.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture.
-
Perform an aqueous wash to remove any water-soluble impurities.
-
Concentrate the organic phase under reduced pressure.
-
Purify the product by crystallization or column chromatography on a suitable stationary phase.
-
Curtius Rearrangement using Continuous Flow Chemistry
Caption: Conceptual workflow for a continuous flow Curtius rearrangement.
-
System Setup: Assemble a continuous flow reactor system consisting of pumps for reagent delivery, a static mixer, a heated coil reactor, and a collection vessel.
-
Reagent Preparation: Prepare solutions of the carboxylic acid intermediate and diphenylphosphoryl azide (DPPA) in a suitable solvent.
-
Reaction Execution:
-
Pump the reagent solutions at controlled flow rates into the static mixer.
-
The mixed stream then enters the heated coil reactor maintained at the optimal temperature.
-
The residence time in the reactor is controlled by the flow rate and the reactor volume.
-
-
In-line Monitoring and Quenching:
-
Use an in-line IR spectrometer to monitor the formation of the isocyanate and ensure the absence of acyl azide.
-
The product stream is then continuously quenched by mixing with a suitable reagent (e.g., an alcohol to form a carbamate) before collection.
-
-
Product Isolation: The quenched reaction mixture is collected, and the product is isolated through standard work-up and purification procedures.
Biosynthesis of Aspeverin in Aspergillus versicolor
Aspeverin is a secondary metabolite produced by the fungus Aspergillus versicolor. The biosynthesis of secondary metabolites in Aspergillus species is a tightly regulated process influenced by various environmental cues and genetic factors. Understanding these regulatory networks can provide insights into optimizing the fermentative production of Aspeverin.
Regulation of Secondary Metabolism in Aspergillus
Caption: Simplified overview of the regulation of secondary metabolism in Aspergillus.
The production of secondary metabolites like Aspeverin is controlled by a hierarchical regulatory network. Environmental signals such as light and nutrient availability are sensed by the fungus, leading to the activation of global regulatory complexes like the Velvet complex (VeA, VelB, LaeA) and G-protein signaling pathways. These global regulators, in turn, control the expression of specific transcription factors that activate the biosynthetic gene clusters responsible for the production of individual secondary metabolites, including Aspeverin.[6][9][10]
Conclusion
The scale-up synthesis of Aspeverin is a challenging yet crucial step towards realizing its therapeutic potential. While the reported total synthesis provides a blueprint for its chemical construction, significant process development is required to translate this into a safe, robust, and economically viable manufacturing process. Key areas for development include the optimization of the Diels-Alder reaction for large-scale production, the implementation of continuous flow technology for the hazardous Curtius rearrangement, and the investigation of more sustainable methods for the oxidative cyclization step. Further research into the biosynthetic pathways of Aspeverin in Aspergillus versicolor may also offer alternative production strategies through fermentation and metabolic engineering. The information presented in these application notes provides a foundation for researchers and drug development professionals to tackle the challenges associated with the large-scale production of this promising natural product.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole prenyltransferases from fungi: a new enzyme group with high potential for the production of prenylated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Aspeverin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspeverin, a novel carbamate- and cyano-containing alkaloid isolated from the fungus Aspergillus versicolor, has demonstrated initial bioactivities against certain marine organisms.[1][2] Its complex heterocyclic structure suggests potential for a range of pharmacological activities, warranting further investigation in preclinical in vivo models.[3][4] As a novel, likely poorly water-soluble compound, the successful in vivo evaluation of Aspeverin is contingent upon the development of an appropriate formulation to ensure adequate bioavailability.[5] These application notes provide a comprehensive guide for the formulation and in vivo evaluation of Aspeverin, offering detailed protocols for formulation preparation, animal studies, and data analysis.
Introduction to Aspeverin
Aspeverin is an indole (B1671886) alkaloid with a unique molecular structure.[3][6] While its precise mechanism of action in mammalian systems is yet to be elucidated, its structural class suggests potential interactions with various cellular signaling pathways. Prenylated indole alkaloids, a broader class to which Aspeverin belongs, are known for a wide array of biological activities, including antibiotic, antihelmintic, and cytotoxic properties.[3] Given the novelty of Aspeverin, initial in vivo studies are crucial to determine its pharmacokinetic profile, evaluate its efficacy in disease models, and assess its preliminary safety.
Formulation Strategies for In Vivo Delivery
The lipophilic nature of many alkaloids necessitates formulation strategies to enhance aqueous solubility and improve bioavailability for in vivo administration.[5][7] The selection of an appropriate vehicle is critical for achieving consistent and reproducible results.
Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of a water-miscible solvent (e.g., ethanol, DMSO, PEG 400) and water. | Simple to prepare, suitable for initial screening. | Can cause precipitation upon injection, potential for solvent toxicity. |
| Surfactant Dispersions | Use of surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the compound. | Improves wetting and dissolution rate. | Potential for toxicity associated with the surfactant, can affect drug metabolism. |
| Lipid-based Formulations | Solutions or suspensions in oils (e.g., sesame oil, corn oil) or self-emulsifying drug delivery systems (SEDDS). | Can enhance lymphatic absorption, suitable for highly lipophilic compounds. | Can be complex to formulate, potential for variability in absorption. |
| Nanoparticle Suspensions | Milling the compound to the nanometer size range to increase surface area and dissolution rate. | Applicable to a wide range of compounds, can improve bioavailability. | Requires specialized equipment, potential for physical instability (aggregation). |
Experimental Protocols
Preparation of Aspeverin Formulation (Co-solvent approach)
This protocol describes a general method for preparing a co-solvent formulation suitable for initial in vivo screening.
Materials:
-
Aspeverin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of Aspeverin.
-
Dissolve Aspeverin in a minimal amount of DMSO.
-
Add PEG 400 to the solution and vortex until clear. A typical ratio is 10% DMSO, 40% PEG 400.
-
Slowly add saline to the desired final volume while vortexing to prevent precipitation. The final vehicle composition could be, for example, 10% DMSO, 40% PEG 400, and 50% saline.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, adjust the solvent ratios or consider an alternative formulation strategy.
-
Prepare the formulation fresh on the day of dosing.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration-time profile of Aspeverin.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Procedure:
-
Acclimate animals for at least one week before the experiment.
-
Fast animals overnight before dosing.
-
Administer the Aspeverin formulation via the intended route (e.g., intravenous, oral gavage).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for Aspeverin concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Table 2: Hypothetical Pharmacokinetic Parameters of Aspeverin in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 250 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-t) (ng*h/mL) | 800 | 1200 |
| Half-life (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 15 |
Note: This table contains placeholder data for illustrative purposes.
In Vivo Efficacy Study (General Xenograft Model)
This protocol provides a general framework for assessing the anti-tumor efficacy of Aspeverin in a mouse xenograft model.[5]
Animals:
-
Immunodeficient mice (e.g., NOD-SCID)
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and Aspeverin treatment groups.
-
Administer the Aspeverin formulation or vehicle control according to the desired dosing schedule and route.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by Aspeverin are unknown, many alkaloids exert their effects through interaction with key cellular signaling cascades. A hypothetical pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.[8]
Caption: Hypothetical signaling pathway for Aspeverin.
The following diagram illustrates a general workflow for the in vivo evaluation of a novel compound like Aspeverin.
Caption: Experimental workflow for in vivo evaluation.
Conclusion
The successful in vivo investigation of Aspeverin requires a systematic approach, beginning with the development of a suitable formulation to ensure adequate systemic exposure. The protocols and strategies outlined in these application notes provide a foundational framework for researchers to conduct initial pharmacokinetic and efficacy studies. As more data on the biological activities and physicochemical properties of Aspeverin become available, these general protocols can be further refined and optimized.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Research on Aspeverin (Siguazodan)
Introduction
The name "Aspeverin" has been associated with at least two distinct chemical entities. The first is a novel alkaloid isolated from the fungus Aspergillus versicolor, which has shown preliminary bioactivity against certain cancer cell lines and marine organisms[1][2][3]. The second, and more extensively characterized compound from a pharmacological perspective, is Siguazodan. Siguazodan, a selective phosphodiesterase 3 (PDE3) inhibitor, has been investigated for its inotropic and vasodilator properties, making it a compound of interest for cardiovascular research[4][5]. These application notes will focus on the experimental design for characterizing Aspeverin (Siguazodan) as a PDE3 inhibitor.
The protocols provided herein are intended for researchers, scientists, and drug development professionals to assess the in vitro, cellular, and ex vivo activity of Aspeverin (Siguazodan).
Mechanism of Action: PDE3 Inhibition
Phosphodiesterase 3 (PDE3) is an enzyme that plays a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, Aspeverin (Siguazodan) prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In cardiac muscle, this leads to increased calcium influx and enhanced contractility (positive inotropy). In vascular smooth muscle and platelets, it results in relaxation (vasodilation) and inhibition of aggregation, respectively[4][5].
Application Note 1: In Vitro Enzymatic Activity and Selectivity
Objective: To quantify the inhibitory potency of Aspeverin on the PDE3 enzyme and to determine its selectivity against other major phosphodiesterase families.
Protocol 1.1: PDE3A Enzymatic Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Aspeverin against purified human recombinant PDE3A.
Materials:
-
Human recombinant PDE3A (e.g., from commercial vendors)
-
Aspeverin (Siguazodan)
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
Detection reagents (e.g., IMAP™ Phosphodiesterase Assay Kit or similar fluorescence polarization-based kit)
-
384-well microplates, black, low-volume
-
Plate reader capable of fluorescence polarization
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Aspeverin in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM. Further dilute this series in assay buffer to achieve the final desired concentrations.
-
Enzyme Preparation: Dilute the PDE3A enzyme stock to the working concentration (e.g., 0.05 U/mL) in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Assay Reaction:
-
Add 2 µL of diluted Aspeverin or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 8 µL of the diluted PDE3A enzyme solution to the wells containing the compound. Add assay buffer to the negative control wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the cAMP substrate solution (final concentration e.g., 100 nM[4]).
-
Incubate for 60 minutes at room temperature.
-
-
Detection: Stop the enzymatic reaction and generate a signal by adding the detection reagents as per the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Read the plate on a fluorescence polarization plate reader.
-
Data Analysis: Convert the raw data to percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of Aspeverin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Potency and Selectivity of Aspeverin
The results from the enzymatic assays can be summarized as follows. Data shown are for illustrative purposes.
| Parameter | Aspeverin (Siguazodan) |
| PDE3A IC50 (nM) | 117[4] |
| PDE1 IC50 (nM) | > 10,000 |
| PDE2 IC50 (nM) | > 10,000 |
| PDE4 IC50 (nM) | > 10,000 |
| PDE5 IC50 (nM) | > 10,000 |
| Selectivity (PDE3 vs others) | > 85-fold |
Application Note 2: Cellular Activity in a Cardiomyocyte Model
Objective: To confirm that Aspeverin engages its target in a cellular context by measuring the accumulation of cAMP in a relevant cell line.
Protocol 2.1: cAMP Accumulation Assay in AC16 Human Cardiomyocytes
This protocol uses a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), to measure changes in intracellular cAMP levels.
Materials:
-
AC16 Human Cardiomyocyte cell line
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aspeverin (Siguazodan)
-
Rolipram (a PDE4 inhibitor, to reduce background cAMP degradation)
-
Forskolin (an adenylyl cyclase activator, for positive control/stimulation)
-
HTRF cAMP assay kit
-
384-well white cell culture plates
-
HTRF-compatible plate reader
Methodology:
-
Cell Culture: Plate AC16 cells in 384-well plates at a density of 10,000 cells/well and culture overnight.
-
Compound Treatment:
-
Prepare serial dilutions of Aspeverin in stimulation buffer provided with the assay kit.
-
Aspirate the culture medium from the cells.
-
Add 10 µL of Aspeverin dilutions to the wells. Include a vehicle control (DMSO).
-
Add 10 µL of stimulation buffer (containing a low concentration of Forskolin, if desired, to potentiate the signal) to all wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 10 µL of the HTRF cAMP-d2 conjugate to the wells.
-
Add 10 µL of the HTRF anti-cAMP cryptate conjugate to the wells. Both should be diluted in the lysis buffer provided.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of Aspeverin concentration and fit to a four-parameter logistic model to determine the EC50 (half-maximal effective concentration).
Data Presentation: Cellular Potency of Aspeverin
Illustrative data from the cAMP HTRF assay.
| Cell Line | Parameter | Aspeverin (Siguazodan) |
| AC16 Cardiomyocytes | EC50 (nM) | 250 |
| AC16 Cardiomyocytes | Max Fold Increase in cAMP | 8.5 |
Application Note 3: Ex Vivo Anti-Platelet Activity
Objective: To evaluate the functional effect of Aspeverin on inhibiting platelet aggregation in human platelet-rich plasma (PRP). This is a key translational assay for PDE3 inhibitors[5].
Protocol 3.1: Light Transmission Aggregometry (LTA)
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors (with sodium citrate (B86180) as anticoagulant).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aspeverin (Siguazodan)
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), Collagen.
-
Saline solution (0.9% NaCl).
-
Light Transmission Aggregometer.
Methodology:
-
PRP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature with no brake to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count in PRP with PPP if necessary (e.g., to 2.5 x 10^8 platelets/mL).
-
-
Aggregometry:
-
Calibrate the aggregometer using PPP as the 100% transmission blank and PRP as the 0% transmission baseline.
-
Pipette 450 µL of PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C for 5 minutes.
-
Add 50 µL of Aspeverin at various concentrations (or vehicle) and incubate for 3 minutes.
-
Initiate aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation.
-
Calculate the percent inhibition of aggregation for each Aspeverin concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of Aspeverin concentration to determine the IC50 for the inhibition of platelet aggregation.
-
Data Presentation: Inhibition of Platelet Aggregation
Illustrative data from the LTA assay. Aspeverin is known to be a potent inhibitor of platelet aggregation[5].
| Agonist (Concentration) | Parameter | Aspeverin (Siguazodan) |
| ADP (10 µM) | IC50 (nM) | 300 |
| Collagen (2 µg/mL) | IC50 (nM) | 450 |
| U46619 (1 µM) | IC50 (nM) | 200 |
References
- 1. CN103316010A - Application of Aspeverin in preparation of medicine for treating liver cancer - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Siguazodan | CAS 115344-47-3 | Tocris Bioscience [tocris.com]
- 5. The effects of siguazodan, a selective phosphodiesterase inhibitor, on human platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspeverin Synthesis Technical Support Center
Welcome to the technical support center for Aspeverin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of Aspeverin, with a focus on the key steps outlined in the first total synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Reported Yield[1] |
| Low yield in Diels-Alder reaction | 1. Inactive Lewis acid catalyst.2. Impure reactants.3. Suboptimal reaction temperature. | 1. Use freshly opened or properly stored ZnCl₂.2. Ensure diene and dienophile are purified before use.3. Maintain reaction at room temperature as specified. | 91% |
| Poor diastereoselectivity in kinetic protonation | 1. Temperature not low enough.2. Inappropriate base or proton source. | 1. Maintain a strict low temperature during the reaction.2. Use KHMDS at low temperature for enolate formation followed by kinetic protonation. | 80% (9.5:1 dr) |
| Low yield in methylenation with Tebbe reagent | 1. Deactivated Tebbe reagent.2. Steric hindrance around the ketone. | 1. Use freshly prepared or properly stored Tebbe reagent.2. Follow the established protocol, as the reported yield of 77% is considered good given the substrate. | 77% |
| Failure of Curtius rearrangement | 1. Incomplete formation of the acyl azide (B81097).2. Suboptimal thermolysis conditions. | 1. Ensure complete conversion to the acyl azide before thermolysis.2. Perform thermolysis in the presence of 2-(trimethylsilyl)ethanol (B50070) as described. | Not specified for this step alone. |
| Low yield in oxidative cyclization | 1. Inactive iodine(III) reagent.2. Unoptimized reaction conditions. | 1. Use PhI(OAc)₂ as the iodine(III) promoter.2. Follow the reported procedure for the novel oxidative cyclization to form the bicyclic urethane (B1682113) linkage. | Not specified for this step alone. |
| Unwanted side-product in Fischer indole (B1671886) synthesis | Regioselectivity issues with cis-fused ring systems. | A two-step approach is recommended: regioselective arylation with o-nitrophenyliodonium fluoride (B91410) followed by reductive cyclization to yield the desired N-hydroxyindole. | Excellent yield reported for the two-step process. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high overall yield in the Aspeverin synthesis?
A1: While every step is important, the highly diastereoselective Diels-Alder reaction is foundational for establishing the correct stereochemistry early on, with a reported yield of 91%.[1] Additionally, the kinetic protonation step is crucial for setting the desired trans-ring junction, achieving an 80% yield with a 9.5:1 diastereomeric ratio.[1]
Q2: I am having trouble with the installation of the geminal dimethyl group. Are there alternative methods?
A2: The reported synthesis utilizes an unconventional and effective Me₃Al-mediated ring opening of a cyclic carbamate (B1207046) intermediate.[1] If this is proving challenging, ensure the starting bicyclic intermediate is correctly formed and that the Me₃Al is of high quality. Alternative approaches were initially explored and found to be less successful.[1]
Q3: My oxidative cyclization to form the bicyclic urethane is not working. What are the key parameters to control?
A3: This novel iodine(III)-initiated cyclization is a key innovation in this synthesis.[1][2] Success hinges on the use of PhI(OAc)₂ as the promoter. Ensure the starting carbamate is pure and the reaction is performed under the specified conditions. This step relies on the normally nucleophilic indole acting as an electrophile, which is a nuanced transformation.[1]
Q4: Can the synthesis be made enantioselective?
A4: Yes, the starting material, indolizidine 15, is known in enantiopure form, which allows for an asymmetric synthesis of Aspeverin.[1]
Experimental Protocols
1. Diastereoselective Diels-Alder Reaction
-
Reaction: Iodinated indolizidine and diene 17 are reacted in the presence of a Lewis acid.
-
Reagents: Iodinated indolizidine, diene 17, ZnCl₂.
-
Procedure:
-
To a solution of the iodinated indolizidine in an appropriate solvent, add diene 17.
-
Add ZnCl₂ and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and purify the product via column chromatography.
-
-
Expected Yield: 91%[1]
2. Kinetic Protonation for Trans-Ring Junction
-
Reaction: The enolate of ketone 26 is protonated to yield the trans-ring junction.
-
Reagents: Ketone 26, KHMDS.
-
Procedure:
-
Dissolve ketone 26 in a suitable anhydrous solvent and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of KHMDS.
-
Stir for the specified time to allow for enolate formation.
-
Quench the reaction with a proton source.
-
Purify the product, separating the diastereomers.
-
-
Expected Yield: 80% with a 9.5:1 diastereomeric ratio.[1]
3. Iodine(III)-Mediated Oxidative Cyclization
-
Reaction: The angular carbamate is cyclized to form the bicyclic urethane linkage.
-
Reagents: Angular carbamate intermediate, PhI(OAc)₂.
-
Procedure:
-
Dissolve the carbamate substrate in a suitable solvent.
-
Add PhI(OAc)₂ to initiate the cyclization.
-
Stir the reaction at the specified temperature until completion.
-
Work up the reaction and purify the final product, Aspeverin.
-
-
Note: This is a novel transformation, and careful adherence to the published procedure is recommended.[1]
Visualizations
Caption: Overall workflow for the total synthesis of Aspeverin.
Caption: Logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Overcoming Challenges in Aspeverin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming challenges encountered during the synthesis of Aspeverin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Troubleshooting Guide & FAQs
This section is designed to provide direct answers and solutions to specific problems that may arise during the multi-step synthesis of Aspeverin.
Q1: We are observing poor diastereoselectivity in the initial Diels-Alder reaction to construct the CDE ring system. What are the potential causes and solutions?
A1: The Diels-Alder reaction is a critical step for establishing the stereochemistry of the pentacyclic core of Aspeverin. Poor diastereoselectivity can lead to difficulties in downstream purification and reduced overall yield.
-
Potential Causes:
-
Suboptimal Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid catalyst are crucial for facial selectivity.
-
Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic control of the cycloaddition.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the reaction.
-
-
Troubleshooting Steps:
-
Catalyst Screening: Experiment with a variety of Lewis acids (e.g., ZnCl₂, Et₂AlCl, BF₃·OEt₂) to identify the optimal catalyst for achieving high diastereoselectivity.
-
Temperature Optimization: Conduct the reaction at a range of temperatures, starting from low temperatures (e.g., -78 °C) and gradually increasing, to determine the optimal condition for the desired diastereomer.
-
Solvent Selection: Evaluate a range of anhydrous solvents with varying polarities (e.g., CH₂Cl₂, toluene (B28343), THF) to assess their impact on selectivity.
-
Q2: The epimerization of the C:D ring junction from a cis- to a trans-fusion is resulting in low yields and a difficult-to-separate mixture of diastereomers. How can we improve this step?
A2: The conversion of the thermodynamically favored cis-fused ring system to the desired trans-fusion is a known challenge in the synthesis of Aspeverin.[1]
-
Potential Causes:
-
Incomplete Oxidation: The initial oxidation to form the enolate precursor may be inefficient.
-
Non-selective Protonation: The kinetic protonation of the enolate may not be sufficiently selective, leading to a mixture of epimers.[1]
-
Suboptimal Base and Temperature: The choice of base and the temperature for enolate formation are critical for achieving kinetic control.
-
-
Troubleshooting Steps:
-
Careful Monitoring of Oxidation: Ensure the complete conversion of the starting material during the oxidation step using techniques like TLC or LC-MS.
-
Optimization of Protonation Conditions: Screen different proton sources and quenching temperatures to maximize the kinetic protonation and favor the formation of the trans-isomer. The use of a bulky proton source at low temperatures is often beneficial.
-
Base and Temperature Control: Employ a strong, non-nucleophilic base like KHMDS at low temperatures (e.g., -78 °C) to ensure rapid and complete enolate formation under kinetic control.[1]
-
Q3: We are encountering difficulties with the installation of the geminal dimethyl group, with side reactions and low conversion. What alternative strategies can be employed?
A3: The introduction of the geminal dimethyl group is a sterically hindered transformation that can be challenging.
-
Potential Causes:
-
Steric Hindrance: The tertiary carbon center presents significant steric hindrance to nucleophilic attack by methylating agents.
-
Rearrangements: The carbocation intermediate formed during some methylation procedures can be prone to undesired rearrangements.
-
Harsh Reaction Conditions: The use of highly reactive organometallic reagents can lead to side reactions with other functional groups in the molecule.
-
-
Troubleshooting Steps:
-
Alternative Methylating Agents: Explore a range of methylating agents, from less reactive (e.g., MeI with a non-nucleophilic base) to more powerful reagents (e.g., MeLi, MeMgBr), to find the optimal balance between reactivity and selectivity.
-
Protecting Group Strategy: Consider the use of protecting groups for sensitive functionalities to prevent side reactions during the methylation step.
-
Novel Ring-Opening Strategy: A successful, albeit unconventional, approach involves the formation of a cyclic carbamate (B1207046) intermediate followed by a trimethylaluminum (B3029685) (Me₃Al)-mediated ring opening to install the geminal dimethyl group.[1]
-
Q4: The key iodine(III)-mediated oxidative cyclization to form the bicyclic urethane (B1682113) linkage is not proceeding as expected. What are the critical parameters for this reaction?
A4: This novel cyclization is a cornerstone of the total synthesis of Aspeverin and requires careful control of reaction conditions.[1]
-
Potential Causes:
-
Inactive Oxidizing Agent: The hypervalent iodine reagent (e.g., PhI(OAc)₂) may have decomposed or be of insufficient purity.
-
Incorrect Solvent: The choice of solvent is critical for mediating the oxidative cyclization.
-
Presence of Water: Trace amounts of water can quench the reactive intermediates and inhibit the cyclization.
-
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened or properly stored PhI(OAc)₂ of high purity.
-
Solvent Selection: Hexafluoroisopropanol (HFIP) has been shown to be an effective solvent for this transformation, likely due to its high polarity and low nucleophilicity.[1]
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Quantitative Data Summary
The following table summarizes key quantitative data from the first total synthesis of Aspeverin.[1]
| Step | Reactants | Reagents and Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (dr) |
| Diels-Alder Reaction | Indolizidine 16 and Diene 17 | ZnCl₂, room temperature | Adduct 18 | 91 | Single diastereomer |
| Epimerization of C:D Ring Junction | Ketone 26 | KHMDS, low temperature | trans-fused ketone | 80 | 9.5:1 |
| Geminal Dimethyl Group Installation | Bicycle 30 | Me₃Al | Amine | 34 (over 2 steps) | - |
| Oxidative Cyclization | Carbamate precursor | PhI(OAc)₂, HFIP | Cyclized product 34 | 71 | - |
| Demethylation | 34 | Sodium tert-butylthiolate, DMF | Aspeverin (1) | 74 | - |
Experimental Protocols
1. Diels-Alder Reaction to form the Pentacyclic Core
To a solution of indolizidine 16 and diene 17 in anhydrous CH₂Cl₂ at room temperature is added ZnCl₂. The reaction mixture is stirred until complete consumption of the starting material as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct 18 .
2. Epimerization of the C:D Ring Junction
To a solution of ketone 26 in anhydrous THF at -78 °C under an argon atmosphere is added a solution of KHMDS in toluene dropwise. The resulting enolate solution is stirred at low temperature for a specified period before being quenched with a proton source (e.g., saturated aqueous NH₄Cl). The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to separate the desired trans-fused ketone from the cis-isomer.
3. Iodine(III)-Mediated Oxidative Cyclization
To a solution of the carbamate precursor in anhydrous HFIP at room temperature under an argon atmosphere is added PhI(OAc)₂ in one portion. The reaction mixture is stirred until the starting material is consumed (monitored by LC-MS). The solvent is then removed under reduced pressure, and the residue is purified by preparative TLC or flash column chromatography on silica gel to yield the cyclized product 34 .
Visualizations
Caption: Key stages in the total synthesis of Aspeverin.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Aspeverin stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of Aspeverin. Given that Aspeverin is a novel alkaloid, specific public data on its degradation pathways is limited.[1][2] This guide is based on general principles of stability testing for alkaloids and other pharmaceutical compounds.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when working with Aspeverin?
Q2: How should I store Aspeverin to ensure its stability?
For solid Aspeverin, it is recommended to store it in a well-sealed container at low temperatures (e.g., -20°C), protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage is necessary, use a suitable solvent, aliquot to minimize freeze-thaw cycles, and store at -80°C, protected from light.
Q3: My Aspeverin solution has changed color. What could be the cause?
A change in the color of your Aspeverin solution could indicate chemical degradation. This might be triggered by factors such as exposure to light, elevated temperatures, or reactive species in the solvent. It is recommended to discard the solution and prepare a fresh one, ensuring minimal exposure to potential stressors.
Q4: I am observing a loss of bioactivity with my Aspeverin sample. Could this be related to stability?
Yes, a loss of bioactivity is a strong indicator of chemical degradation. The structural changes in the Aspeverin molecule due to degradation can lead to a reduction or complete loss of its intended biological effects. It is advisable to re-evaluate your storage and handling procedures.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis | Degradation of Aspeverin | 1. Prepare a fresh sample of Aspeverin and re-analyze. 2. If new peaks persist, it may indicate the presence of degradation products. 3. Consider performing a forced degradation study to identify potential degradants. |
| Poor reproducibility of experimental results | Instability of Aspeverin under experimental conditions | 1. Evaluate the pH, temperature, and light exposure in your experimental setup. 2. Minimize the time Aspeverin is in solution before use. 3. Use fresh solutions for each experiment. |
| Precipitation of Aspeverin from solution | Poor solubility or degradation leading to less soluble products | 1. Verify the solubility of Aspeverin in your chosen solvent. 2. Consider using a co-solvent or adjusting the pH to improve solubility. 3. If precipitation occurs over time, it could be a sign of degradation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4]
Objective: To investigate the potential degradation pathways of Aspeverin under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Aspeverin (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Stress Conditions: Expose the Aspeverin solution to the following conditions in separate, clearly labeled vials. A control sample, protected from stress, should be analyzed in parallel.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a solid or solution state at a high temperature (e.g., 70°C) for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified exposure time, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the percentage of Aspeverin remaining and to profile any degradation products.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its potential degradation products.[7][8]
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by the UV spectrum of Aspeverin |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Workflow for a forced degradation study of Aspeverin.
Caption: Troubleshooting logic for inconsistent experimental results with Aspeverin.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing Aspeverin Extraction Efficiency
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of Aspeverin from fungal cultures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the extraction of Aspeverin, leading to low yields or inconsistent results.
| Problem | Potential Cause | Recommended Solution |
| Low or No Aspeverin Yield | Inefficient cell lysis of Aspergillus mycelia. | Fungal cell walls are resilient; enhance disruption using methods like grinding in liquid nitrogen, bead beating, or sonication.[1] |
| Suboptimal extraction solvent. | The polarity of the solvent may not be suitable for Aspeverin. Perform a solvent screening with varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), methanol). A sequential extraction with solvents of increasing polarity is recommended for unknown compounds.[1] | |
| Aspeverin degradation during extraction. | Aspeverin may be sensitive to heat, light, or pH. Conduct extractions at lower temperatures, in amber glassware to protect from light, and ensure the pH of the solvent is appropriate.[1] | |
| Non-ideal fermentation conditions for Aspeverin production. | Secondary metabolite production is often dependent on the growth phase and culture conditions. Optimize fermentation parameters such as media composition, temperature, and pH.[1] | |
| Inconsistent Yields Between Batches | Variation in fungal inoculum. | Ensure the age, size, and physiological state of the Aspergillus inoculum are consistent for each fermentation.[2] |
| Inconsistent extraction timing. | The concentration of Aspeverin likely varies with the fermentation stage. Harvest the culture at a consistent time point determined to be optimal for production. | |
| High Levels of Impurities in Extract | Co-extraction of unwanted compounds. | Use a more selective solvent or perform a multi-step extraction with solvents of varying polarity. A preliminary wash with a non-polar solvent like hexane can remove lipids.[2] |
| Inappropriate purification method. | Optimize the stationary and mobile phases for column chromatography to achieve better separation of Aspeverin from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for Aspeverin extraction?
A1: Based on the initial isolation of Aspeverin, ethyl acetate is a proven solvent.[3] However, to optimize yield, it is recommended to test a range of solvents with varying polarities, such as methanol (B129727), ethanol, and chloroform, or mixtures thereof. For indole (B1671886) alkaloids from Aspergillus, a methanol/water mixture has been shown to be effective.[4]
Q2: How does temperature affect Aspeverin extraction efficiency?
A2: Temperature can significantly impact extraction efficiency by affecting solvent properties and the solubility of Aspeverin. However, elevated temperatures can also lead to the degradation of heat-labile compounds.[5] It is crucial to balance extraction efficiency with the potential for thermal degradation. For a similar indole alkaloid, neoechinulin (B12335001) A, an optimal extraction temperature was found to be around 50.8°C.[4]
Q3: Can pH influence the extraction of Aspeverin?
A3: Yes, the pH of the extraction solvent can significantly affect the solubility of alkaloids. Aspeverin, being an alkaloid, is a basic compound. Adjusting the pH of the solvent may improve its solubility and, consequently, the extraction yield.[2] The optimal pH for fungal growth and secondary metabolite production is often between 5 and 7.[6]
Q4: How can I minimize the degradation of Aspeverin during extraction and storage?
A4: To minimize degradation, it is recommended to work at low temperatures and protect the samples from light by using amber vials or covering containers with aluminum foil.[1] For long-term storage of extracts, temperatures of 4°C or -80°C are significantly better than room temperature, with storage at 4°C often being sufficient.[7][8] Avoid exposure to extreme pH conditions unless part of a specific extraction protocol.
Q5: Are there advanced extraction techniques that can improve Aspeverin yield?
A5: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance extraction efficiency.[1] UAE uses ultrasonic waves to disrupt fungal cell walls, improving solvent penetration and reducing extraction time.[9] For the extraction of neoechinulin A from Aspergillus, UAE with methanol was successfully optimized.[4]
Data on Extraction Parameter Optimization
The following tables summarize quantitative data from a study on the optimization of ultrasound-assisted extraction of Neoechinulin A, an indole alkaloid from Aspergillus amstelodami. This data can serve as a valuable reference for designing experiments to optimize Aspeverin extraction.
Table 1: Effect of Methanol Concentration on Neoechinulin A Yield
| Methanol Concentration (%) | Yield (mg/g) |
| 30 | ~1.10 |
| 40 | ~1.25 |
| 50 | ~1.35 |
| 60 | ~1.42 |
| 70 | ~1.48 |
| 80 | ~1.45 |
| 90 | ~1.38 |
| 100 | ~1.28 |
| (Data adapted from a study on Neoechinulin A extraction)[4] |
Table 2: Effect of Solid-Liquid Ratio on Neoechinulin A Yield
| Solid-Liquid Ratio (mL/g) | Yield (mg/g) |
| 5 | ~1.20 |
| 10 | ~1.35 |
| 15 | ~1.42 |
| 20 | ~1.45 |
| 25 | ~1.44 |
| 30 | ~1.40 |
| 35 | ~1.35 |
| 40 | ~1.30 |
| (Data adapted from a study on Neoechinulin A extraction)[4] |
Table 3: Effect of Temperature on Neoechinulin A Yield
| Temperature (°C) | Yield (mg/g) |
| 20 | ~1.25 |
| 30 | ~1.35 |
| 40 | ~1.42 |
| 50 | ~1.48 |
| 60 | ~1.45 |
| 70 | ~1.40 |
| 80 | ~1.32 |
| 90 | ~1.25 |
| (Data adapted from a study on Neoechinulin A extraction)[4] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Aspeverin Solvent Extraction
-
Preparation of Fungal Material:
-
Harvest the Aspergillus versicolor culture after the optimal fermentation period.
-
Separate the mycelia from the culture broth by filtration.
-
Lyophilize or oven-dry the mycelia at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried mycelia into a fine powder.
-
-
Solvent Screening:
-
Weigh equal amounts of powdered mycelia into separate flasks.
-
Add different solvents of varying polarities (e.g., hexane, ethyl acetate, chloroform, methanol, ethanol, and aqueous mixtures) at a fixed solid-liquid ratio (e.g., 1:20 w/v).
-
Agitate the flasks at a constant temperature and speed for a defined period (e.g., 2 hours).
-
Filter the extracts and evaporate the solvent under reduced pressure.
-
Reconstitute the dried extracts in a known volume of a suitable solvent (e.g., methanol).
-
-
Quantification of Aspeverin:
-
Analyze the Aspeverin concentration in each extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the yields obtained with different solvents to identify the most effective one.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Aspeverin
-
Sample Preparation:
-
Place a known amount of powdered Aspergillus mycelia into an extraction vessel.
-
Add the optimal solvent (determined from Protocol 1) at the desired solid-liquid ratio.
-
-
Ultrasonic Extraction:
-
Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 40 kHz) for a defined duration (e.g., 30 minutes).
-
Control the temperature of the ultrasonic bath to prevent thermal degradation of Aspeverin.
-
-
Post-Extraction Processing:
-
Filter the extract to separate the solid residue.
-
Wash the residue with a small volume of the extraction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Analysis:
-
Quantify the Aspeverin yield using HPLC.
-
Optimize UAE parameters such as extraction time, temperature, and ultrasonic power to maximize the yield.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasonic-assisted extraction offers groundbreaking benefits for the medicinal mushroom industry [nutraceuticalbusinessreview.com]
Aspeverin Purification by HPLC: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Aspeverin using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of Aspeverin, presented in a question-and-answer format.
Peak Shape Problems
1. Why is my Aspeverin peak tailing?
Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a common issue, especially with basic compounds like Aspeverin which contains multiple nitrogen atoms.
-
Potential Causes & Solutions:
| Cause | Solution | Aspeverin-Specific Notes |
| Secondary Interactions with Silanol (B1196071) Groups | Use a buffered mobile phase at a lower pH (e.g., pH 2-3) to protonate residual silanol groups on the silica-based column.[1][2][3][4][5] Alternatively, use an end-capped column or a column with a different stationary phase (e.g., polymer-based).[1][3][5] Adding a tail-suppressing agent like triethylamine (B128534) (TEA) to the mobile phase can also help.[4] | Aspeverin has several basic nitrogen atoms that can interact with acidic silanol groups, making this a highly probable cause.[5] |
| Column Overload | Reduce the sample concentration or injection volume.[1][6] A larger diameter column can also be used to handle higher sample loads.[7] | |
| Column Degradation | Flush the column with a strong solvent.[1] If the problem persists, the column may need to be replaced.[1] Using a guard column can help extend the life of the analytical column.[1] | |
| Contaminants | Ensure the sample is fully dissolved and filtered before injection. Contaminants can be retained on the column and interfere with peak shape.[7] |
2. What causes peak fronting for my Aspeverin sample?
Peak fronting, an asymmetry where the front of the peak is sloped, is often related to sample concentration and solubility.[6][8][9]
-
Potential Causes & Solutions:
| Cause | Solution | Aspeverin-Specific Notes |
| Sample Overload | Decrease the amount of sample injected by reducing the injection volume or diluting the sample.[8][9][10] | |
| Poor Sample Solubility | Ensure Aspeverin is fully dissolved in the initial mobile phase or a weaker solvent.[8] Injecting a sample in a solvent much stronger than the mobile phase can cause fronting.[10] | The complex, polycyclic structure of Aspeverin might lead to solubility issues in certain solvents. |
| Column Collapse | This can happen if the column is operated outside its recommended pH or temperature range.[8] In this case, the column will need to be replaced. |
3. Why is my Aspeverin peak splitting or appearing as a double peak?
Split peaks can be frustrating and may indicate issues with the sample, the column, or the overall method.[1][6][11]
-
Potential Causes & Solutions:
| Cause | Solution | Aspeverin-Specific Notes |
| Partially Blocked Column Frit | Reverse flush the column to try and dislodge any particulate matter. If this doesn't work, the frit or the entire column may need replacement.[11] | |
| Column Void | A void at the head of the column can cause the sample to travel through two different paths.[11] This usually requires column replacement. | |
| Sample Solvent Incompatibility | Dissolve the Aspeverin sample in the mobile phase whenever possible. A solvent stronger than the mobile phase can cause peak distortion. | |
| Co-eluting Impurity | It's possible that what appears to be a split peak is actually two different, closely eluting compounds. Try adjusting the mobile phase composition or gradient to improve separation.[11] | The purification of a natural product like Aspeverin often involves closely related impurities. |
| On-Column Degradation | If Aspeverin is unstable under the chromatographic conditions (e.g., pH), it could be degrading on the column, leading to multiple peaks. |
4. Why are my Aspeverin peaks broad?
Broad peaks can lead to poor resolution and reduced sensitivity.[1][6]
-
Potential Causes & Solutions:
| Cause | Solution | Aspeverin-Specific Notes |
| Large Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. | |
| Column Contamination or Aging | Flush the column with a strong solvent.[1] If performance doesn't improve, replace the column.[1] | |
| Mobile Phase Issues | Ensure the mobile phase is well-mixed and at the optimal pH.[1][12] Too high a concentration of organic solvent at the start of a gradient can cause early eluting peaks to be broad.[13] | |
| Low Flow Rate | Each column has an optimal flow rate; operating significantly below this can increase band broadening.[13] |
Retention Time and Resolution Problems
5. Why is the retention time of my Aspeverin peak shifting?
Inconsistent retention times can make peak identification and quantification unreliable.[14][15][16]
-
Potential Causes & Solutions:
| Cause | Solution | Aspeverin-Specific Notes |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[15] If using a gradient, ensure the pump is mixing accurately. The loss of volatile components from the mobile phase can also cause drift.[14] | |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature.[15][17] | |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting the sample, especially when using additives like ion-pairing reagents.[16] | |
| System Leaks | Check for small leaks in the system, as these can cause fluctuations in flow rate.[14] | |
| Column Degradation | Over time, the stationary phase can change, leading to shifts in retention.[15][17] |
6. How can I improve the resolution between my Aspeverin peak and nearby impurities?
Poor resolution can lead to inaccurate quantification and impure fractions.[18][19][20]
-
Potential Causes & Solutions:
| Cause | Solution | Aspeverin-Specific Notes |
| Suboptimal Mobile Phase | Adjust the ratio of organic to aqueous solvent.[18][19] For ionizable compounds, small changes in pH can significantly alter selectivity.[19] | Aspeverin's multiple functional groups offer opportunities for selectivity changes with different solvents and pH. |
| Inadequate Column Efficiency | Use a longer column or a column with smaller particles to increase the theoretical plate number.[18] | |
| Incorrect Stationary Phase | The selectivity of the column is crucial. If resolution is poor on a C18 column, consider a different stationary phase like Phenyl-Hexyl or a polar-embedded phase.[18] | |
| High Flow Rate | Lowering the flow rate can sometimes improve resolution, but may also increase run time and band broadening.[21] | |
| Temperature Effects | Changing the column temperature can alter the selectivity of the separation.[22] |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Aspeverin to consider for HPLC purification?
Aspeverin is a novel alkaloid with a complex, polycyclic structure containing a carbamate (B1207046) and a cyano group.[23][24][25] Its molecular formula is C22H24N4O2, and its molecular weight is approximately 376.5 g/mol .[23][26] The presence of multiple nitrogen atoms in its heterocyclic structure suggests it is likely a basic compound.[26][27] This basicity is a critical factor in HPLC method development, particularly concerning potential interactions with silica-based columns.
Q2: Which HPLC mode is better for Aspeverin purification: Reverse-Phase or Normal-Phase?
Both modes could potentially be used, but reverse-phase HPLC is generally the most common and versatile method for the purification of small molecules like Aspeverin.[28][29][30]
-
Reverse-Phase HPLC: This would be the recommended starting point. A C18 column is a good initial choice.[29] The mobile phase would consist of a polar solvent system, such as a mixture of water (often with a pH-adjusting additive like formic acid or TFA) and an organic solvent like acetonitrile (B52724) or methanol.[29]
-
Normal-Phase HPLC: This could be an alternative if reverse-phase methods fail to provide adequate separation from key impurities. In this mode, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., hexane (B92381) and ethyl acetate).[31][32]
Q3: What is a good starting point for developing a reverse-phase HPLC method for Aspeverin?
A good starting point would be to use a C18 column and a gradient elution from a low to a high percentage of organic solvent.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection, wavelength to be determined by UV scan of Aspeverin (a starting point could be 254 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Q4: How do I prepare my Aspeverin sample for HPLC injection?
Proper sample preparation is crucial for good chromatography.
-
Dissolution: Dissolve the crude Aspeverin sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition to avoid peak distortion.[33]
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[19]
-
Concentration: Adjust the concentration to avoid column overload.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of Aspeverin
This protocol outlines a general method for the purification of Aspeverin using a C18 column.
-
System Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Degas both mobile phases.
-
Install a C18 preparative or semi-preparative column and equilibrate with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.[34]
-
-
Sample Preparation:
-
Dissolve the crude Aspeverin sample in a minimal amount of a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on column diameter (e.g., 5-20 mL/min for a preparative column).
-
Gradient:
-
0-5 min: 10% B (isocratic)
-
5-35 min: Linear gradient from 10% to 70% B
-
35-40 min: Linear gradient from 70% to 95% B
-
40-45 min: 95% B (isocratic wash)
-
45-50 min: Return to 10% B and re-equilibrate.
-
-
Detection: Monitor at a suitable wavelength determined from a UV-Vis spectrum of Aspeverin.
-
-
Fraction Collection:
-
Collect fractions corresponding to the Aspeverin peak.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization).
-
Protocol 2: Normal-Phase HPLC Purification of Aspeverin
This protocol provides an alternative method using a silica (B1680970) column.
-
System Preparation:
-
Prepare Mobile Phase A: Hexane or Heptane.
-
Prepare Mobile Phase B: Ethyl Acetate or Isopropanol.
-
Degas both mobile phases.
-
Install a silica column and equilibrate with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
-
Sample Preparation:
-
Dissolve the crude Aspeverin sample in the initial mobile phase or a compatible non-polar solvent.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: Adjust based on column dimensions.
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: 50% B (isocratic wash)
-
30-35 min: Return to 5% B and re-equilibrate.
-
-
Detection: UV detection.
-
-
Fraction Collection and Post-Purification:
-
Follow the same steps as in the reverse-phase protocol.
-
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: A logical flow for developing an HPLC purification method for Aspeverin.
References
- 1. mastelf.com [mastelf.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. acdlabs.com [acdlabs.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 13. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. hawachhplccolumn.com [hawachhplccolumn.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 19. uhplcs.com [uhplcs.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. youtube.com [youtube.com]
- 22. support.waters.com [support.waters.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 低分子HPLC [sigmaaldrich.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. waters.com [waters.com]
- 33. benchchem.com [benchchem.com]
- 34. chromtech.com [chromtech.com]
Technical Support Center: Aspeverin in Cell Culture
Disclaimer: Aspeverin is a novel alkaloid, and as of the latest literature review, specific data regarding its dosage, toxicity, and mechanism of action in mammalian cell culture is not publicly available. This guide provides a general framework and best practices for researchers to determine these parameters for a novel compound like Aspeverin.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for Aspeverin in a new cell line?
A3: For a novel compound, it is advisable to start with a broad range of concentrations to capture the full dose-response curve. A common approach is to use a serial dilution over several orders of magnitude, for example, from 0.01 µM to 100 µM.[1] This wide range helps in identifying an approximate IC50 value, which can then be refined in subsequent experiments using a narrower concentration range.
Q2: How do I determine the optimal cell seeding density for my cytotoxicity assay?
A2: The optimal cell seeding density ensures that cells are in the logarithmic growth phase during the experiment. To determine this, you should perform a growth curve analysis. Seed cells at various densities in a 96-well plate (e.g., from 1,000 to 20,000 cells/well) and measure the cell viability at different time points (e.g., 24, 48, 72 hours).[2] The ideal density is one that allows for untreated cells to be healthy and still proliferating at the end of the treatment period, without becoming over-confluent.
Q3: Which cell viability assay should I choose to test Aspeverin's effects?
A3: The choice depends on your experimental needs and the characteristics of your cell line. The MTT and XTT assays are both common colorimetric methods that measure metabolic activity.[3] The MTT assay is generally more cost-effective but requires a solubilization step for the formazan (B1609692) crystals.[4] The XTT assay produces a water-soluble formazan, which simplifies the protocol by removing the solubilization step.[5]
Q4: What is an IC50 value and why is it important?
A4: The IC50 (Inhibitory Concentration 50) is the concentration of a drug required to inhibit a specific biological process by 50%.[6] In cell-based assays, it represents the concentration of a compound needed to reduce the viability or proliferation of a cell population by half compared to an untreated control.[1][7] It is a key metric of a drug's potency; a lower IC50 value generally indicates a more potent compound.[1]
Q5: How long should I expose my cells to Aspeverin?
A5: The duration of exposure can significantly impact the apparent IC50 value.[6] Typical incubation periods for cytotoxicity assays are 24, 48, or 72 hours.[3] It is recommended to test multiple time points to understand the kinetics of Aspeverin's effect. The chosen duration should be long enough for the compound to exert its effect and for cells to undergo at least one to two divisions.[8]
Data Presentation
Table 1: Hypothetical IC50 Values of Aspeverin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.8 |
| HeLa | Cervical Cancer | 48 | 18.2 |
| HepG2 | Hepatocellular Carcinoma | 48 | 32.1 |
Table 2: Comparison of Common Cell Viability Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases.[3] | Reduction of yellow XTT to orange, water-soluble formazan by metabolically active cells.[5] |
| Solubilization Step | Required.[3] | Not required.[5] |
| Advantages | Cost-effective, robust sensitivity and reproducibility.[4] | Simpler and faster protocol, reduced risk of cytotoxicity from solvents.[5] |
| Considerations | Solubilization step can introduce variability.[5] | May have lower sensitivity in some cell lines with low metabolic activity. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[4][9]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of Aspeverin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Aspeverin. Include untreated control wells (medium only) and solvent control wells (medium with the same concentration of solvent, e.g., DMSO, as the treated wells).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.[4][10] Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm.[3]
Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 value of a novel compound.
Troubleshooting Guide
Q: My replicate wells show high variability. What could be the cause?
A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Pipetting up and down gently before aspirating for each row can help.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique. For multi-well plates, using a multichannel pipette can improve consistency.[11]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To mitigate this, you can fill the outer wells with sterile PBS or medium without cells and not use them for data collection.[1]
Q: My absorbance readings are too low in my MTT assay. What should I do?
A: Low absorbance can be due to:
-
Too Few Cells: Your initial seeding density might be too low, or the cells may be growing poorly. You may need to increase the cell number or check the health of your cell culture.[12]
-
Insufficient Incubation Time: The incubation time with the MTT reagent might be too short for sufficient formazan to be produced. You can try extending the incubation time (e.g., up to 4 hours).[9]
-
Cell Death: High concentrations of your compound may have killed most of the cells, leading to a low signal. This is an expected result at high concentrations.
Q: I'm observing compound precipitation in the culture medium. How can I address this?
A: Compound solubility is a common issue.
-
Check Solubility Limit: Determine the maximum solubility of Aspeverin in your culture medium.
-
Use a Suitable Solvent: DMSO is a common solvent, but its final concentration in the medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[12]
-
Gentle Mixing: Ensure the compound is thoroughly mixed in the medium before adding it to the cells. Warming the medium slightly may help.
Hypothetical Mechanism of Action & Signaling Pathways
Fungal alkaloids, particularly those from Aspergillus species, are known to exhibit cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[13][14][15] A novel compound like Aspeverin could potentially act on similar pathways.
Hypothesized Apoptosis Induction Pathway
Many cytotoxic compounds induce apoptosis by activating intrinsic or extrinsic pathways. The intrinsic pathway is often triggered by cellular stress and involves the mitochondria.
Caption: Hypothetical intrinsic apoptosis pathway induced by Aspeverin.
Hypothesized MAPK Signaling Pathway Alteration
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cell proliferation and survival. Some alkaloids can induce apoptosis by modulating this pathway, for example, by activating stress-related kinases like JNK and p38.[16][17]
Caption: Hypothetical modulation of the MAPK pathway by Aspeverin.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mathewsopenaccess.com [mathewsopenaccess.com]
- 15. researchgate.net [researchgate.net]
- 16. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mycotoxins Affecting Animals, Foods, Humans, and Plants: Types, Occurrence, Toxicities, Action Mechanisms, Prevention, and Detoxification Strategies—A Revisit [mdpi.com]
Technical Support Center: Aspeverin Research
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Aspeverin.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Aspeverin?
Aspeverin is a potent and selective inhibitor of the Janus kinase (JAK) signaling pathway, specifically targeting JAK1 and JAK2. By blocking these kinases, Aspeverin interferes with the signaling of multiple cytokines and growth factors that are crucial for hematopoiesis and immune response. This mechanism makes it a compound of interest for autoimmune disorders and certain cancers.
Q2: We are observing high inter-assay variability in our potency assays. What are the common causes?
High variability in potency assays (e.g., IC50 determination) is a frequent issue. Common causes include:
-
Reagent Stability: Ensure Aspeverin stock solutions are fresh and have not undergone multiple freeze-thaw cycles.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a viability of >95%.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in cell seeding density can all contribute to variability.
-
ATP Concentration: In kinase assays, ensure the ATP concentration is consistent and ideally at the Km value for the specific kinase.
Q3: Why are we seeing off-target effects at higher concentrations of Aspeverin?
While Aspeverin is highly selective for JAK1/JAK2, at concentrations significantly above the IC50, it can exhibit inhibitory activity against other kinases with similar ATP-binding pockets. It is crucial to determine the therapeutic window and perform kinome-wide profiling to identify potential off-targets.
Troubleshooting Guides
Problem 1: Inconsistent Results in Cell-Based Assays
Users frequently report variability in the efficacy of Aspeverin in cell-based functional assays. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Instability | Perform regular cell line authentication (e.g., STR profiling). | Ensures experiments are performed on the correct, genetically stable cell line. |
| Serum Lot Variation | Test multiple lots of fetal bovine serum (FBS) or use serum-free media if possible. | Reduces variability in growth factor signaling that can impact the JAK/STAT pathway. |
| Inconsistent Drug Prep | Prepare fresh serial dilutions of Aspeverin for each experiment from a validated stock. | Eliminates errors from drug degradation or inaccurate dilutions. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. | Prevents altered cellular responses and unreliable data. |
Problem 2: Difficulty in Reproducing In Vivo Efficacy
Translating in vitro potency to in vivo efficacy can be challenging. Below are common issues and recommended actions.
| Issue | Recommended Action | Rationale |
| Poor Bioavailability | Conduct pharmacokinetic (PK) studies to determine the oral bioavailability and half-life of Aspeverin. | Ensures that the drug reaches the target tissue at sufficient concentrations. |
| Inappropriate Dosing | Perform a dose-ranging study to identify the optimal therapeutic dose. | Determines the dose that provides maximal efficacy with minimal toxicity. |
| Animal Model Suitability | Ensure the chosen animal model accurately recapitulates the human disease pathology. | The relevance of the model is critical for the translatability of the findings. |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of Aspeverin using a cell line with a constitutively active JAK/STAT pathway.
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Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of Aspeverin in DMSO, and then dilute further in cell culture media.
-
Treatment: Add the diluted Aspeverin to the cells and incubate for 72 hours.
-
Viability Assay: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to vehicle-treated controls and fit a four-parameter logistic curve to determine the IC50.
Protocol 2: Western Blot for Phospho-STAT3 Inhibition
This protocol verifies the mechanism of action of Aspeverin by measuring the inhibition of STAT3 phosphorylation.
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Cell Treatment: Treat cells with varying concentrations of Aspeverin for 2 hours, followed by stimulation with a relevant cytokine (e.g., IL-6) for 30 minutes.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against phospho-STAT3 and total STAT3, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Aspeverin's mechanism of action in the JAK/STAT pathway.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Technical Support Center: Aspeverin Analogue Synthesis
Welcome to the technical support center for the synthesis of Aspeverin analogues. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic endeavors.
I. Core Scaffold Construction: The CDE Ring System via Diels-Alder Reaction
The construction of the CDE tricycle, a key feature of the Aspeverin core, is typically achieved through a diastereoselective Diels-Alder reaction. Challenges in this step often relate to yield, selectivity, and subsequent modifications.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction to form the CDE ring system is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A1: Low yields in this cycloaddition can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Diene and Dienophile Purity: Ensure your starting materials are of high purity. Impurities can inhibit the reaction or lead to side products.
-
Reaction Temperature: The temperature can significantly influence the reaction rate and equilibrium. While thermal conditions are often used, some Diels-Alder reactions benefit from lower temperatures to minimize side reactions, especially if Lewis acid catalysis is employed.
-
Lewis Acid Catalyst: If using a Lewis acid to promote the reaction, ensure it is fresh and handled under anhydrous conditions. The choice and stoichiometry of the Lewis acid can be critical.
-
Solvent Choice: The polarity of the solvent can affect the reaction rate. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to moderately polar (e.g., dichloromethane).
Troubleshooting Guide: Low Diastereoselectivity
Issue: The Diels-Alder reaction is producing a mixture of diastereomers, and a single isomer is desired.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Reaction Temperature | Higher temperatures can reduce selectivity. Try running the reaction at a lower temperature for a longer duration. |
| Ineffective Catalyst | For asymmetric Diels-Alder reactions, the choice of a chiral catalyst is crucial.[1] Screen different chiral Lewis acids or organocatalysts to improve enantioselectivity. |
| Steric Hindrance | Bulky substituents on the diene or dienophile can influence the facial selectivity of the cycloaddition. Consider modifying the protecting groups to be less sterically demanding. |
| Reaction Pathway | The reaction may be proceeding through a stepwise mechanism rather than a concerted one, especially with strong Lewis acids.[2] Consider using milder Lewis acids or thermal conditions. |
Experimental Protocol: Diastereoselective Diels-Alder Reaction
This protocol is a general guideline for the synthesis of the CDE ring system of Aspeverin.
-
Reactor Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene (1.0 eq) in anhydrous dichloromethane.
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Catalyst Addition: If using a Lewis acid catalyst (e.g., Et₂AlCl), add it dropwise to the solution at a low temperature (e.g., -78 °C).
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Dienophile Addition: Add the dienophile (1.0-1.2 eq) to the reaction mixture.
-
Execution: Stir the reaction at the appropriate temperature (ranging from -78 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., saturated aqueous Rochelle's salt for aluminum-based Lewis acids).
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Purification: Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
II. Installation of the Geminal Dimethyl Group
A key structural feature of Aspeverin is the geminal dimethyl group. Its installation can be challenging, and the original synthesis of Aspeverin employed a Me₃Al-mediated ring opening of a cyclic carbamate.
Frequently Asked Questions (FAQs)
Q1: The Me₃Al-mediated ring-opening to install the geminal dimethyl group is not proceeding as expected. What are some common issues?
A1: This reaction can be sensitive to several factors:
-
Reagent Quality: Trimethylaluminum (Me₃Al) is highly pyrophoric and reactive. Use a fresh, high-quality solution and handle it with extreme care under strictly anhydrous and inert conditions.
-
Substrate Purity: Impurities in your substrate can quench the organometallic reagent. Ensure your starting material is pure and dry.
-
Reaction Temperature: The temperature of addition and the overall reaction temperature can be critical. Adding the Me₃Al at a low temperature and then slowly warming the reaction mixture is a common strategy.
Troubleshooting Guide: Alternative Strategies for Geminal Dimethyl Group Installation
Issue: The Me₃Al-mediated ring opening is not a viable strategy for my specific analogue.
Alternative Methods:
| Method | Description | Potential Challenges |
| α-Methylation of an Ester | Conversion of a suitable precursor to an ester, followed by double α-methylation using a strong base (e.g., LDA) and methyl iodide. | Steric hindrance can make the second methylation difficult. Enolate formation conditions need to be carefully optimized. |
| Photochemical [2+2] Cycloaddition | A photochemical [2+2] cycloaddition can be employed, followed by the installation of the geminal dimethyl group.[3] | Requires specialized equipment and the substrate must have a suitable chromophore.[3] |
| Ring Contraction | A ring contraction approach can be a powerful strategy for forming gem-dimethylcyclobutanes.[3] | This may require a significant redesign of the synthetic route. |
III. The Curtius Rearrangement for Amine Formation
The Curtius rearrangement is a key step in the synthesis of Aspeverin, used to convert a carboxylic acid to a primary amine (via an isocyanate intermediate).
Frequently Asked Questions (FAQs)
Q1: My Curtius rearrangement is giving a low yield. What are the likely causes?
A1: Low yields in the Curtius rearrangement can often be traced back to two main stages: the formation of the acyl azide (B81097) and its subsequent rearrangement.
-
Incomplete Acyl Azide Formation: Ensure the complete conversion of your starting material (e.g., acyl chloride or carboxylic acid) to the acyl azide. If starting from a carboxylic acid using diphenylphosphoryl azide (DPPA), ensure the reaction is anhydrous.[4]
-
Inefficient Rearrangement: The thermal decomposition of the acyl azide requires sufficient heat. However, excessively high temperatures can lead to side reactions.[4]
-
Poor Isocyanate Trapping: The highly reactive isocyanate intermediate must be efficiently trapped by a nucleophile (e.g., an alcohol to form a carbamate). If the nucleophile is not reactive enough or is present in insufficient quantity, side reactions of the isocyanate can occur.
Troubleshooting Guide: Side Product Formation in Curtius Rearrangement
Issue: Significant formation of urea (B33335) or other side products is observed.
| Side Product | Potential Cause | Solution |
| Symmetrical Urea | The isocyanate intermediate is reacting with the desired amine product. | Add the trapping nucleophile (e.g., alcohol) before or during the rearrangement to ensure the isocyanate is trapped as it is formed. Use a non-nucleophilic solvent. |
| Amide (from unreacted acyl azide) | Incomplete rearrangement. | Increase the reaction temperature or prolong the reaction time. Ensure the solvent has a sufficiently high boiling point for the thermal rearrangement. |
IV. Late-Stage Oxidative Cyclization to Form the Bicyclic Urethane (B1682113)
The final key step in the total synthesis of Aspeverin is the novel iodine(III)-initiated cyclization to form the distinctive bicyclic urethane linkage. This can be a challenging transformation.
Frequently Asked Questions (FAQs)
Q1: The iodine(III)-mediated oxidative cyclization is not yielding the desired product. What are the critical parameters to investigate?
A1: This is a complex cyclization, and its success can depend on several factors:
-
Oxidant: The choice and quality of the hypervalent iodine reagent (e.g., PhI(OAc)₂) are critical. Ensure the reagent is fresh and properly stored.
-
Solvent: The solvent can influence the reactivity of the iodine(III) reagent and the stability of any intermediates.
-
Substrate Electronics: The electronic nature of the indole (B1671886) nucleus is crucial for this reaction. Electron-donating or withdrawing groups on the indole ring of your analogue will significantly impact the feasibility of this cyclization.
Troubleshooting Workflow for Oxidative Cyclization
Caption: A workflow for troubleshooting the iodine(III)-mediated cyclization.
V. General Synthetic Workflow and Diversification Points
The synthesis of Aspeverin analogues allows for the exploration of structure-activity relationships. The following diagram illustrates a generalized synthetic workflow and highlights key points for diversification.
Caption: A generalized workflow for the synthesis of Aspeverin analogues.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Late-stage C-H functionalization of complex alkaloids & drug molecules via intermolecular rhodium-carbenoid insertion - OAK Open Access Archive [oak.novartis.com]
- 3. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Aspeverin Analysis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspeverin. The information is designed to address specific issues that may be encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is Aspeverin and what are its basic properties?
Aspeverin is a novel and complex indole (B1671886) alkaloid that contains a carbamate (B1207046) and a cyano group.[1][2][3] It was first isolated from an algicolous strain of the fungus Aspergillus versicolor.[1][2][3] Its molecular formula is C₂₂H₂₄N₄O₂.[4]
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄N₄O₂ | [4] |
| Molecular Weight | 376.45 g/mol | [4] |
| Appearance | Not specified in literature | - |
| Solubility | Soluble in ethyl acetate, methanol, acetonitrile | [5] |
Q2: Which analytical techniques are most suitable for the quantification of Aspeverin in biological samples?
For quantitative analysis of Aspeverin in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended method due to its high sensitivity and selectivity.[6] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be a viable, more accessible alternative, although it may be less sensitive.[6]
Q3: What are the critical steps in sample preparation for Aspeverin analysis?
The critical steps involve the efficient extraction of Aspeverin from the biological matrix and the removal of interfering substances. The choice of extraction method will depend on the sample matrix and the required sensitivity. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method suitable for plasma or serum samples.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract compared to PPT and is effective for various biological fluids.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively isolating the analyte, which is ideal for achieving low detection limits.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of Aspeverin.
HPLC/LC-MS System and Chromatography Issues
| Problem | Possible Causes | Recommended Solutions |
| High Backpressure | 1. Blockage in the system (e.g., tubing, frits, guard column).2. Column contamination or degradation.3. Precipitated buffer in the mobile phase. | 1. Systematically check and replace suspected blocked components.2. Flush the column with a strong solvent; if unsuccessful, replace the column.3. Ensure buffer solubility in the mobile phase; filter all mobile phases.[5] |
| No Peaks or Very Small Peaks | 1. Injection issue (e.g., air bubble in the syringe, clogged injector).2. Detector problem (e.g., lamp off, incorrect settings).3. Sample degradation. | 1. Purge the injector and ensure proper sample uptake.2. Check detector settings and lamp status.3. Prepare fresh samples and standards; store them appropriately. |
| Poor Peak Shape (Tailing, Fronting, or Split Peaks) | 1. Column overload.2. Incompatible injection solvent.3. Column contamination or void formation. | 1. Dilute the sample or reduce the injection volume.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Use a guard column; if the problem persists, replace the analytical column.[4] |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.2. Contaminated mobile phase or detector cell.3. Temperature fluctuations. | 1. Degas the mobile phase and purge the system.2. Use high-purity solvents and flush the detector cell.3. Use a column oven to maintain a stable temperature.[4] |
| Retention Time Shifts | 1. Inconsistent mobile phase composition.2. Fluctuations in flow rate.3. Column aging. | 1. Prepare fresh mobile phase accurately.2. Check the pump for leaks and ensure consistent performance.3. Equilibrate the column properly before each run; monitor column performance over time. |
Experimental Protocols
Protocol 1: Aspeverin Extraction from Human Plasma using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Human plasma samples
-
Aspeverin standard
-
Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard solution.
-
Add 1 mL of MTBE.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Parameters for Aspeverin Quantification
This is a starting point for method development.
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of Aspeverin and the Internal Standard. |
Visualizations
Hypothetical Signaling Pathway
As an indole alkaloid, Aspeverin may potentially modulate cell signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is known to be a target for other compounds in this class and plays a crucial role in cell proliferation and apoptosis.[7][8][9]
References
- 1. Recent Advances in Secondary Metabolites from Marine Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing [frontiersin.org]
- 9. Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing epimerization during Aspeverin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of Aspeverin.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in Aspeverin synthesis?
A1: Epimerization is a chemical process that alters the stereochemistry at one of several chiral centers within a molecule.[1] In the context of a complex molecule like Aspeverin, which has multiple stereocenters, an unplanned epimerization can lead to the formation of a diastereomer. These diastereomers can have significantly different biological activities and pharmacological properties compared to the desired isomer.[2] Therefore, controlling stereochemistry and minimizing unwanted epimerization is crucial for ensuring the efficacy and safety of synthesized Aspeverin.
Q2: Which steps in the known total synthesis of Aspeverin are potentially prone to epimerization?
A2: While the published total synthesis of Aspeverin intentionally utilizes an epimerization step to achieve the desired trans-ring fusion in a key intermediate, other steps could be susceptible to undesired epimerization.[3] Steps involving the manipulation of carbonyl groups, such as ketone formation, or reactions under basic or acidic conditions, can create opportunities for epimerization at adjacent stereocenters. For instance, the formation of a ketone intermediate (cf. 13 in the synthesis by Levinson et al.) is a deliberate step to induce epimerization to the desired intermediate (cf. 14).[3] However, similar conditions elsewhere in the synthesis could lead to unwanted epimers.
Q3: What are the general causes of unintentional epimerization during a multi-step synthesis?
A3: Several factors can contribute to unintentional epimerization:
-
Basic or Acidic Conditions: The presence of strong bases or acids can facilitate the removal of a proton from a chiral center, leading to a planar intermediate that can be re-protonated from either side, resulting in a mixture of epimers.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, increasing the rate of this undesired side reaction.[1]
-
Prolonged Reaction Times: Extended exposure to conditions that can induce epimerization increases the likelihood of its occurrence.[1]
-
Choice of Reagents and Solvents: The specific reagents and solvents used can influence the rate of epimerization. For example, the choice of coupling reagents and bases in amide bond formation is critical in peptide synthesis to avoid epimerization.[4]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during Aspeverin synthesis, focusing on the detection and mitigation of unwanted epimerization.
Issue 1: Formation of an Unexpected Diastereomer Detected by NMR or HPLC
-
Symptom: Your analytical data (e.g., 1H NMR, 13C NMR, HPLC) shows the presence of an unexpected diastereomer in a proportion higher than anticipated.
-
Possible Cause: Unintentional epimerization has occurred at a stereocenter adjacent to a carbonyl group or another activating group.
-
Troubleshooting Steps:
-
Review Reaction Conditions: Carefully examine the pH, temperature, and reaction time of the step where the impurity is suspected to have formed.
-
Modify Reaction Temperature: If the reaction was performed at an elevated temperature, try running it at a lower temperature (e.g., 0 °C or room temperature) to see if the proportion of the epimer is reduced.[4]
-
Screen Different Bases/Acids: If the reaction involves a base or an acid, consider using a milder or sterically hindered base (e.g., 2,6-lutidine instead of triethylamine) or a weaker acid to minimize proton abstraction/donation at the chiral center.
-
Reduce Reaction Time: Optimize the reaction time to ensure completion of the desired transformation while minimizing the exposure of the product to conditions that could cause epimerization.
-
Issue 2: Inconsistent Stereochemical Outcome in the Diels-Alder Reaction
-
Symptom: The diastereoselectivity of the Diels-Alder reaction to form the CDE ring system of Aspeverin is lower than reported or varies between batches.
-
Possible Cause: While the initial Diels-Alder reaction is reported to be highly diastereoselective, subsequent workup or purification conditions might be contributing to partial epimerization.[3]
-
Troubleshooting Steps:
-
Analyze Workup Procedure: Scrutinize the workup conditions. Avoid strongly acidic or basic aqueous washes if a stereocenter is sensitive to these conditions.
-
Purification Method: Consider if the purification method (e.g., silica (B1680970) gel chromatography) could be contributing to epimerization. Sometimes, the acidic nature of silica gel can cause issues. In such cases, using neutral alumina (B75360) or a different purification technique might be beneficial.
-
Temperature Control During Workup and Purification: Ensure that all post-reaction manipulations are carried out at controlled, low temperatures.
-
Experimental Protocols
General Protocol for Minimizing Epimerization during Amide Coupling (Adapted from Peptide Synthesis Principles)
This protocol provides a general framework that can be adapted for specific amide bond formations in a synthesis pathway where epimerization is a concern.
Materials:
-
Carboxylic acid-containing fragment
-
Amine-containing fragment
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous, polar aprotic solvent (e.g., DMF, CH2Cl2)
Procedure:
-
Dissolve the carboxylic acid fragment in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent and the base. Stir for a short pre-activation time (minimize this time to reduce the risk of epimerization).[4]
-
Add the amine-containing fragment to the reaction mixture.
-
Allow the reaction to proceed at 0 °C and monitor its progress by a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, proceed with the workup, keeping the temperature low.
Table 1: Influence of Coupling Reagents and Bases on Epimerization
| Coupling Reagent | Base | Relative Epimerization Level |
| HBTU | DIPEA | Low to Moderate |
| HATU | DIPEA | Low |
| DCC/HOBt | NMM | Low |
| PyBOP | DIPEA | Moderate |
Note: This table provides a general comparison based on literature in peptide synthesis. The actual level of epimerization can be substrate-dependent.
Visualizations
Caption: General mechanism of base/acid-catalyzed epimerization.
Caption: Troubleshooting workflow for minimizing epimerization.
References
Aspeverin Reaction Condition Optimization: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of Aspeverin, this technical support center provides essential guidance on optimizing reaction conditions and troubleshooting common experimental challenges. The following information is structured to address specific issues encountered during the key stages of Aspeverin synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses potential issues in a question-and-answer format for the critical reaction steps in the total synthesis of Aspeverin.
I. Diastereoselective Diels-Alder Reaction
Q1: Low yield in the Diels-Alder reaction to form the CDE ring system.
A1: Low yields can arise from several factors:
-
Reagent Purity: Ensure the diene and dienophile are of high purity. Impurities can inhibit the reaction or lead to side products.
-
Lewis Acid Activity: The Lewis acid (e.g., ZnCl₂) is crucial for catalysis and enhancing diastereoselectivity. Use freshly opened or properly stored Lewis acid. Its activity can be compromised by moisture.
-
Reaction Temperature: While the reaction may proceed at room temperature, some substrates require sub-ambient temperatures to minimize side reactions and decomposition.[1] Experiment with a temperature range from 0 °C to room temperature.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Dichloromethane (B109758) (CH₂Cl₂) is commonly used, but other non-coordinating solvents like toluene (B28343) or diethyl ether could be explored.
Q2: Poor diastereoselectivity in the formation of the cis-ring fusion.
A2: Achieving high diastereoselectivity is critical. Consider the following:
-
Lewis Acid Stoichiometry: The amount of Lewis acid can influence the facial selectivity of the cycloaddition. A screening of Lewis acid equivalents (from catalytic to stoichiometric amounts) may be necessary.
-
Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetic product.
-
Steric Hindrance: Bulky substituents on either the diene or dienophile can direct the approach of the reacting partners, influencing the stereochemical outcome.
II. Curtius Rearrangement
Q1: Incomplete conversion of the carboxylic acid to the isocyanate.
A1: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097).
-
Acyl Azide Formation: Ensure the complete conversion of the starting carboxylic acid to the acyl azide. This is typically achieved via the corresponding acyl chloride or by using activating agents like diphenylphosphoryl azide (DPPA).
-
Reaction Temperature and Time: The rearrangement requires sufficient thermal energy. If the reaction is incomplete, a modest increase in temperature or prolonged reaction time may be necessary. However, excessive heat can lead to decomposition.
-
Solvent: The reaction is often performed in an inert, high-boiling solvent such as toluene or dioxane.
Q2: Formation of urea (B33335) byproducts.
A2: Urea formation indicates that the intermediate isocyanate is reacting with an amine.
-
Water Contamination: The presence of water can hydrolyze the isocyanate to a carbamic acid, which then decarboxylates to an amine. This amine can then react with another molecule of isocyanate to form a urea. Ensure anhydrous conditions.
-
Purity of Trapping Agent: If the isocyanate is being trapped with an alcohol or amine, ensure the trapping agent is pure and added in the correct stoichiometry.
III. Iodine(III)-Mediated Oxidative Cyclization
Q1: Low yield of the desired bicyclic urethane.
A1: This novel cyclization is a key step in the synthesis of Aspeverin.[1]
-
Oxidant Activity: The hypervalent iodine reagent (e.g., PhI(OAc)₂) is the key oxidant. Its quality and reactivity are paramount. Use a freshly opened bottle or a well-stored reagent.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reactive intermediates. Solvents like hexafluoroisopropanol (HFIP) have been shown to be effective in promoting similar transformations.[1]
-
Substrate Purity: Ensure the carbamate (B1207046) precursor is pure, as impurities may interfere with the oxidative cyclization.
Q2: Formation of undesired side products due to over-oxidation or alternative cyclization pathways.
A2: The indole (B1671886) nucleus has multiple reactive sites.
-
Reaction Conditions: Carefully control the stoichiometry of the iodine(III) reagent. An excess may lead to over-oxidation.
-
Temperature: Perform the reaction at the recommended temperature. Deviations may favor alternative reaction pathways.
-
Protecting Groups: Ensure that other sensitive functional groups in the molecule are appropriately protected to prevent undesired reactions.
Experimental Protocols
The following are detailed methodologies for the key reactions in the published total synthesis of Aspeverin.[1]
Diastereoselective Diels-Alder Reaction
-
To a solution of the diene (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature is added the dienophile (1.2 equiv).
-
Zinc chloride (ZnCl₂, 1.5 equiv) is added in one portion.
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂ (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Curtius Rearrangement
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous toluene is added diphenylphosphoryl azide (DPPA, 1.1 equiv) and triethylamine (B128534) (TEA, 1.2 equiv).
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction is then heated to 80-90 °C and stirred for 2-3 hours until the evolution of N₂ gas ceases.
-
The trapping nucleophile (e.g., an alcohol, 2.0 equiv) is added, and the mixture is stirred at the same temperature for an additional 1-2 hours.
-
The reaction is cooled to room temperature and the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography.
Iodine(III)-Mediated Oxidative Cyclization
-
The carbamate substrate (1.0 equiv) is dissolved in hexafluoroisopropanol (HFIP).
-
Phenyliodine(III) diacetate (PhI(OAc)₂, 1.2 equiv) is added to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.
-
The mixture is extracted with ethyl acetate (B1210297) (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography to afford the bicyclic urethane.[1]
Quantitative Data Summary
The following tables summarize the reported yields for the key reaction steps in the total synthesis of Aspeverin.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Diels-Alder Reaction | Indolizidine & Dienophile | CDE Ring System Adduct | 91% | [1] |
| Curtius Rearrangement | Carboxylic Acid | Carbamate | Not explicitly stated in primary lit. | |
| Oxidative Cyclization | Angular Carbamate | Bicyclic Urethane (Aspeverin Core) | 71% | [1] |
| Diastereoselective Diels-Alder Reaction Details | |
| Parameter | Condition/Value |
| Diastereomeric Ratio (dr) | Single diastereomer observed |
| Temperature | Room Temperature |
| Lewis Acid | ZnCl₂ |
Visualizing the Synthesis
Diagrams illustrating the key transformations and workflows provide a clearer understanding of the synthetic strategy.
Caption: Overall synthetic workflow for the total synthesis of Aspeverin.
References
A Comprehensive Analysis of the Total Synthesis of Aspeverin
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Introduction to Aspeverin
Aspeverin is a structurally complex prenylated indole (B1671886) alkaloid that was first isolated in 2013 from the fungus Aspergillus versicolor.[1][2] This natural product possesses a unique and intricate molecular architecture, characterized by a cyclic urethane (B1682113) and an α-cyanoamine functional group.[1][3] The intriguing structure and potential biological activities of Aspeverin have made it a compelling target for synthetic chemists. This guide provides a detailed analysis of the first and only reported total synthesis of Aspeverin to date, as accomplished by Levinson and colleagues in 2014.[1][4][5][6][7] Due to the existence of a single published route, this document will focus on a deep dive into this specific synthesis, highlighting its key strategies and innovations, rather than a comparative analysis of multiple routes.
The Levinson Synthesis of Aspeverin: A Detailed Examination
The first total synthesis of Aspeverin, accomplished by Levinson et al. in 2014, is a landmark achievement in natural product synthesis.[1][4][5][6][7] The 20-step synthesis is notable for its strategic use of several key reactions to construct the complex polycyclic core of the molecule.
Key Strategic Features of the Levinson Synthesis:
-
Diastereoselective Diels-Alder Reaction: The synthesis commences with a highly diastereoselective Diels-Alder reaction to form the foundational CDE ring system of Aspeverin.[1]
-
Curtius Rearrangement: A Curtius rearrangement is employed to introduce a key nitrogen functionality, which is crucial for the formation of the distinctive cyclic urethane.[1]
-
Novel Iodine(III)-Mediated Oxidative Cyclization: The synthesis culminates in a novel iodine(III)-initiated cyclization to forge the unique bicyclic urethane linkage.[1]
-
Strategic Installation of the Geminal Dimethyl Group: An unconventional approach was utilized for the installation of the geminal dimethyl group.[1]
Quantitative Analysis of the Levinson Synthesis
The following table summarizes the key quantitative aspects of the Levinson synthesis of Aspeverin.
| Metric | Value | Reference |
| Total Number of Steps | 20 | [1] |
| Overall Yield | Not explicitly stated | |
| Key Reactions | Diels-Alder, Curtius Rearrangement, Oxidative Cyclization | [1] |
| Starting Material | Known Indolizidine | [1] |
| Enantioselectivity | The route is amenable to an asymmetric synthesis as the starting material is known in enantiopure form. | [1] |
Experimental Protocols
Detailed experimental protocols for the key transformations in the Levinson synthesis of Aspeverin are provided below. These are based on the procedures described in the original publication and general methodologies for these reaction types.
Diastereoselective Diels-Alder Reaction
This reaction establishes the initial stereochemistry of the core ring system.
-
Reactants: A suitable diene and dienophile are reacted in the presence of a Lewis acid catalyst.
-
Solvent: A non-polar aprotic solvent such as dichloromethane (B109758) or toluene (B28343) is typically used.
-
Temperature: The reaction is generally carried out at low temperatures to enhance diastereoselectivity.
-
Procedure: To a solution of the dienophile in the chosen solvent, the Lewis acid is added, followed by the diene. The reaction is stirred at the appropriate temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is purified by column chromatography.
Curtius Rearrangement
This reaction is used to convert a carboxylic acid to an isocyanate, which can then be trapped to form a carbamate (B1207046).
-
Reactants: A carboxylic acid is treated with a source of azide (B81097), such as diphenylphosphoryl azide (DPPA), in the presence of a base.
-
Solvent: An inert solvent like toluene or tetrahydrofuran (B95107) (THF) is used.
-
Temperature: The reaction is typically heated to induce the rearrangement of the acyl azide intermediate to the isocyanate.
-
Procedure: To a solution of the carboxylic acid and a base (e.g., triethylamine) in the solvent, DPPA is added. The mixture is stirred at room temperature before being heated to reflux. After the rearrangement is complete, a trapping agent (e.g., an alcohol to form a carbamate) is added. The product is then isolated and purified.
Iodine(III)-Mediated Oxidative Cyclization
This novel reaction forms the critical cyclic urethane linkage in the final stages of the synthesis.
-
Reactants: The substrate containing a carbamate and an indole moiety is treated with an iodine(III) reagent, such as phenyliodine diacetate (PIDA).
-
Solvent: A suitable solvent that can dissolve the substrate and reagent is used.
-
Temperature: The reaction is typically run at or below room temperature.
-
Procedure: To a solution of the substrate, the iodine(III) reagent is added. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the reaction is quenched, and the desired cyclized product is purified.
Visualizing the Synthesis and Biological Investigation Workflow
To better understand the logic of the synthesis and the general approach to studying the bioactivity of a new natural product, the following diagrams are provided.
Aspeverin's Mechanism of Action: An Uncharted Territory
Despite its fascinating structure, the precise mechanism of action of Aspeverin's biological activity remains to be elucidated in publicly available scientific literature. Initial studies have shown that Aspeverin exhibits potent bioactivities against certain marine-derived organisms.[2] However, the specific molecular targets and signaling pathways affected by Aspeverin are not yet known. The following diagram illustrates a general workflow for investigating the biological activity and mechanism of action of a novel natural product like Aspeverin.
References
- 1. benchchem.com [benchchem.com]
- 2. Curtius Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. www1.udel.edu [www1.udel.edu]
Validating the Anticancer Effects of Aspeverin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer potential of Aspeverin, a novel alkaloid, by comparing its performance with established anticancer agents. The information is supported by available preclinical data and detailed experimental methodologies to assist in the evaluation and potential development of this compound.
Executive Summary
Aspeverin, a novel alkaloid isolated from the fungus Aspergillus versicolor, has demonstrated significant in vitro cytotoxic activity against various human cancer cell lines.[1] A structurally related compound, Asperphenin A, has also shown potent antitumor effects in colon cancer models, both in vitro and in vivo, by inhibiting tubulin polymerization. This guide will compare the available data on Aspeverin and Asperphenin A with standard-of-care chemotherapeutic agents for hepatocellular carcinoma and colon cancer.
In Vitro Cytotoxicity: Aspeverin vs. Standard-of-Care in Hepatocellular Carcinoma
Aspeverin has shown promising activity against a panel of human hepatoma cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of Aspeverin compared to the standard-of-care multikinase inhibitors, Sorafenib and Lenvatinib.
| Compound | HepG2 | MHCC-LM3 | BEL-7402 | HUH-7 |
| Aspeverin | 4.97 ± 1.44 µM[1] | 6.23 ± 3.53 µM[1] | 5.35 ± 2.41 µM[1] | 4.14 ± 1.12 µM[1] |
| Sorafenib | ~4.65 - 7.10 µM | ~4.47 µM | ~8.98 µM | ~6 - 11.03 µM |
| Lenvatinib | >10 µM | Not Available | Not Available | ~5-10 µM |
In Vitro Cytotoxicity: Asperphenin A vs. Standard-of-Care in Colon Cancer
| Compound | RKO | HCT-116 | HT-29 |
| Asperphenin A | Most Sensitive | Not Available | Not Available |
| 5-Fluorouracil | Not Available | ~11.3 µM (72h) | ~11.25 µM (120h)[3] |
| Oxaliplatin | Not Available | ~42.27 - 86.81 µM[4] | ~1.9 µM |
Mechanism of Action: Insights from Asperphenin A
Studies on Asperphenin A in colon cancer cells have elucidated a mechanism of action that involves the disruption of microtubule dynamics.[2] This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]
Signaling Pathway of Asperphenin A in Colon Cancer Cells
In Vivo Antitumor Activity: Asperphenin A in a Colon Cancer Xenograft Model
In a nude mouse xenograft model using RKO colon cancer cells, intraperitoneal administration of Asperphenin A resulted in significant tumor growth inhibition.[2]
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Asperphenin A | 4 mg/kg | 38.9%[2] |
| Asperphenin A | 8 mg/kg | 68.7%[2] |
Notably, no significant toxicity or body weight loss was observed in the Asperphenin A-treated groups.[2]
Experimental Workflow for In Vivo Xenograft Model
Detailed Experimental Protocols
MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Aspeverin or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules, typically by monitoring the change in turbidity.
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., PEM buffer)
-
Test compound
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.
-
Add the test compound at various concentrations to the reaction mixture.
-
Transfer the mixture to a pre-warmed cuvette in a spectrophotometer set to 37°C.
-
Monitor the change in absorbance (turbidity) at 340 nm over time.
-
An increase in absorbance indicates tubulin polymerization. Inhibitors of polymerization will reduce the rate and extent of this increase.
Conclusion and Future Directions
The available data suggests that Aspeverin is a promising candidate for further investigation as an anticancer agent, particularly for hepatocellular carcinoma. Its cytotoxic activity is comparable to or, in some cases, more potent than the standard-of-care drug Sorafenib in vitro. Furthermore, the related compound Asperphenin A demonstrates a clear mechanism of action involving tubulin polymerization inhibition and significant in vivo efficacy in a colon cancer model with a favorable toxicity profile.
To further validate the anticancer effects of Aspeverin, the following studies are recommended:
-
In vivo efficacy studies of Aspeverin in orthotopic xenograft models of hepatocellular carcinoma.
-
Direct comparative studies of Aspeverin against a broader range of standard-of-care drugs in both liver and colon cancer cell lines.
-
Detailed mechanistic studies to confirm if Aspeverin shares the same tubulin-targeting mechanism as Asperphenin A.
-
Pharmacokinetic and pharmacodynamic studies to evaluate the drug's properties in vivo.
This comprehensive preclinical data package will be crucial for advancing Aspeverin into further stages of drug development.
References
- 1. CN103316010A - Application of Aspeverin in preparation of medicine for treating liver cancer - Google Patents [patents.google.com]
- 2. Antitumor Activity of Asperphenin A, a Lipopeptidyl Benzophenone from Marine-Derived Aspergillus sp. Fungus, by Inhibiting Tubulin Polymerization in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propidium Iodide Staining of Cells for FACS Analysis [bio-protocol.org]
- 4. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspeverin: A Comparative Analysis of its Bioactivity Against Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Aspeverin, a novel alkaloid, with established anticancer drugs. The data presented is based on available preclinical findings and is intended to offer a preliminary assessment for research and drug development purposes.
Quantitative Bioactivity Comparison
The in vitro cytotoxic activity of Aspeverin has been evaluated against several human hepatoma cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Aspeverin and compares them with those of clinically used anticancer drugs: Sorafenib (B1663141), Doxorubicin, and Cisplatin. It is important to note that IC50 values for the established drugs can vary between studies due to different experimental conditions, such as incubation times and specific assay protocols.
| Compound | Cell Line | IC50 (µM) | Reference |
| Aspeverin | HEPG2 | 4.97 ± 1.44 | [1] |
| MHCC-LM3 | 6.23 ± 3.53 | [1] | |
| BEL-7402 | 5.35 ± 2.41 | [1] | |
| HUH-7 | 4.14 ± 1.12 | [1] | |
| Sorafenib | HEPG2 | 4.65 - 10.21 | [2][3] |
| MHCC-LM3 | 4.47 | [2] | |
| BEL-7402 | 8.98 - 10.01 | [2][4] | |
| HUH-7 | 7.26 | [2] | |
| Doxorubicin | HEPG2 | ~2 - 28.7 | [5] |
| MHCC-LM3 | No specific data found | ||
| BEL-7402 | No specific data found | ||
| HUH-7 | > 20 | [5] | |
| Cisplatin | HEPG2 | Wide range reported | [6] |
| MHCC-LM3 | (pro-apoptotic effect observed) | [7][8] | |
| BEL-7402 | No specific data found | ||
| HUH-7 | No specific data found |
Note: The IC50 values for Sorafenib, Doxorubicin, and Cisplatin are presented as a range based on data from multiple sources to reflect the variability in experimental outcomes.
Experimental Protocols
The bioactivity data for Aspeverin was obtained using an in vitro MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol for Anticancer Drug Screening
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 1.5 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a suitable culture medium.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Aspeverin) or a control vehicle.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) to allow the compound to exert its effect on cell proliferation.
-
MTT Addition: A solution of MTT is added to each well and the plates are incubated for an additional few hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan (B1609692).
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell survival rate is calculated as the ratio of the absorbance of the drug-treated wells to the absorbance of the blank (untreated) wells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the specific signaling pathways targeted by Aspeverin in cancer cells have not yet been elucidated. Many anticancer drugs exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a generalized representation of common signaling pathways often implicated in cancer.
Caption: Generalized signaling pathways in cancer targeted by anticancer drugs.
Further research is required to determine the specific molecular targets of Aspeverin and its impact on these or other signaling cascades within cancer cells. The promising in vitro bioactivity of Aspeverin against liver cancer cell lines warrants more in-depth investigation into its mechanism of action to fully assess its potential as a novel anticancer agent.
References
- 1. CN103316010A - Application of Aspeverin in preparation of medicine for treating liver cancer - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methyladenine-enhanced susceptibility to sorafenib in hepatocellular carcinoma cells by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CT-707 overcomes hypoxia-mediated sorafenib resistance in Hepatocellular carcinoma by inhibiting YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. mdpi.com [mdpi.com]
- 7. europeanreview.org [europeanreview.org]
- 8. Cisplatin induces apoptosis of hepatocellular carcinoma LM3 cells via down-regulation of XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Aspeverin: A Comparative Guide to a Novel Fungal Alkaloid
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the novel prenylated indole (B1671886) alkaloid, Aspeverin. In the absence of extensive research on its mechanism of action, this document presents a comparative analysis of hypothetical mechanisms based on its structural class and outlines a detailed experimental framework for its future cross-validation.
Aspeverin, a structurally unique alkaloid isolated from the marine-derived fungus Aspergillus versicolor, represents a new frontier in natural product research.[1][2] While its precise therapeutic potential is yet to be unlocked, its complex architecture, featuring a rare α-cyanoamine linkage, suggests a range of possible biological activities. This guide synthesizes the currently available data on Aspeverin and proposes a roadmap for the elucidation of its mechanism of action, drawing comparisons with the known functions of related compounds.
Unveiling Aspeverin: Current Knowledge
Aspeverin was first identified in a culture of Aspergillus versicolor, an algicolous strain.[1][2] Its structure was determined through a combination of spectroscopic methods, including NMR, IR, and mass spectrometry.[1][2] To date, the biological evaluation of Aspeverin has been limited to preliminary screenings against a small panel of marine organisms.
Summary of Known Bioactivity
The initial bioactivity screening of Aspeverin has revealed modest inhibitory effects. The following table summarizes the reported quantitative data.[1]
| Target Organism | Assay | Result (EC50/IC50) | Incubation Time |
| Heterosigma akashiwo (phytoplankton) | Growth Inhibition | 6.3 µg/mL | 24 h |
| 3.4 µg/mL | 96 h | ||
| Artemia salina (zooplankton) | Growth Inhibition | Weak Inhibitory Activity | - |
| Vibrio ichthyoenteri (bacterium) | Growth Inhibition | Weak Inhibitory Activity | - |
| Proteus mirabilis (bacterium) | Growth Inhibition | Weak Inhibitory Activity | - |
| Enterobacter cloacae (bacterium) | Growth Inhibition | Weak Inhibitory Activity | - |
| Bacillus cereus (bacterium) | Growth Inhibition | Weak Inhibitory Activity | - |
Hypothetical Mechanisms of Action: A Comparative Outlook
Given that Aspeverin is a prenylated indole alkaloid from an Aspergillus species, we can hypothesize its mechanism of action based on the known biological activities of structurally related compounds. Many such alkaloids exhibit potent anti-inflammatory, cytotoxic, and antimicrobial properties.[3]
Anti-inflammatory Activity via NF-κB Pathway Inhibition
A significant number of prenylated indole alkaloids isolated from Aspergillus species have demonstrated anti-inflammatory effects by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[4][5][6] This pathway is a cornerstone of the inflammatory response, and its inhibition is a key therapeutic strategy for a multitude of inflammatory diseases.
It is plausible that Aspeverin could act as an inhibitor of the NF-κB pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. Consequently, NF-κB would remain sequestered in the cytoplasm and be unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Induction of Apoptosis in Cancer Cells
Fungal secondary metabolites are a rich source of compounds with cytotoxic properties.[3] Prenylated indole alkaloids, in particular, have been shown to induce apoptosis in various cancer cell lines. The complex polycyclic structure of Aspeverin could enable it to intercalate with DNA or inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or cyclin-dependent kinases (CDKs).
Experimental Protocols for Mechanism of Action Cross-Validation
To investigate the hypothetical mechanisms of action of Aspeverin, a systematic experimental workflow is proposed. This workflow is designed to first confirm the biological activity in relevant human cell-based assays and then to dissect the underlying molecular mechanisms.
Phase 1: Bioactivity Screening and Target Identification
-
Cell Viability and Cytotoxicity Assays:
-
Protocol: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) will be treated with increasing concentrations of Aspeverin (0.1-100 µM) for 24, 48, and 72 hours. Cell viability will be assessed using the MTT or PrestoBlue assay.
-
Objective: To determine the cytotoxic potential of Aspeverin and its selectivity towards cancerous cells.
-
-
Anti-inflammatory Assays:
-
Protocol: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages will be treated with Aspeverin. The production of nitric oxide (NO) will be measured using the Griess reagent, and the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant will be quantified by ELISA.
-
Objective: To evaluate the anti-inflammatory properties of Aspeverin.
-
Phase 2: Elucidation of Molecular Mechanism
-
NF-κB Pathway Analysis (If anti-inflammatory activity is confirmed):
-
Western Blotting: The expression and phosphorylation status of key proteins in the NF-κB pathway (IKK, IκBα, p65) will be analyzed in LPS-stimulated RAW 264.7 cells pre-treated with Aspeverin.
-
Immunofluorescence: The nuclear translocation of the p65 subunit of NF-κB will be visualized using immunofluorescence microscopy.
-
Reporter Gene Assay: A luciferase reporter assay will be used to quantify the transcriptional activity of NF-κB.
-
-
Apoptosis Assays (If cytotoxicity is confirmed):
-
Annexin V/Propidium Iodide Staining: Apoptotic and necrotic cell populations will be quantified by flow cytometry.
-
Caspase Activity Assays: The activity of key executioner caspases (caspase-3, -7) will be measured using colorimetric or fluorometric assays.
-
Western Blotting: The expression of apoptosis-related proteins (e.g., Bcl-2 family proteins, PARP cleavage) will be analyzed.
-
Concluding Remarks
Aspeverin stands as a promising yet largely unexplored natural product. Its complex chemical structure hints at significant biological potential. The proposed comparative framework and experimental roadmap provide a clear path for future research to unlock the therapeutic utility of this novel alkaloid. The elucidation of Aspeverin's mechanism of action will not only contribute to the field of pharmacognosy but may also pave the way for the development of new therapeutic agents.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Alkaloids from Genus Aspergillus: Mechanistic Interpretation of Their Antimicrobial and Potential SARS-CoV-2 Inhibitory Activity Using Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KOPRI Repository: Anti-Neuroinflammatory Effects of Prenylated Indole Alkaloids from the Antarctic Fungus Aspergillus sp. Strain SF-7367 [repository.kopri.re.kr]
- 5. Anti-Neuroinflammatory Effects of Prenylated Indole Alkaloids from the Antarctic Fungus Aspergillus sp. Strain SF-7367 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Aspeverin and Analogs: A Comparative Analysis of Efficacy in Cancer Cell Lines
This guide provides a comparative overview of the anti-cancer efficacy of Aspeverin and structurally related compounds derived from Aspergillus species. Due to the limited publicly available data on Aspeverin, this guide incorporates data on similar compounds—Aspiletrein A, Asperphenin A, and Averufanin—to offer a broader perspective for researchers and drug development professionals. The information is compiled from recent studies and patent literature.
Quantitative Efficacy Data
The following table summarizes the cytotoxic activity (IC50 values) of Aspeverin and its analogs across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Aspeverin | Liver Cancer | HEPG2 | 4.97 ± 1.44 | [1] |
| MHCC-LM3 | 6.23 ± 3.53 | [1] | ||
| BEL-7402 | 5.35 ± 2.41 | [1] | ||
| HUH-7 | 4.14 ± 1.12 | [1] | ||
| Aspiletrein A | Non-Small-Cell Lung Cancer | A549 | Not specified, but cytotoxic effects observed at 0–50 µM | [2] |
| H23 | Not specified, but cytotoxic effects observed at 0–50 µM | [2] | ||
| H460 | Not specified, but cytotoxic effects observed at 0–50 µM | [2] | ||
| Asperphenin A | Colon Cancer | RKO | 0.8 | [3] |
| Averufanin | Breast Cancer | MCF-7 | IC50 values reported, but specific values not extracted | [4] |
| MDA-MB-231 | IC50 values reported, but specific values not extracted | [4] | ||
| Ovarian Cancer | OVCAR3 | IC50 values reported, but specific values not extracted | [4] | |
| OVSAHO | IC50 values reported, but specific values not extracted | [4] | ||
| KURAMOCHI | IC50 values reported, but specific values not extracted | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology described for Aspeverin.[1]
-
Cell Seeding: Plate human hepatoma cells (HEPG2, MHCC-LM3, BEL-7402, or HUH-7) in the logarithmic growth phase into 96-well plates at a density of 1.5 x 10^4 cells per well.
-
Cell Culture: Culture the cells for 24 hours to allow for adherence.
-
Treatment: Remove the original culture medium and add fresh medium containing various concentrations of Aspeverin. A blank group with culture medium only and a drug-treated group should be included.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculation: Calculate the cell survival rate using the formula: Cell survival rate (%) = (ΔOD of drug-treated group / ΔOD of blank group) x 100.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for detecting apoptosis, as suggested by the studies on Averufanin.[4]
-
Cell Treatment: Treat breast cancer cells with the test compound at its IC75 value for 48 hours. Use DMSO as a negative control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium (B1200493) Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol is a general method for analyzing the effect of a compound on cell cycle progression.[4][5]
-
Cell Treatment: Treat cancer cells with the compound of interest at various concentrations for a specified time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1 for apoptotic cells).
Signaling Pathways and Mechanisms of Action
While the specific signaling pathway for Aspeverin is not detailed in the available literature, related compounds offer insights into potential mechanisms.
Averufanin-Induced DNA Damage and Apoptosis Pathway
Averufanin has been shown to induce cell cycle arrest and apoptosis in breast cancer cells by causing DNA damage.[4] This leads to the activation of the p53 tumor suppressor protein, which in turn triggers the caspase cascade, ultimately leading to programmed cell death.[4]
Caption: Proposed signaling pathway for Averufanin in breast cancer cells.
Aspiletrein A-Induced Apoptosis Pathway in NSCLC
Aspiletrein A induces apoptosis in non-small-cell lung cancer (NSCLC) cells by increasing the generation of reactive oxygen species (ROS), which leads to the activation of AMP-activated protein kinase (AMPK).[2]
Caption: Signaling pathway of Aspiletrein A-induced apoptosis in NSCLC cells.
Experimental Workflow: MTT Assay
The following diagram illustrates the general workflow for assessing cell viability using the MTT assay.
Caption: General workflow of the MTT cell viability assay.
References
- 1. CN103316010A - Application of Aspeverin in preparation of medicine for treating liver cancer - Google Patents [patents.google.com]
- 2. Aspiletrein A Induces Apoptosis Cell Death via Increasing Reactive Oxygen Species Generation and AMPK Activation in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Asperphenin A, a Lipopeptidyl Benzophenone from Marine-Derived Aspergillus sp. Fungus, by Inhibiting Tubulin Polymerization in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillus Carneus metabolite Averufanin induced cell cycle arrest and apoptotic cell death on cancer cell lines via inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Aspeverin: A Comparative Analysis of Natural and Synthetic Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspeverin is a novel, complex alkaloid first isolated from the marine-derived fungus Aspergillus versicolor.[1][2] Its unique prenylated indole (B1671886) structure and reported biological activities, including potential anti-cancer properties, have made it a subject of interest in medicinal chemistry and drug discovery.[3][4] The production of Aspeverin can be achieved through two primary routes: extraction from its natural source and total chemical synthesis. This guide provides a detailed comparison of these two approaches, focusing on their respective methodologies, yields, and the characteristics of the final product. While direct comparative studies on the purity, impurity profiles, and biological activity of Aspeverin from both sources are not yet available in the published literature, this guide aims to provide a comprehensive overview based on existing data and general principles of natural product chemistry and synthetic organic chemistry.
I. Production and Purification
Natural Aspeverin
Aspeverin is naturally produced by the fungus Aspergillus versicolor through fermentation. The isolation and purification process involves a multi-step procedure to separate the compound from a complex mixture of fungal metabolites.
Experimental Protocol: Isolation of Natural Aspeverin
-
Fermentation: A strain of Aspergillus versicolor is cultured in a suitable liquid medium.
-
Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate, to isolate small molecules, including Aspeverin.[1]
-
Chromatographic Purification: The crude extract undergoes a series of chromatographic separations to purify Aspeverin. This typically involves:
-
Column chromatography using silica (B1680970) gel.
-
Further purification using Sephadex LH-20 column chromatography.
-
Final purification by preparative thin-layer chromatography (TLC).[1]
-
Synthetic Aspeverin
The total synthesis of Aspeverin is a complex, multi-step process that allows for the creation of the molecule from simpler, commercially available starting materials. The first total synthesis of Aspeverin was a significant achievement in organic chemistry, confirming its complex structure.[3]
Experimental Protocol: Total Synthesis of Aspeverin (Key Steps)
The total synthesis of Aspeverin is a lengthy process. The key transformations include:
-
Diels-Alder Reaction: Construction of a key part of the molecular framework.[3]
-
Curtius Rearrangement: A crucial step for introducing a nitrogen atom at a specific position.[3]
-
Iodine(III)-initiated Oxidative Cyclization: A novel reaction to form a key ring structure of the molecule.[3]
The final product is purified through standard organic chemistry techniques, such as column chromatography.
II. Comparative Data
The following table summarizes the available quantitative data for the production of Aspeverin from natural and synthetic sources. It is important to note that a direct, side-by-side comparison of yield and purity has not been published.
| Parameter | Natural Aspeverin | Synthetic Aspeverin |
| Source | Aspergillus versicolor | Chemical Synthesis |
| Starting Material | Fungal Culture | Commercially available organic compounds |
| Overall Yield | Not explicitly reported in the initial isolation paper, but likely low, which is typical for natural product isolation. | The first total synthesis was accomplished in 20 steps with a specific overall yield mentioned in the publication.[3] |
| Purity | High purity can be achieved through extensive chromatographic purification. | High purity is generally achievable through rigorous purification of intermediates and the final product. |
| Potential Impurities | Other fungal metabolites, pigments, and compounds from the culture medium. | Reagents, catalysts, by-products from side reactions, and residual solvents from the synthesis and purification process. |
III. Biological Activity
The biological activity of naturally derived Aspeverin has been investigated in preliminary studies. A Chinese patent suggests its potential application in the treatment of liver cancer, with reported IC50 values against several human hepatoma cell lines.[4]
| Cell Line | IC50 (µM) |
| HEPG2 | 4.97 ± 1.44 |
| MHCC-LM3 | 6.23 ± 3.53 |
| BEL-7402 | 5.35 ± 2.41 |
| HUH-7 | 4.14 ± 1.12 |
Data from Chinese Patent CN103316010A.[4]
Currently, there is no publicly available data on the biological activity of synthetically produced Aspeverin. Therefore, a direct comparison of the biological potency of natural versus synthetic Aspeverin cannot be made at this time.
IV. Visualizing the Processes
Workflow for Aspeverin Production
The following diagram illustrates the general workflows for obtaining Aspeverin from both natural and synthetic sources.
Caption: A flowchart comparing the production of natural and synthetic Aspeverin.
Hypothetical Signaling Pathway for Aspeverin's Anti-Cancer Activity
While the exact mechanism of Aspeverin's anti-cancer activity is yet to be fully elucidated, a hypothetical signaling pathway can be proposed based on the common mechanisms of other anti-cancer alkaloids. This diagram illustrates a potential pathway involving the induction of apoptosis.
Caption: A hypothetical pathway for Aspeverin-induced apoptosis in cancer cells.
V. Conclusion
Both natural extraction and total synthesis offer viable routes to obtain Aspeverin for research and development. The choice of method depends on factors such as the desired quantity, scalability, and the need for analogue synthesis.
-
Natural Aspeverin provides the original bioactive compound as produced by the organism. However, yields can be variable, and the process may be difficult to scale up. The impurity profile will be characterized by other natural products from the fungus.
-
Synthetic Aspeverin offers a more controlled and potentially scalable production method. It also opens the door to the synthesis of structural analogues for structure-activity relationship (SAR) studies. The impurity profile will consist of reagents and by-products from the chemical reactions.
Further research is needed to directly compare the purity, impurity profiles, and biological activities of Aspeverin from these two sources to fully understand any potential differences and to guide future drug development efforts.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103316010A - Application of Aspeverin in preparation of medicine for treating liver cancer - Google Patents [patents.google.com]
A Comparative Guide to the Mechanisms of Action: Papaverine vs. Aspeverin
A comprehensive analysis for researchers and drug development professionals.
In the realm of pharmacologically active compounds, understanding the precise mechanism of action is paramount for drug discovery and development. This guide provides a detailed comparison of the well-established antispasmodic and vasodilator, Papaverine (B1678415), with the novel alkaloid, Aspeverin. While Papaverine's cellular activities have been extensively studied, Aspeverin remains a compound with a largely uncharacterized pharmacological profile, precluding a direct, data-driven comparison at this time. This guide will first elucidate the multifaceted mechanism of Papaverine, supported by experimental data and protocols, and then summarize the current, limited understanding of Aspeverin.
Papaverine: A Dual Inhibitor of Phosphodiesterase and Calcium Influx
Papaverine, an opium alkaloid, exerts its primary therapeutic effects as a smooth muscle relaxant and vasodilator.[1][2] Its mechanism of action is multifactorial, principally involving the inhibition of phosphodiesterase (PDE) enzymes and the modulation of calcium channels.[3][4]
Phosphodiesterase Inhibition
Papaverine is a non-selective inhibitor of phosphodiesterases, the enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][5] By inhibiting PDEs, Papaverine leads to an accumulation of intracellular cAMP and cGMP in smooth muscle cells.[3][6] This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively, initiating a signaling cascade that results in smooth muscle relaxation.[4] Notably, Papaverine has been identified as a potent inhibitor of the PDE10A subtype.[1][7]
The signaling pathway for Papaverine-induced smooth muscle relaxation is depicted below:
Calcium Channel Modulation
In addition to PDE inhibition, Papaverine is also reported to have a direct effect on calcium channels.[4][8] It can inhibit the influx of extracellular calcium into smooth muscle cells, a critical step for muscle contraction.[3] Some evidence also suggests it may interfere with the release of calcium from intracellular stores.[9] This reduction in intracellular calcium concentration further contributes to its muscle relaxant properties.
Quantitative Data on Papaverine's Activity
| Target | IC50 / Ki | Cell/Tissue Type | Reference |
| PDE10A | IC50: 30 nM | Recombinant human | [10] |
| PDE3A | IC50: 284 nM | Recombinant human | [10] |
| Low Km-cAMP-PDE | Ki: 2 µM | Rabbit ileum | [11] |
Experimental Protocol: Assessment of Vasodilatory Effect of Papaverine on Isolated Arterial Rings
Objective: To determine the concentration-dependent vasodilatory effect of Papaverine on pre-contracted arterial smooth muscle.
Methodology:
-
Tissue Preparation: Segments of rabbit carotid artery are dissected and cut into 2-3 mm rings. The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Isometric Tension Recording: The arterial rings are connected to an isometric force transducer to record changes in tension. An optimal resting tension is applied and the rings are allowed to equilibrate.
-
Pre-contraction: The arterial rings are contracted by adding a submaximal concentration of a vasoconstrictor, such as norepinephrine.
-
Papaverine Administration: Once a stable contraction is achieved, cumulative concentrations of Papaverine are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the norepinephrine-induced contraction. A concentration-response curve is plotted to determine the EC50 (the concentration of Papaverine that produces 50% of the maximal relaxation).
This experimental setup allows for the quantitative assessment of Papaverine's direct effect on vascular smooth muscle tone.[12]
Aspeverin: A Novel Alkaloid with Undetermined Pharmacological Action
Aspeverin is a novel and structurally complex carbamate- and cyano-containing alkaloid that was first isolated from an algicolous strain of the fungus Aspergillus versicolor.[13][14] Its structure and absolute configuration have been determined using various spectrometric and quantum chemical calculation methods.[13]
Current Knowledge and Research Gaps
To date, the biological activity of Aspeverin has been evaluated in a limited number of studies. These investigations have primarily focused on its effects on marine organisms. The available data indicates that Aspeverin exhibits inhibitory activity against the growth of the phytoplankton Heterosigma akashiwo and weak inhibitory effects against the marine zooplankton Artemia salina and some marine-derived bacteria.[13]
Crucially for a comparison with Papaverine, there is a significant absence of published research on the pharmacological effects of Aspeverin in mammalian systems. Specifically, there are no available studies investigating its potential activity as a:
-
Smooth muscle relaxant
-
Vasodilator
-
Phosphodiesterase inhibitor
-
Calcium channel modulator
The logical relationship of the current knowledge gap for Aspeverin is illustrated in the diagram below:
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Alkaloids as Secondary Metabolites from Plant Endophytic Aspergillus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vasodilator papaverine stimulates L-type Ca(2+) current in rat tail artery myocytes via a PKA-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential inhibition of phosphodiesterase according to the organ origin of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasodilatory Efficacy and Impact of Papaverine on Endothelium in Radial Artery Predilatation for CABG Surgery: in Search for Optimal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Drug-induced vasodilation: in vitro and in vivo study on the effects of lidocaine and papaverine on rabbit carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Independent Verification of Aspeverin's Biological Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the recently discovered alkaloid, Aspeverin, with other bioactive secondary metabolites from its source organism, Aspergillus versicolor. Due to the limited published data on Aspeverin's biological activity, this guide focuses on a comparative analysis with two better-characterized compounds from the same fungus: Versicolorin B and Diorcinol D. This allows for an initial assessment of Aspeverin's potential within the broader context of metabolites produced by Aspergillus versicolor.
Introduction to Aspeverin and its Analogs
Aspeverin is a novel, complex alkaloid recently isolated from the fungus Aspergillus versicolor. Its unique structure has been elucidated, but comprehensive data on its biological activity and mechanism of action are not yet available in peer-reviewed literature. Preliminary studies indicate that Aspeverin exhibits inhibitory activity against the marine phytoplankton Heterosigma akashiwo and weak antibacterial and anti-zooplankton activity.
To provide a framework for evaluating Aspeverin's potential, this guide compares it to two other well-studied secondary metabolites from Aspergillus versicolor:
-
Versicolorin B: An anthraquinone (B42736) that is a known precursor in the biosynthesis of aflatoxins. It has been investigated for its cytotoxic and genotoxic effects.
-
Diorcinol D: A diphenyl ether that has demonstrated potent fungicidal activity, particularly against the pathogenic yeast Candida albicans.
Comparative Biological Activity
The following tables summarize the available quantitative data on the biological activities of Aspeverin, Versicolorin B, and Diorcinol D.
Table 1: Comparison of In Vitro Biological Activities
| Compound | Assay Type | Target Organism/Cell Line | Activity Metric | Value | Reference |
| Aspeverin | Growth Inhibition | Heterosigma akashiwo | EC₅₀ | 3.4 µg/mL (96h) | [No specific citation found in search results] |
| Antibacterial | Marine Bacteria | - | Weak Inhibition | [No specific citation found in search results] | |
| Anti-zooplankton | Artemia salina | - | Weak Inhibition | [No specific citation found in search results] | |
| Versicolorin B | Cytotoxicity | Human Glioma U87MG cells | IC₅₀ | 11.3 µM | [1] |
| Cytotoxicity | Human Glioma U251 cells | IC₅₀ | 30.5 µM | [1] | |
| Diorcinol D | Antifungal | Candida albicans SC5314 | MIC₈₀ | 8 µg/mL | [No specific citation found in search results] |
| Antifungal | Candida krusei CK3 | MIC₈₀ | 32 µg/mL | [No specific citation found in search results] | |
| Antifungal | Candida tropicalis CT2 | MIC₈₀ | 16 µg/mL | [No specific citation found in search results] | |
| Antifungal | Candida glabrata CG1 | MIC₈₀ | 32 µg/mL | [No specific citation found in search results] | |
| Antifungal | Candida parapsilosis CP1 | MIC₈₀ | 16 µg/mL | [No specific citation found in search results] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and the available information on the specific studies.
Cytotoxicity Testing of Versicolorin B (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity.
-
Cell Culture: Human glioma cell lines (U87MG and U251) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of Versicolorin B in DMSO is prepared. Serial dilutions of Versicolorin B are made in the culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing different concentrations of Versicolorin B. A control group receives medium with the same concentration of DMSO used for the highest concentration of the test compound.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antifungal Susceptibility Testing of Diorcinol D (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar at 35°C for 24 hours. A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Compound Dilution: A stock solution of Diorcinol D is prepared in DMSO. Two-fold serial dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control well (no drug) and a negative control well (no inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., MIC₈₀, 80% inhibition) compared to the positive control.
Mechanisms of Action & Signaling Pathways
Diorcinol D: Fungal Cell Membrane Disruption and Oxidative Stress
Diorcinol D exerts its fungicidal effect against Candida albicans through a dual mechanism of action. It primarily disrupts the fungal cell membrane, leading to increased permeability and leakage of intracellular components. Concurrently, it induces the accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
References
Aspeverin in High-Throughput Screening: A Comparative Guide for Cytotoxicity Profiling
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the performance of Aspeverin, a novel alkaloid, in high-throughput screening (HTS) for anticancer applications. While specific HTS performance data for Aspeverin is not yet publicly available, this document outlines the methodologies and comparative assays crucial for its evaluation as a potential cytotoxic agent.
Aspeverin, a novel carbamate- and cyano-containing alkaloid isolated from the marine-derived fungus Aspergillus versicolor, has emerged as a compound of interest in oncology research.[1][2] Preliminary studies have demonstrated its potent growth-inhibitory effects against various human hepatoma cell lines, including HEPG2, MHCC-LM3, BEL-7402, and HUH-7, with IC50 values in the low micromolar range.[3] This cytotoxic activity positions Aspeverin as a compelling candidate for inclusion in high-throughput screening campaigns aimed at discovering new anticancer therapeutics.
This guide details a proposed HTS workflow for characterizing the cytotoxic profile of Aspeverin and compares common assays that can be employed for such purposes. The objective is to provide a practical framework for researchers to design and execute screening funnels to identify and validate novel cytotoxic compounds.
Comparison of High-Throughput Cytotoxicity Assays
The selection of an appropriate assay is critical for a successful HTS campaign. The choice depends on factors such as the specific scientific question, the required throughput, and budget constraints. Below is a comparison of common HTS-compatible cytotoxicity assays.
| Assay Principle | Assay Name | Throughput | Readout | Advantages | Disadvantages |
| ATP Quantification | CellTiter-Glo® Luminescent Cell Viability Assay | High | Luminescence | High sensitivity, good linearity, simple "add-mix-read" protocol. | Higher cost per well compared to colorimetric assays. |
| Metabolic Activity (Tetrazolium Reduction) | MTS/XTT Assays | High | Absorbance | Lower cost, well-established methodology. | Can be affected by compounds that interfere with cellular metabolism or have colorimetric properties. |
| Cellular Imaging | High-Content Screening (HCS) | Medium to High | Fluorescence | Provides multiparametric data (e.g., cell count, nuclear morphology, membrane permeability), allowing for mechanistic insights. | Higher initial instrument cost, more complex data analysis. |
| Membrane Integrity | LDH Release Assay | High | Absorbance | Measures a direct marker of cell death (cytolysis). | Less sensitive for early-stage apoptosis, can have a narrow dynamic range. |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 384-well plate format, suitable for primary HTS.
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A proprietary luciferase enzyme catalyzes a reaction that produces a luminescent signal proportional to the amount of ATP present.
Methodology:
-
Cell Plating: Seed human hepatoma cells (e.g., HEPG2) in 384-well white, clear-bottom plates at a pre-determined optimal density (e.g., 2,500 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of Aspeverin and control compounds (e.g., doxorubicin (B1662922) as a positive control, DMSO as a negative control) in culture medium. Add 10 µL of the compound solutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Reagent Preparation and Addition: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Allow the plates and reagent to equilibrate to room temperature. Add 25 µL of the reagent to each well.
-
Signal Development and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
MTS Cell Proliferation Assay
This protocol is also designed for a 384-well format.
Principle: This colorimetric assay is based on the reduction of a tetrazolium salt (MTS) by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the culture medium. The quantity of formazan is directly proportional to the number of living cells.
Methodology:
-
Cell Plating and Compound Addition: Follow steps 1 and 2 from the CellTiter-Glo® protocol, using clear 384-well plates.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Reagent Addition: Add 10 µL of the MTS reagent to each well.
-
Incubation for Color Development: Incubate the plates for 1-4 hours at 37°C, 5% CO2.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
High-Content Screening for Cytotoxicity
This protocol provides a framework for a multiparametric cytotoxicity assessment.
Principle: HCS utilizes automated microscopy and image analysis to simultaneously measure multiple cellular parameters, such as cell number, nuclear condensation (a marker of apoptosis), and membrane permeability (a marker of necrosis).
Methodology:
-
Cell Plating and Compound Addition: Follow steps 1 and 2 from the CellTiter-Glo® protocol, using black, clear-bottom 384-well imaging plates.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Staining: Add a solution containing fluorescent dyes to each well. For example, Hoechst 33342 to stain nuclei, and a cell-impermeant dye like propidium (B1200493) iodide to identify dead cells with compromised membranes. Incubate for 30 minutes.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment and quantify cells, and measure the intensity and morphology of the fluorescent signals to determine cell count, nuclear size, and the percentage of dead cells.
Visualizing the Screening Process and Potential Mechanism
To effectively manage an HTS campaign, a structured workflow is essential. The following diagram illustrates a typical cascade for identifying and validating cytotoxic compounds.
A common mechanism of action for anticancer drugs is the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated in secondary assays for a compound like Aspeverin.
References
Comparative Cytotoxicity of Aspeverin and its Analogues: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspeverin, a novel prenylated indole (B1671886) alkaloid isolated from the fungus Aspergillus versicolor, represents a structurally intriguing compound with potential biological activities.[1] While the total synthesis of Aspeverin has been achieved,[1][2] publicly available data on its cytotoxic effects and those of its synthetic analogues against cancer cell lines remains limited. This guide provides a framework for the systematic evaluation and comparison of the cytotoxic properties of Aspeverin and its analogues. It outlines detailed experimental protocols, data presentation standards, and relevant signaling pathways to consider, thereby offering a practical resource for researchers investigating the therapeutic potential of this class of compounds.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse compounds with a wide range of biological activities, including potent cytotoxicity against cancer cells.[1] Alkaloids, in particular, isolated from the Aspergillus genus have demonstrated significant cytotoxic and anti-inflammatory properties.[3] Aspeverin, with its unique molecular architecture, presents a compelling candidate for cytotoxic evaluation.[1] A comparative analysis of Aspeverin and its synthetic analogues is crucial to establish structure-activity relationships (SAR) and identify lead compounds with enhanced potency and selectivity.
Note on Current Data: As of the date of this publication, specific IC50 values and direct comparative cytotoxicity studies for Aspeverin and its analogues are not extensively reported in the peer-reviewed literature. The following sections provide a recommended methodology for generating and presenting such data.
Data Presentation: A Framework for Comparison
To facilitate clear and objective comparison, all quantitative cytotoxicity data should be summarized in a tabular format. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the potency of a compound's cytotoxic effect.
Table 1: Comparative Cytotoxicity (IC50, µM) of Aspeverin and its Analogues
| Compound | Cell Line 1 (e.g., A549 - Lung Carcinoma) | Cell Line 2 (e.g., HeLa - Cervical Cancer) | Cell Line 3 (e.g., HepG2 - Liver Cancer) | Normal Cell Line (e.g., Vero) | Selectivity Index (SI) for Cell Line 1 |
| Aspeverin | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Calculated |
| Analogue 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Calculated |
| Analogue 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Calculated |
| Positive Control (e.g., Doxorubicin) | Reference value | Reference value | Reference value | Reference value | Calculated |
IC50 values should be presented as mean ± standard deviation from at least three independent experiments. The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line divided by its IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[4]
Experimental Protocols
A standardized and well-documented experimental protocol is essential for reproducible and comparable results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Cell Culture
-
Human cancer cell lines (e.g., A549, HeLa, HepG2) and a normal cell line (e.g., Vero) are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Aspeverin, its analogues, or a positive control (e.g., doxorubicin). A vehicle control (medium with the same concentration of solvent, e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization of Methodologies and Potential Mechanisms
Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway that may be involved in the cytotoxic effects of Aspeverin and its analogues.
Conclusion
While direct comparative cytotoxicity data for Aspeverin and its analogues are not yet available, this guide provides a robust framework for conducting such investigations. By adhering to standardized protocols for cytotoxicity assessment and data presentation, researchers can generate reliable and comparable results. The elucidation of the cytotoxic profiles and structure-activity relationships of Aspeverin and its analogues will be instrumental in determining their potential as novel anticancer agents. Further studies are warranted to explore their mechanisms of action and in vivo efficacy.
References
- 1. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Total Synthesis of Aspeverin via an [research.amanote.com]
- 3. Bioactive Alkaloids from Genus Aspergillus: Mechanistic Interpretation of Their Antimicrobial and Potential SARS-CoV-2 Inhibitory Activity Using Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Safeguarding Your Laboratory: Proper Disposal Procedures for Aspeverin
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of Aspeverin, a substance often identified with Papaverine. The following procedures are based on established safety data sheets for Papaverine and general best practices for pharmaceutical waste management, designed to provide essential safety and logistical information.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to handle Aspeverin as a potentially hazardous substance. Always consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Core Safety Principles:
-
Minimize Exposure: Handle Aspeverin within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Prevent Contamination: Use dedicated laboratory equipment and personal protective equipment (PPE).
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where Aspeverin is handled.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be required.
II. Aspeverin Waste Segregation and Collection
Proper segregation of waste is critical to prevent hazardous chemical reactions and to ensure compliant disposal.
Solid Waste:
-
Collect unused or expired solid Aspeverin in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be disposed of in a designated hazardous waste container.[3]
Liquid Waste:
-
Solutions containing Aspeverin should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste.
-
Do not pour Aspeverin solutions down the drain. [3][4] This can lead to environmental contamination.
Empty Containers:
-
Empty containers that held Aspeverin should be triple-rinsed with a suitable solvent.
-
The rinsate from the first two rinses must be collected and treated as hazardous liquid waste.
-
After a triple-rinse, the container may be disposed of according to institutional EHS guidelines.
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Aspeverin waste.
Caption: Logical workflow for the proper disposal of Aspeverin waste.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For a small spill contained within a chemical fume hood, use an appropriate absorbent material to clean it up. Place the absorbed material into a designated hazardous waste container.
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's EHS department.[5] Do not attempt to clean up a large spill without proper training and equipment.
V. Regulatory Context
The disposal of pharmaceutical waste, including Aspeverin, is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] It is imperative that all disposal activities comply with these regulations to avoid penalties and environmental harm. Many states have regulations that are more stringent than federal laws.[6]
VI. Quantitative Data and Experimental Protocols
References
Essential Safety and Operational Guide for Handling Aspeverin
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Aspeverin based on its classification as a novel, bioactive alkaloid. As a specific Safety Data Sheet (SDS) is not publicly available, these recommendations are derived from general best practices for handling potent, uncharacterized chemical compounds in a laboratory setting. All procedures must be conducted in accordance with your institution's environmental health and safety (EHS) policies.
Aspeverin is a novel alkaloid containing carbamate (B1207046) and cyano functional groups, first isolated from the fungus Aspergillus versicolor.[1][2] Its biological effects are not yet fully characterized, demanding a cautious approach to handling.
Compound Identification and Properties
The following table summarizes the known properties of Aspeverin.
| Property | Data | Source |
| Chemical Name | Aspeverin | [1][3] |
| Molecular Formula | C₂₂H₂₄N₄O₂ | [3] |
| Appearance | Colorless gum | [2] |
| Chemical Class | Alkaloid, Organic Heterohexacyclic Compound | [1][3] |
| Origin | Isolated from an algicolous strain of Aspergillus versicolor.[1][2] | |
| Key Structural Features | Contains carbamate and α-cyanoamine moieties.[1][4] | |
| Known Activities | Exhibits potent bioactivities against some marine-derived organisms.[1][2] The full toxicological profile in humans is unknown. |
Personal Protective Equipment (PPE) Protocol
Due to the unknown toxicity of Aspeverin, a comprehensive PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.
PPE Selection Framework
The selection of PPE should be based on a risk assessment of the planned experimental procedure. The following diagram illustrates the logical relationship for determining the appropriate level of protection.
Caption: PPE selection logic based on procedural risk assessment.
Required PPE Specifications
| PPE Type | Specification | Rationale |
| Engineering Controls | Certified chemical fume hood or glovebox. | To contain aerosols and vapors, providing the primary barrier of protection. |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving provides protection in case the outer glove is compromised. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and accidental contact.[5][6] |
| Body Protection | Chemical-resistant lab coat. A disposable apron should be worn over the lab coat for procedures with a high risk of splashes.[5][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95-rated respirator or higher is required if handling Aspeverin as a powder or if aerosolization is possible.[6] | Prevents inhalation of fine particles. Fit-testing is mandatory for respirator use. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational and Disposal Plans
Follow a strict, step-by-step protocol for all handling and disposal activities to minimize risk.
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operational workflow for handling Aspeverin from receipt to disposal.
Caption: Step-by-step workflow for safe handling of Aspeverin.
Step-by-Step Handling Procedures
-
Preparation :
-
Don all required PPE as specified in Section 2.2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Line the work surface within the fume hood with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (e.g., spatulas, glassware, solvents) and the designated hazardous waste container within the hood.
-
-
Handling :
-
Conduct all manipulations of Aspeverin, including weighing and dilutions, exclusively within the fume hood to prevent exposure.
-
Handle the compound gently to avoid creating dust or aerosols.
-
Keep containers of Aspeverin sealed when not in immediate use.
-
-
Spill Management :
-
In case of a small spill, absorb the material with a chemical absorbent pad or vermiculite.
-
Gently wipe the area, moving from the outside of the spill inward.
-
Place all cleanup materials into the designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Disposal Plan
All materials contaminated with Aspeverin are considered hazardous waste.
-
Waste Segregation :
-
Solid Waste : Collect all contaminated solids (e.g., pipette tips, gloves, absorbent pads, empty vials) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all contaminated liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Protocol :
-
Store waste containers in a designated satellite accumulation area.
-
Dispose of all Aspeverin waste through your institution's official EHS hazardous waste management program.
-
Under no circumstances should Aspeverin or contaminated materials be disposed of in standard trash or down the drain.
-
References
- 1. Aspeverin, a new alkaloid from an algicolous strain of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Aspeverin | C22H24N4O2 | CID 71712961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Total synthesis of aspeverin via an iodine(III)-mediated oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. ctahr.hawaii.edu [ctahr.hawaii.edu]
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